molecular formula C10H11NO4 B589185 N-Propionyl Mesalazine-d3 CAS No. 1330265-97-8

N-Propionyl Mesalazine-d3

Cat. No.: B589185
CAS No.: 1330265-97-8
M. Wt: 212.22 g/mol
InChI Key: WQIMCNDDLFCXFG-QGZYMEECSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Propionyl Mesalazine-d3, also known as this compound, is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 212.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,5-trideuterio-6-hydroxy-3-(propanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-2-9(13)11-6-3-4-8(12)7(5-6)10(14)15/h3-5,12H,2H2,1H3,(H,11,13)(H,14,15)/i3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIMCNDDLFCXFG-QGZYMEECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)CC)[2H])C(=O)O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858335
Record name 2-Hydroxy-5-propanamido(~2~H_3_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330265-97-8
Record name 2-Hydroxy-5-propanamido(~2~H_3_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to N-Propionyl Mesalazine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Propionyl Mesalazine-d3 is a deuterated analog of N-Propionyl Mesalazine and a derivative of Mesalazine (also known as mesalamine or 5-aminosalicylic acid, 5-ASA). Its primary application lies in its use as a stable isotope-labeled internal standard for the highly accurate and precise quantification of Mesalazine and its metabolites in biological matrices during pharmacokinetic and bioequivalence studies. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthesis pathway, its role in analytical methodologies, and the mechanism of action of its parent compound, Mesalazine. The information is tailored for researchers, scientists, and professionals involved in drug development and analysis.

Chemical and Physical Properties

This compound is characterized by the incorporation of three deuterium (B1214612) atoms into the N-propionyl mesalazine structure. This isotopic labeling results in a molecule with a higher mass, which is readily distinguishable from its endogenous or unlabeled counterparts by mass spectrometry, without significantly altering its chemical behavior.

PropertyValueSource
Chemical Formula C₁₀H₈D₃NO₄[1]
Molecular Weight 212.22 g/mol [1]
CAS Number 1330265-97-8[1]
IUPAC Name 2-hydroxy-5-(propanoylamino-d3)benzoic acid[2]
Synonyms N-Propionyl-d3 Mesalamine, N-Propionyl 5-Aminosalicylic Acid-d3, 2-Hydroxy-5-[(1-oxopropyl)amino]benzoic-d3 Acid[1][2]
Appearance Solid (presumed)-
Solubility Soluble in organic solvents such as methanol (B129727) and DMSOInferred from typical properties of similar compounds

Proposed Synthesis of this compound

A detailed, publicly available synthesis protocol for this compound is not readily found in the scientific literature, suggesting it is often custom-synthesized. However, a plausible synthetic route can be proposed based on established organic chemistry principles, involving the synthesis of deuterated Mesalazine followed by acylation.

Synthesis of Mesalazine-d3

The synthesis of Mesalazine itself can be achieved through various methods, including the reduction of 5-nitrosalicylic acid. A common laboratory-scale synthesis involves the diazotization of aniline, coupling with salicylic (B10762653) acid, followed by reduction of the resulting azo compound. For the deuterated analog, a deuterated starting material or deuterating agent would be introduced at an appropriate step. One possible approach involves the deuteration of a suitable precursor.

Acylation of Mesalazine-d3 with Propionic Anhydride-d6

The final step would involve the acylation of the synthesized Mesalazine-d3 at the amino group with a deuterated propionylating agent, such as propionic anhydride-d6, in the presence of a suitable base to yield this compound.

G cluster_synthesis Proposed Synthesis of this compound mesalazine_d3 Mesalazine-d3 reaction Acylation mesalazine_d3->reaction propionic_anhydride_d6 Propionic Anhydride-d6 propionic_anhydride_d6->reaction base Base (e.g., Pyridine) base->reaction Catalyst product This compound reaction->product

Caption: Proposed acylation step for the synthesis of this compound.

Application in Bioanalytical Methods

This compound is primarily employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Mesalazine and its metabolites in biological samples like plasma and urine.[2] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and variations in instrument response.

Experimental Protocol: Quantification of Mesalazine using LC-MS/MS with this compound as an Internal Standard

The following is a generalized protocol based on published methods for the analysis of Mesalazine.

1. Sample Preparation:

  • To a 100 µL aliquot of human plasma, add 100 µL of a working solution of this compound (internal standard) at a known concentration.

  • Add 25 µL of a 10% propionic anhydride (B1165640) solution in methanol to derivatize the primary amino group of any endogenous Mesalazine to N-propionyl mesalazine.

  • Vortex the mixture briefly.

  • Add 100 µL of 0.5% formic acid and vortex again.

  • Perform a liquid-liquid extraction by adding 3 mL of methyl tert-butyl ether and vortexing for 10 minutes.

  • Centrifuge the samples at 4000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • Chromatographic Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. The specific precursor-to-product ion transitions for the derivatized mesalazine and the internal standard are monitored.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
N-Propionyl Mesalazine (from derivatized Mesalazine)210.1192.1
This compound (Internal Standard)213.1195.1

3. Quantification:

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in a series of calibration standards.

  • The concentration of Mesalazine in the unknown samples is then determined from this calibration curve.

G cluster_workflow LC-MS/MS Bioanalytical Workflow start Plasma Sample add_is Add N-Propionyl Mesalazine-d3 (IS) start->add_is derivatize Derivatize with Propionic Anhydride add_is->derivatize extract Liquid-Liquid Extraction derivatize->extract evaporate Evaporate & Reconstitute extract->evaporate lc_ms LC-MS/MS Analysis (MRM Mode) evaporate->lc_ms quantify Quantification (Calibration Curve) lc_ms->quantify end Mesalazine Concentration quantify->end G cluster_pathway Mesalazine's Anti-inflammatory Signaling Pathways cluster_inhibition Inhibition cluster_activation Activation cluster_scavenging Scavenging mesalazine Mesalazine (5-ASA) cox COX Pathway mesalazine->cox inhibits lox LOX Pathway mesalazine->lox inhibits nfkb NF-κB Pathway mesalazine->nfkb inhibits ppar PPAR-γ mesalazine->ppar activates ros Reactive Oxygen Species (ROS) mesalazine->ros scavenges prostaglandins Pro-inflammatory Prostaglandins cox->prostaglandins leukotrienes Pro-inflammatory Leukotrienes lox->leukotrienes cytokines Pro-inflammatory Cytokines nfkb->cytokines anti_inflammatory Anti-inflammatory Effects ppar->anti_inflammatory reduced_damage Reduced Oxidative Damage ros->reduced_damage inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation cytokines->inflammation anti_inflammatory->inflammation reduces reduced_damage->inflammation reduces

References

An In-depth Technical Guide to N-Propionyl Mesalazine-d3: Chemical Properties and Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propionyl Mesalazine-d3 (B585356) is a stable, deuterium-labeled analog of N-Propionyl Mesalazine. It serves as an indispensable tool in bioanalytical and pharmacokinetic research, primarily as an internal standard for the accurate quantification of mesalazine (5-aminosalicylic acid, 5-ASA) and its metabolites in biological matrices.[1] Mesalazine is an anti-inflammatory agent widely used in the treatment of inflammatory bowel disease (IBD), such as ulcerative colitis and Crohn's disease. This technical guide provides a comprehensive overview of the core chemical properties of N-Propionyl Mesalazine-d3, detailed experimental protocols for its use, and insights into the biological pathways of its parent compound, mesalazine.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a clear reference for researchers.

PropertyValueSource
Chemical Name 2-hydroxy-5-propionamidobenzoic-3,4,6-d3 acid[1]
Synonyms N-Propionyl Mesalamine-d3, 2-Hydroxy-5-[(1-oxopropyl)amino]benzoic-d3 Acid, N-Propionyl-d3 Mesalamine, N-Propionyl 5-Aminosalicylic Acid-d3[1][2]
CAS Number 1330265-97-8[2]
Molecular Formula C₁₀H₈D₃NO₄[2]
Molecular Weight 212.22 g/mol [2]
Isotopic Purity Not specified in literature; typically ≥98% for commercially available standards.
Physical Appearance Solid (assumed)
Solubility Soluble in organic solvents such as methanol (B129727) and DMSO.

Synthesis of this compound

Proposed Synthetic Scheme:

Synthesis_of_N_Propionyl_Mesalazine_d3 Mesalazine_d3 Mesalazine-d3 Reaction + Mesalazine_d3->Reaction Propionic_Anhydride Propionic Anhydride (B1165640) Propionic_Anhydride->Reaction Solvent Solvent (e.g., Dichloromethane (B109758)/Ethanol) Solvent->Reaction Product This compound Reaction->Product Stir at 50°C

Caption: Proposed reaction for the synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Dissolution: Mesalazine-d3 is dissolved in a suitable organic solvent mixture, such as dichloromethane and ethanol.

  • Acylation: Propionic anhydride is added to the solution.

  • Reaction: The reaction mixture is stirred at an elevated temperature (e.g., 50°C) for a sufficient period to ensure complete N-acylation.[3]

  • Work-up and Purification: The solvent is removed under reduced pressure. The crude product is then purified, likely through recrystallization, to yield this compound.[3]

Experimental Protocols for Bioanalysis using LC-MS/MS

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of mesalazine in biological samples, such as human plasma.

Workflow for Sample Analysis:

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Add_IS Add N-Propionyl Mesalazine-d3 (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into UPLC-MS/MS System Reconstitution->Injection Chromatographic_Separation Chromatographic Separation (C18 Column) Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometric Detection (MRM Mode) Chromatographic_Separation->Mass_Spectrometry Data_Analysis Data Analysis and Quantification Mass_Spectrometry->Data_Analysis NF_kB_Pathway Mesalazine Mesalazine NFkB_Activation NF-κB Activation Mesalazine->NFkB_Activation Inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines NFkB_Activation->Proinflammatory_Cytokines Promotes Inflammation Inflammation Proinflammatory_Cytokines->Inflammation PPARg_Pathway Mesalazine Mesalazine PPARg PPARγ Receptor Mesalazine->PPARg Activates Anti_inflammatory_Genes Anti-inflammatory Gene Expression PPARg->Anti_inflammatory_Genes Increases Anti_inflammatory_Effect Anti-inflammatory Effect Anti_inflammatory_Genes->Anti_inflammatory_Effect beta_catenin_Pathway Mesalazine Mesalazine mu_Protocadherin μ-Protocadherin Expression Mesalazine->mu_Protocadherin Upregulates beta_Catenin β-catenin mu_Protocadherin->beta_Catenin Sequesters beta_Catenin_Signaling β-catenin Signaling beta_Catenin->beta_Catenin_Signaling Activates Cell_Proliferation Cell Proliferation beta_Catenin_Signaling->Cell_Proliferation

References

N-Propionyl Mesalazine-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Propionyl Mesalazine-d3, a deuterated analog of a mesalazine metabolite. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its structure, properties, and application as an internal standard in quantitative analysis.

Core Compound Structure and Properties

This compound is a stable isotope-labeled form of N-Propionyl Mesalazine, a metabolite of Mesalazine (also known as 5-aminosalicylic acid or 5-ASA). The deuterium (B1214612) labeling makes it an ideal internal standard for mass spectrometry-based quantification of Mesalazine and its metabolites in biological samples, as it exhibits similar chemical and physical properties to the unlabeled analyte but is distinguishable by its mass.

The chemical structure of this compound is presented below:

IUPAC Name: 2,4,5-trideuterio-6-hydroxy-3-(propanoylamino)benzoic acid.[1]

Alternative Names: 2-hydroxy-5-propionamidobenzoic-3,4,6-d3 acid.[2]

CAS Number: 1330265-97-8.[1]

Molecular Formula: C₁₀H₈D₃NO₄.[3]

Molecular Weight: Approximately 212.22 g/mol .[3]

The table below summarizes key physicochemical properties of this compound.

PropertyValue
Molecular Formula C₁₀H₈D₃NO₄
Molecular Weight 212.22 g/mol
IUPAC Name 2,4,5-trideuterio-6-hydroxy-3-(propanoylamino)benzoic acid
CAS Number 1330265-97-8
Polar Surface Area 86.6 Ų
XLogP3 2.1

Application in Quantitative Analysis

This compound is primarily utilized as an internal standard in pharmacokinetic and bioequivalence studies of Mesalazine. Its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for accurate and precise quantification of Mesalazine in complex biological matrices such as plasma.

Experimental Workflow: Quantification of Mesalazine

The following diagram illustrates a typical experimental workflow for the quantification of Mesalazine in human plasma using this compound as an internal standard.

experimental_workflow Experimental Workflow for Mesalazine Quantification cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis cluster_output Output sp1 Plasma Sample Collection sp2 Addition of this compound (Internal Standard) sp1->sp2 sp3 Protein Precipitation (e.g., with Acetonitrile) sp2->sp3 sp4 Centrifugation sp3->sp4 sp5 Supernatant Collection sp4->sp5 lc UPLC/HPLC Separation sp5->lc Injection ms Tandem Mass Spectrometry Detection (MRM) lc->ms da1 Peak Integration ms->da1 da2 Ratio Calculation (Analyte/IS) da1->da2 da3 Concentration Determination (from Calibration Curve) da2->da3 out Pharmacokinetic Parameters da3->out

Workflow for Mesalazine Quantification.

Experimental Protocols

LC-MS/MS Method for Mesalazine Quantification in Human Plasma

Objective: To quantify the concentration of Mesalazine in human plasma using this compound as an internal standard.

Materials:

  • Human plasma samples

  • This compound (Internal Standard)

  • Mesalazine analytical standard

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma, add a known concentration of this compound working solution.

    • Add 300 µL of acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge the samples at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate Mesalazine from endogenous plasma components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode may be optimized.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Mesalazine (Analyte): Specific precursor to product ion transition (e.g., m/z 154 -> 108).

      • This compound (Internal Standard): Specific precursor to product ion transition (e.g., m/z 212 -> appropriate fragment ion).

Data Analysis:

  • The concentration of Mesalazine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a standard curve prepared with known concentrations of Mesalazine.

Synthesis of Mesalazine Derivatives

While the specific synthesis of this compound is proprietary, the synthesis of other Mesalazine derivatives often involves the acylation of the amino group of 5-aminosalicylic acid. For deuterated analogs, the synthesis would likely start from a deuterated precursor of 5-aminosalicylic acid.

The general synthetic approach for non-deuterated N-acyl mesalazine derivatives can be visualized as follows:

synthesis_pathway General Synthesis of N-Acyl Mesalazine Derivatives 5-Aminosalicylic Acid 5-Aminosalicylic Acid N-Acyl Mesalazine N-Acyl Mesalazine 5-Aminosalicylic Acid->N-Acyl Mesalazine Acylating Agent (e.g., Acyl Halide or Anhydride)

General N-Acylation of 5-ASA.

Conclusion

This compound is an essential tool for the accurate and reliable quantification of Mesalazine in biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is critical for pharmacokinetic and bioequivalence studies, contributing to the development and therapeutic monitoring of Mesalazine-based drugs. This guide provides a foundational understanding of its properties and applications for professionals in the field of pharmaceutical research and development.

References

N-Propionyl Mesalazine-d3: A Technical Guide for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Propionyl Mesalazine-d3, a deuterated analog of a Mesalazine metabolite. It is intended for use by researchers and scientists in the fields of pharmacology, drug metabolism, and bioanalysis. This document details the compound's specifications, its primary application as an internal standard in pharmacokinetic studies, and the associated analytical methodologies.

Certificate of Analysis: Representative Data

While a batch-specific Certificate of Analysis should be obtained from the supplier, the following table summarizes the typical physicochemical properties and quality specifications for this compound.

Parameter Specification Reference
Chemical Name 2-hydroxy-5-propionamidobenzoic-3,4,6-d3 acid[1]
Synonyms N-Propionyl Mesalamine-D3; 2-Hydroxy-5-[(1-oxopropyl)amino]benzoic-d3 Acid; N-Propionyl 5-Aminosalicylic Acid-d3[1][2]
CAS Number 1330265-97-8[2]
Molecular Formula C₁₀H₈D₃NO₄[2]
Molecular Weight 212.22 g/mol [2]
Appearance White to Off-White SolidGeneric Specification
Purity (by HPLC) ≥98%Generic Specification
Isotopic Enrichment ≥99 atom % DGeneric Specification
Identity (¹H-NMR, MS) Conforms to structureGeneric Specification

Metabolic Pathway of Mesalazine (5-Aminosalicylic Acid)

Mesalazine (5-ASA), the parent drug, is primarily metabolized in the liver and intestinal mucosa via N-acetylation to N-acetyl-5-aminosalicylic acid (Ac-5-ASA).[3][4] While N-propionylation is not the primary metabolic route, N-Propionyl Mesalazine is a potential metabolite and its deuterated form serves as an ideal internal standard for bioanalytical quantification of Mesalazine and its primary metabolite.[5] The metabolic conversion is catalyzed by N-acetyltransferase (NAT) enzymes.[3][4]

Metabolic Pathway of Mesalazine Metabolic Pathway of Mesalazine Mesalazine Mesalazine (5-ASA) Ac_Mesalazine N-acetyl-5-aminosalicylic acid (Ac-5-ASA) Mesalazine->Ac_Mesalazine Acetylation NAT N-acetyltransferase (NAT) (Liver, Intestinal Mucosa) NAT->Mesalazine

Metabolic Pathway of Mesalazine

Application in Bioanalytical Methods

This compound is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Mesalazine and/or its metabolites in biological matrices such as plasma.[1][6] The use of a SIL-IS is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and analysis, thereby improving accuracy and precision.[7]

Rationale for Use

The key advantages of using a deuterated internal standard like this compound include:

  • Similar Physicochemical Properties: Being chemically almost identical to the analyte, it behaves similarly during extraction, chromatography, and ionization.[8]

  • Co-elution: It typically co-elutes with the analyte, which allows for effective compensation for matrix effects.[8]

  • Mass Difference: The mass difference between the deuterated standard and the native analyte allows for their distinct detection by a mass spectrometer.[9]

The following diagram illustrates the decision-making process that leads to the selection of a SIL-IS for a bioanalytical method.

Internal Standard Selection Logic Internal Standard Selection Logic Start Start: Develop Quantitative Bioanalytical Method Check_SIL Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Available? Start->Check_SIL Use_SIL Use SIL-IS (e.g., this compound) (Gold Standard) Check_SIL->Use_SIL Yes Use_Analog Use a Structural Analog Internal Standard Check_SIL->Use_Analog No Validate Proceed with Method Validation Use_SIL->Validate Use_Analog->Validate

Internal Standard Selection Logic

Experimental Protocols

The following section outlines a representative experimental protocol for the quantification of Mesalazine in human plasma using this compound as an internal standard, based on established LC-MS/MS methodologies.[10]

Sample Preparation: Protein Precipitation and Derivatization
  • Aliquoting: Aliquot 100 µL of human plasma (calibration standards, quality controls, and unknown samples) into microcentrifuge tubes.

  • Internal Standard Spiking: Add 50 µL of the internal standard working solution (this compound in a suitable solvent like methanol) to each tube.

  • Derivatization (optional but recommended for improved chromatography): To derivatize Mesalazine to its more lipophilic propionyl form, add 25 µL of 10% propionic anhydride (B1165640) in methanol (B129727) and vortex briefly.[10][11]

  • Protein Precipitation: Add 300 µL of acetonitrile (B52724) to each tube to precipitate plasma proteins.

  • Vortexing and Centrifugation: Vortex the tubes for 1 minute, followed by centrifugation at 15,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject a small volume (e.g., 5-20 µL) into the LC-MS/MS system.

LC-MS/MS Analysis
Parameter Typical Conditions
LC Column C18 column (e.g., 100 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile(Gradient or isocratic elution)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 40°C
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte) Varies based on derivatization and polaritye.g., for derivatized Mesalazine: m/z 210.1 → 192.1[12]
MRM Transition (IS) Varies based on derivatization and polaritye.g., for derivatized Mesalazine-d3: m/z 213.1 → 195.1[12]
Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Matrix Effect

  • Recovery

  • Stability (Freeze-thaw, Bench-top, Long-term)

A generalized workflow for the bioanalytical method is presented below.

Bioanalytical Workflow Bioanalytical Workflow for Mesalazine Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike_IS Spike with This compound (IS) Plasma->Spike_IS Derivatize Derivatization (Propionic Anhydride) Spike_IS->Derivatize Precipitate Protein Precipitation (Acetonitrile) Derivatize->Precipitate Extract Extract Supernatant Precipitate->Extract Reconstitute Evaporate & Reconstitute Extract->Reconstitute LC Chromatographic Separation (C18) Reconstitute->LC MS Mass Spectrometric Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Quantify Quantify against Calibration Curve Ratio->Quantify Result Final Concentration Quantify->Result

Bioanalytical Workflow for Mesalazine Quantification

Conclusion

This compound is a critical tool for the accurate and precise quantification of Mesalazine in biological samples. Its use as a stable isotope-labeled internal standard in validated LC-MS/MS methods is essential for reliable pharmacokinetic and drug metabolism studies. The methodologies and data presented in this guide provide a framework for the successful implementation of this compound in a research or drug development setting.

References

N-Propionyl Mesalazine-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of N-Propionyl Mesalazine-d3, a critical tool in the study of mesalazine. This document outlines its primary application as an internal standard, details relevant experimental protocols, and explores the mechanistic pathways of its non-labeled counterpart, mesalazine.

Introduction to this compound

This compound is the deuterium-labeled form of N-Propionyl Mesalazine. It serves as an essential internal standard for the quantitative analysis of mesalazine (also known as 5-aminosalicylic acid or 5-ASA) and its metabolites in biological samples.[1] Its use in analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) enhances the accuracy and precision of quantification by correcting for variability during sample preparation and analysis.[2][3]

Below is a summary of its key chemical properties:

PropertyValueReference
CAS Number 1330265-97-8[4]
Molecular Formula C₁₀H₈D₃NO₄[4]
Molecular Weight 212.22 g/mol [4]
Alternate Names 2-Hydroxy-5-[(1-oxopropyl)amino]benzoic-d3 Acid; N-Propionyl-d3 Mesalamine; N-Propionyl 5-Aminosalicylic Acid-d3[4]

Suppliers of Research-Grade this compound

A number of chemical suppliers provide this compound for research purposes. These include:

  • MedchemExpress: Offers the compound for research use only, highlighting its application as a tracer and internal standard for quantitative analysis.[1]

  • Santa Cruz Biotechnology: Provides this compound as a biochemical for proteomics research.[4]

  • CP Lab Safety: Supplies the compound for professional manufacturing, research laboratories, and industrial or commercial usage.[5]

  • LGC Standards: Offers this compound as a certified reference material.[6][7]

  • Simson Pharma Limited: Lists Mesalazine-d3 and related impurities.[8]

  • Alentris Research Pvt. Ltd.: Provides the chemical with its structural information.[9]

  • Veeprho: Highlights its use as a stable isotope-labeled compound for improving the accuracy of mass spectrometry and liquid chromatography.[2]

Application in Quantitative Analysis: Experimental Protocols

This compound is primarily utilized as an internal standard in LC-MS/MS methods for the quantification of mesalazine and its metabolites, such as N-Acetyl Mesalazine, in biological matrices like human plasma. The following is a representative experimental protocol synthesized from established methodologies.[10][11][12][13]

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of a plasma sample, add 100 µL of the internal standard working solution (this compound at a specified concentration, e.g., 150 ng/mL).[10]

  • For derivatization, which can enhance chromatographic retention and mass spectrometric detection, add 25 µL of a 10% propionic anhydride (B1165640) solution in methanol (B129727) and vortex briefly.[10][11][13]

  • Add 100 µL of 0.5% formic acid and vortex.[10]

  • Add 3 mL of methyl tert-butyl ether, vortex for 10 minutes, and then centrifuge at 4000 rpm for 5 minutes.[10]

  • Transfer the organic supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of mesalazine and its internal standard.

ParameterTypical Conditions
LC Column Thermo HyPURITY C18 (150 x 4.6 mm, 5 µm) or equivalent[10]
Mobile Phase Isocratic mixture of 10 mM ammonium (B1175870) acetate (B1210297) and methanol (e.g., 85:15 v/v)[10]
Flow Rate 0.6 mL/min[10]
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), often in negative or positive mode depending on the derivatization and analyte.[10][11][13]
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transitions (example for derivatized compounds) N-Propionyl Mesalazine: m/z 210.1 → 192.1this compound: m/z 213.1 → 195.1[13]
Method Validation

A robust analytical method should be validated according to regulatory guidelines. Key validation parameters include:

  • Linearity: Establishing a linear relationship between concentration and instrument response over a defined range (e.g., 2-1500 ng/mL for mesalamine).[10]

  • Accuracy and Precision: Determined by analyzing quality control samples at low, medium, and high concentrations. Intra- and inter-day precision and accuracy should be within acceptable limits (typically ±15%).[10]

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: Assessing the influence of plasma components on the ionization of the analyte and internal standard.

  • Stability: Evaluating the stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, bench-top).[10]

Mechanism of Action of Mesalazine: Signaling Pathways

While the exact mechanism of action of mesalazine is not fully elucidated, it is known to exert its anti-inflammatory effects through multiple pathways, primarily through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ) and the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[6][8][14]

PPAR-γ Activation

Mesalazine acts as a ligand for PPAR-γ, a nuclear receptor highly expressed in the colonic epithelium.[8][14] Activation of PPAR-γ leads to the transcription of genes involved in anti-inflammatory responses.

PPAR_gamma_pathway cluster_nucleus Nucleus Mesalazine Mesalazine PPARg PPAR-γ Mesalazine->PPARg activates RXR RXR PPARg->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to AntiInflammatory_Genes Anti-inflammatory Gene Transcription PPRE->AntiInflammatory_Genes promotes Inflammation_Reduction Reduced Inflammation AntiInflammatory_Genes->Inflammation_Reduction

Caption: Mesalazine activates the PPAR-γ signaling pathway.

NF-κB Inhibition

Mesalazine has been shown to inhibit the NF-κB pathway, a key regulator of pro-inflammatory cytokine production. By preventing the activation of NF-κB, mesalazine reduces the expression of inflammatory mediators.[6]

NFkB_pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases ProInflammatory_Genes Pro-inflammatory Gene Transcription (e.g., IL-6, COX-2) NFkB->ProInflammatory_Genes translocates and activates transcription of Mesalazine Mesalazine Mesalazine->IKK inhibits Inflammation Inflammation ProInflammatory_Genes->Inflammation

Caption: Mesalazine inhibits the NF-κB inflammatory pathway.

Pharmacokinetic Data of Mesalazine

While pharmacokinetic data for this compound is not relevant as it is an internal standard, understanding the pharmacokinetics of mesalazine is crucial for its therapeutic application. The following table summarizes key pharmacokinetic parameters of orally administered mesalazine.

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) 4.47 to 7.01 hours (slow release)[15]
Elimination Half-Life (t½) 2.07 to 3.33 hours[15]
Metabolism Primarily N-acetylation in the liver and gut wall to N-acetyl mesalazine.[15][16]
Excretion Mainly urinary excretion of the N-acetylated metabolite.[16][17]

Conclusion

This compound is an indispensable tool for researchers in the field of inflammatory bowel disease and drug metabolism. Its role as a stable isotope-labeled internal standard ensures the reliability and accuracy of quantitative analytical methods for mesalazine. A thorough understanding of its application in experimental protocols, coupled with knowledge of the molecular mechanisms of mesalazine, empowers scientists to conduct high-quality research and contribute to the development of improved therapeutic strategies.

References

Synthesis of N-Propionyl Mesalazine-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route for N-Propionyl Mesalazine-d3, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of its parent drug, Mesalazine. Detailed experimental protocols, quantitative data representation, and visualizations of the synthetic workflow and relevant biological signaling pathways are presented to facilitate its preparation and understanding in a research and development setting.

Introduction

Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is a first-line anti-inflammatory agent for the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. Its therapeutic effect is primarily localized to the colon. To accurately quantify Mesalazine and its metabolites in biological matrices, stable isotope-labeled internal standards are indispensable. This compound serves as such a standard, enabling precise analysis by mass spectrometry. This guide outlines a practical synthetic approach, starting from commercially available Mesalazine-d3.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through the N-acylation of Mesalazine-d3 with propionyl chloride in the presence of a suitable base. This one-step synthesis is straightforward and amenable to standard laboratory techniques.

Experimental Protocols

Materials and Methods
Reagent/MaterialGradeSupplier
Mesalazine-d3≥98%Commercially Available
Propionyl ChlorideReagent GradeStandard Chemical Supplier
Pyridine (B92270)AnhydrousStandard Chemical Supplier
Dichloromethane (B109758) (DCM)AnhydrousStandard Chemical Supplier
Hydrochloric Acid (HCl)1 M Aqueous SolutionStandard Chemical Supplier
Sodium Bicarbonate (NaHCO3)Saturated Aqueous SolutionStandard Chemical Supplier
BrineSaturated Aqueous SolutionStandard Chemical Supplier
Anhydrous Sodium Sulfate (Na2SO4)Reagent GradeStandard Chemical Supplier
Deuterated Solvents (for NMR)NMR GradeStandard Chemical Supplier
Synthesis of this compound
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve Mesalazine-d3 (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

  • Addition of Base: To the cooled solution, add anhydrous pyridine (1.2 eq) dropwise.

  • Acylation: While maintaining the temperature at 0 °C, slowly add propionyl chloride (1.1 eq) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TCC).

  • Work-up:

    • Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure this compound.

  • Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data

ParameterExpected Value
Yield 75-85%
Purity (by HPLC) >98%
Molecular Formula C10H8D3NO4
Molecular Weight 212.22 g/mol
Appearance Off-white to pale brown solid

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Start: Mesalazine-d3 dissolve Dissolve in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_pyridine Add Pyridine cool->add_pyridine add_propionyl Add Propionyl Chloride add_pyridine->add_propionyl react Stir at RT (4-6h) add_propionyl->react quench Quench with 1M HCl react->quench extract Extract with DCM quench->extract wash_bicarf wash_bicarf extract->wash_bicarf wash_bicarb Wash with sat. NaHCO3 wash_brine Wash with Brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify wash_bicarf->wash_brine characterize Characterization (NMR, HRMS) purify->characterize final_product Final Product: This compound characterize->final_product

Caption: Experimental workflow for the synthesis of this compound.

Mesalazine's Core Signaling Pathways

Mesalazine is known to exert its anti-inflammatory effects through multiple mechanisms, primarily involving the modulation of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and the Nuclear Factor-kappa B (NF-κB) signaling pathways.[1]

Caption: Simplified signaling pathways of Mesalazine.

Conclusion

This guide provides a robust and reproducible protocol for the synthesis of this compound, a critical tool for the accurate bioanalysis of Mesalazine. The outlined workflow and accompanying visualizations offer a clear and concise resource for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. The provided information on the signaling pathways of Mesalazine further enriches the understanding of its mechanism of action, which is pertinent to drug development professionals.

References

N-Propionyl Mesalazine-d3: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Abstract

N-Propionyl Mesalazine-d3 is a stable, isotopically labeled derivative of mesalazine, a well-established anti-inflammatory agent. This technical guide provides an in-depth overview of this compound, intended for researchers, scientists, and drug development professionals. The guide covers its chemical properties, proposed synthesis, and its primary application as an internal standard in the quantitative bioanalysis of mesalazine and its metabolites using liquid chromatography-mass spectrometry (LC-MS/MS). Detailed experimental protocols, data presentation, and diagrams of relevant biological pathways are included to facilitate its use in a research setting.

Introduction

Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is the active component of several drugs used to treat inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1] Its therapeutic effect is primarily localized to the colonic mucosa, where it modulates various inflammatory pathways.[1] Accurate quantification of mesalazine and its metabolites in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.

This compound is a deuterated analog of N-propionyl mesalazine. The incorporation of three deuterium (B1214612) atoms results in a stable, heavier molecule that is chemically identical to its non-labeled counterpart but can be differentiated by mass spectrometry. This property makes it an ideal internal standard for LC-MS/MS-based bioanalysis, as it co-elutes with the analyte and experiences similar matrix effects, thereby ensuring accurate and precise quantification.[2]

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name 2,4,5-trideuterio-6-hydroxy-3-(propanoylamino)benzoic acid[3]
Synonyms N-Propionyl-d3 Mesalamine, N-Propionyl 5-Aminosalicylic Acid-d3[4]
CAS Number 1330265-97-8[4]
Molecular Formula C₁₀H₈D₃NO₄[4]
Molecular Weight 212.22 g/mol [4]
Appearance Solid (assumed)
Purity Typically ≥98% (as specified by supplier)

Synthesis of this compound (Proposed)

Proposed Two-Step Synthesis

Step 1: Deuteration of Mesalazine. Mesalazine can be deuterated at the 3, 4, and 6 positions of the aromatic ring via an acid-catalyzed hydrogen-deuterium exchange reaction. This can be achieved by heating mesalazine in a deuterated solvent such as deuterium oxide (D₂O) with a suitable acid catalyst.

Step 2: N-acylation of Deuterated Mesalazine. The resulting deuterated mesalazine (Mesalazine-d3) can then be N-acylated using propionic anhydride (B1165640) or propionyl chloride in the presence of a suitable base to yield this compound.

It is important to note that this is a proposed synthetic route and would require optimization and characterization to ensure the desired product is obtained with high purity and isotopic enrichment.

Application in Bioanalysis: An Internal Standard for LC-MS/MS

The primary application of this compound is as an internal standard for the accurate quantification of mesalazine and its metabolites (e.g., N-acetyl-mesalazine) in biological samples such as plasma and urine.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a powerful technique for quantitative analysis. A known amount of the isotopically labeled internal standard (this compound) is added to the biological sample containing the analyte of interest (mesalazine). The sample is then processed (e.g., protein precipitation, liquid-liquid extraction) and analyzed by LC-MS/MS. Because the internal standard is chemically identical to the analyte, it experiences the same losses during sample preparation and any variations in instrument response. By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate and precise quantification can be achieved.

Experimental Protocol: Quantification of Mesalazine in Human Plasma

The following is a representative protocol for the quantification of mesalazine in human plasma using this compound as an internal standard, adapted from published methods.[5][6][7]

4.2.1. Materials and Reagents

4.2.2. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve mesalazine in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of acetonitrile and water.

4.2.3. Sample Preparation (Protein Precipitation)

  • Label polypropylene tubes for calibration standards, QCs, and unknown samples.

  • Add 50 µL of the appropriate standard, QC, or unknown plasma sample to each tube.

  • To each sample, add 200 µL of the internal standard working solution in acetonitrile.

  • Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

  • Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

4.2.4. LC-MS/MS Conditions The following are typical starting conditions and may require optimization for specific instruments.

ParameterCondition
LC Column C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Optimized for separation of analyte and internal standard
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte) To be determined by direct infusion
MRM Transition (IS) To be determined by direct infusion

4.2.5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted linear regression to fit the calibration curve.

  • Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Mechanism of Action of Mesalazine (Parent Compound)

While this compound is used as an analytical standard, its non-deuterated counterpart is a metabolite of mesalazine prodrugs and is expected to share the same biological mechanisms as mesalazine. The anti-inflammatory effects of mesalazine are multifactorial and involve the modulation of several key signaling pathways.[1]

Inhibition of Inflammatory Mediators

Mesalazine is known to inhibit the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[1]

Modulation of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Mesalazine has been shown to inhibit the activation of NF-κB in the inflamed mucosa of patients with ulcerative colitis.[8]

Activation of PPAR-γ

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor with anti-inflammatory properties. Mesalazine can activate PPAR-γ, leading to the transrepression of pro-inflammatory genes.[9][10]

Effects on Wnt/β-catenin and MAPK/ERK Signaling

Studies have also suggested that mesalazine can modulate the Wnt/β-catenin and MAPK/ERK signaling pathways, which are involved in cell proliferation and survival.[11][12]

Visualizations

Experimental Workflow

experimental_workflow sample Plasma Sample (Calibrator, QC, or Unknown) is_addition Add this compound (Internal Standard) sample->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Transfer Supernatant centrifugation->supernatant injection LC-MS/MS Injection supernatant->injection analysis Data Analysis (Peak Area Ratio vs. Concentration) injection->analysis

Caption: Bioanalytical workflow for plasma sample analysis.

NF-κB Signaling Pathway Inhibition by Mesalazine

nfkb_pathway tnf TNF-α tnfr TNFR tnf->tnfr ikk IKK Complex tnfr->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb_ikb NF-κB-IκBα (Inactive) nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus translocates to nfkb_ikb->nfkb degradation of IκBα gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression activates mesalazine Mesalazine mesalazine->ikk inhibits

Caption: Mesalazine inhibits NF-κB activation.

PPAR-γ Signaling Pathway Activation by Mesalazine

ppar_gamma_pathway mesalazine Mesalazine ppar PPAR-γ mesalazine->ppar activates ppar_rxr PPAR-γ-RXR Heterodimer ppar->ppar_rxr rxr RXR rxr->ppar_rxr nucleus Nucleus ppar_rxr->nucleus translocates to ppre PPRE (PPAR Response Element) nucleus->ppre binds to gene_expression Anti-inflammatory Gene Expression ppre->gene_expression regulates

Caption: Mesalazine activates PPAR-γ signaling.

Quantitative Data

As this compound is intended for use as an internal standard, there is no relevant quantitative data such as IC₅₀ or binding affinities for this compound itself. The relevant quantitative data is generated for the analyte (mesalazine) during the bioanalytical assay. The table below provides an example of the validation parameters for a typical LC-MS/MS method for mesalazine quantification.[6]

ParameterMesalazineN-acetyl Mesalazine
Linear Range 2-1500 ng/mL10-2000 ng/mL
Intra-day Precision (%CV) 1.60 - 8.630.99 - 5.67
Inter-day Precision (%CV) 2.14 - 8.671.72 - 4.89
Intra-day Accuracy (%) 102.70 - 105.4899.64 - 106.22
Inter-day Accuracy (%) 100.64 - 103.87100.71 - 104.27

Conclusion

This compound is a valuable tool for researchers in the field of IBD and drug metabolism. Its primary utility as a stable isotope-labeled internal standard enables the development of robust and reliable bioanalytical methods for the quantification of mesalazine and its metabolites. This technical guide provides the foundational knowledge and practical protocols to effectively utilize this compound in a research setting. While the biological activity of its non-deuterated counterpart is linked to the complex anti-inflammatory mechanisms of mesalazine, the deuterated form's main role is to ensure the accuracy and precision of analytical measurements.

References

Deuterated Mesalamine Internal Standard: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of deuterated mesalamine as an internal standard for the quantitative bioanalysis of mesalamine. Mesalamine, or 5-aminosalicylic acid (5-ASA), is the primary therapeutic agent for inflammatory bowel disease. Accurate quantification of mesalamine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard, such as deuterated mesalamine, is the gold standard for achieving the highest accuracy and precision in liquid chromatography-mass spectrometry (LC-MS/MS) assays. This document details the physicochemical properties, synthesis and characterization, and application of deuterated mesalamine in validated bioanalytical methods. It includes extensive quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows to serve as a valuable resource for researchers in the field.

Introduction to Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard (IS) is essential to correct for the variability inherent in the analytical process.[1] An ideal IS is a compound with physicochemical properties very similar to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls.[1] By calculating the ratio of the analyte's response to the IS's response, variations introduced during sample preparation, injection volume, and ionization efficiency can be effectively normalized, leading to more accurate and precise results.[1][2]

Stable isotope-labeled (SIL) internal standards are considered the "gold standard" because their chemical and physical properties are nearly identical to the unlabeled analyte.[3] Deuterated internal standards, a type of SIL-IS, co-elute with the analyte, experience the same matrix effects, and have similar extraction recoveries and ionization responses.[3][4] This close similarity allows for the most effective compensation of analytical variability.[3]

Deuterated Mesalamine: Properties and Rationale for Use

Mesalamine-d3 and N-Acetyl mesalamine-d3 are the most commonly used deuterated internal standards for the bioanalysis of mesalamine and its primary metabolite, N-acetyl-5-aminosalicylic acid. The deuterium (B1214612) atoms are typically incorporated into the aromatic ring of the molecule.

Physicochemical Properties

The physicochemical properties of deuterated mesalamine are virtually identical to those of mesalamine, with a slight increase in molecular weight due to the deuterium atoms. This similarity ensures that the internal standard behaves in the same manner as the analyte throughout the analytical procedure.

PropertyMesalamineMesalazine-d3Reference
Molecular Formula C₇H₇NO₃C₇H₄D₃NO₃[5]
Molecular Weight 153.14 g/mol 156.15 g/mol [5]
Aqueous Solubility (25°C) 0.844 mg/mLNot explicitly reported, but expected to be very similar to mesalamine.[6]
Aqueous Solubility (37°C) 1.41 mg/mLNot explicitly reported, but expected to be very similar to mesalamine.[6]
pKa1 2.30Not explicitly reported, but expected to be very similar to mesalamine.[6]
pKa2 5.69Not explicitly reported, but expected to be very similar to mesalamine.[6]
Synthesis and Characterization

While detailed, step-by-step synthesis protocols for deuterated mesalamine are not extensively published in peer-reviewed literature, the general approach involves the deuteration of mesalamine or a precursor molecule. Commercial suppliers offer high-purity deuterated mesalamine standards.

Characterization of deuterated mesalamine is crucial to confirm its identity, purity, and isotopic enrichment.

  • Mass Spectrometry (MS): Confirms the molecular weight and provides information on the degree of deuteration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the deuterated positions, while ²H NMR confirms the presence of deuterium.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the standard.

Isotopic Purity: It is essential to assess the isotopic purity of the deuterated internal standard to ensure that it does not contain significant amounts of the unlabeled analyte, which could interfere with the accuracy of the measurements. High-resolution mass spectrometry is the primary technique for determining the isotopologue distribution.

Bioanalytical Methodologies using Deuterated Mesalamine

LC-MS/MS is the most common technique for the quantification of mesalamine in biological matrices due to its high sensitivity and selectivity. The use of a deuterated internal standard is integral to robust and reliable LC-MS/MS methods.

Quantitative Data from Validated Methods

The following tables summarize the quantitative data from several published LC-MS/MS methods that utilize deuterated mesalamine as an internal standard.

Table 1: Linearity of Mesalamine Quantification

Internal StandardMatrixLinearity Range (ng/mL)Correlation Coefficient (r²)Reference
Mesalamine-d3Human Plasma7.984 - 3780.638> 0.99[7]
N-Acetyl mesalamine-d3Human Plasma2 - 1500> 0.99[6]
Mesalamine-d3Human Plasma10 - 1200Not Reported[8][9]

Table 2: Precision of Mesalamine Quantification

Internal StandardMatrixConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Reference
N-Acetyl mesalamine-d3Human PlasmaLQC, MQC, HQC1.60 - 8.632.14 - 8.67[6]
Mesalamine-d3Human PlasmaLQC, MQC, HQCNot ReportedNot Reported[7]

Table 3: Accuracy of Mesalamine Quantification

Internal StandardMatrixConcentration (ng/mL)Intra-day Accuracy (%)Inter-day Accuracy (%)Reference
N-Acetyl mesalamine-d3Human PlasmaLQC, MQC, HQC102.70 - 105.48100.64 - 103.87[6]
Mesalamine-d3Human PlasmaLQC, MQC, HQCNot ReportedNot Reported[7]

Table 4: Recovery of Mesalamine

Internal StandardMatrixConcentration (ng/mL)Analyte Recovery (%)Internal Standard Recovery (%)Reference
Mesalamine-d3Human PlasmaLQC, MQC, HQC85.3087.05[7]
N-Acetyl mesalamine-d3Human Plasma6, 450, 1050> 50> 50[6]
Detailed Experimental Protocols

The following are representative experimental protocols for the quantification of mesalamine in human plasma using a deuterated internal standard.

Protocol 1: LC-MS/MS Method with Mesalamine-d3

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of human plasma, add 100 µL of the internal standard working solution (Mesalamine-d3 in methanol).

    • Add 25 µL of a derivatization solution (e.g., 10% propionic anhydride (B1165640) in methanol) and vortex briefly.[6]

    • Add 100 µL of 0.5% formic acid and vortex.[6]

    • Add 3 mL of methyl tert-butyl ether and vortex for 10 minutes.[6]

    • Centrifuge at 4000 rpm for 5 minutes at 20°C.[6]

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase and inject into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Phenomenex Luna C18 (150 mm x 4.6 mm, 5 µm)[7]

    • Mobile Phase: Acetonitrile (B52724): 0.1% Formic Acid in water (60:40, v/v)[7]

    • Flow Rate: 1.2 mL/min (with a 50% split)[7]

    • Column Temperature: 45°C[7]

    • Injection Volume: 10 µL[7]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive[9]

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Mesalamine (derivatized): m/z 210.1 → 192.1[8][9]

      • Mesalamine-d3 (derivatized): m/z 213.1 → 195.1[8][9]

Protocol 2: LC-MS/MS Method with N-Acetyl mesalamine-d3

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma, add 100 µL of the internal standard working solution (N-Acetyl mesalamine-d3 in methanol).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 5 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Inject an aliquot of the supernatant into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Thermo HyPURITY C18 (150 x 4.6 mm, 5 µm)[6]

    • Mobile Phase: 10 mM Ammonium Acetate: Methanol (85:15, v/v)[6]

    • Flow Rate: 0.6 mL/min[6]

    • Injection Volume: 10 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative[6]

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Mesalamine: m/z 152.0 → 108.0[6]

      • N-Acetyl mesalamine: m/z 194.2 → 149.9[6]

      • N-Acetyl mesalamine-d3: m/z 169.9 → 153.0[6]

Metabolic Pathway of Mesalamine

Mesalamine undergoes metabolism primarily through N-acetylation to form N-acetyl-5-aminosalicylic acid. This reaction is catalyzed by N-acetyltransferase (NAT) enzymes, with NAT1 playing a significant role in the colonic mucosa.

Mesalamine_Metabolism Mesalamine Mesalamine (5-Aminosalicylic Acid) N_Acetyl_Mesalamine N-Acetyl-5-aminosalicylic Acid (Inactive Metabolite) Mesalamine->N_Acetyl_Mesalamine N-acetyltransferase (NAT1) Excretion Renal Excretion N_Acetyl_Mesalamine->Excretion

Metabolic pathway of mesalamine.

Experimental and Logical Workflows

Bioanalytical Method Workflow

The following diagram illustrates a typical workflow for a bioanalytical assay using a deuterated internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Biological Sample (e.g., Plasma) Add_IS Addition of Deuterated Internal Standard Sample_Collection->Add_IS Extraction Extraction (LLE or PPT) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Calculation Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Bioanalytical method workflow.

Rationale for Using a Deuterated Internal Standard

The logic behind using a deuterated internal standard is to ensure that any analytical variability affects both the analyte and the internal standard to the same extent.

IS_Rationale cluster_variability Sources of Analytical Variability Analyte Mesalamine (Analyte) Sample_Prep_Var Sample Preparation Variability Analyte->Sample_Prep_Var Injection_Var Injection Volume Variability Analyte->Injection_Var Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Analyte->Matrix_Effects Ratio Ratio (Analyte/IS) Analyte->Ratio IS Deuterated Mesalamine (IS) IS->Sample_Prep_Var IS->Injection_Var IS->Matrix_Effects IS->Ratio Result Accurate & Precise Quantification Ratio->Result

Rationale for using a deuterated IS.

Conclusion

The use of deuterated mesalamine as an internal standard is a critical component of robust and reliable bioanalytical methods for the quantification of mesalamine. Its properties, which closely mimic those of the unlabeled analyte, allow for effective compensation of analytical variability, leading to high accuracy and precision. The detailed methodologies and quantitative data presented in this guide underscore the importance of employing deuterated internal standards in pharmacokinetic, bioequivalence, and other drug development studies involving mesalamine. This technical guide serves as a valuable resource for scientists and researchers, providing the necessary information to develop and validate high-quality bioanalytical assays.

References

5-Aminosalicylic Acid-d3: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Aminosalicylic acid-d3 (5-ASA-d3), a deuterated analog of mesalamine, serves as a critical tool in the research and development of treatments for inflammatory bowel disease (IBD). Its primary application is as an internal standard for the accurate quantification of 5-aminosalicylic acid (5-ASA) and its metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stability and unique mass of this isotopically labeled compound allow for precise and reproducible measurements, essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This guide provides an in-depth overview of 5-ASA-d3, including its analytical applications, the signaling pathways of its non-deuterated counterpart, and detailed experimental protocols.

Core Applications and Properties

5-Aminosalicylic acid-d3 is the deuterium-labeled form of 5-aminosalicylic acid, also known as mesalamine. It is primarily utilized as an internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS. The incorporation of stable heavy isotopes like deuterium (B1214612) into drug molecules is a common practice to create tracers for quantification during the drug development process.

The therapeutic action of the non-deuterated form, 5-ASA, is attributed to its function as a specific agonist for peroxisome proliferator-activated receptor-gamma (PPARγ). This activation is central to its anti-inflammatory effects. Additionally, 5-ASA has been shown to inhibit p21-activated kinase 1 (PAK1) and the nuclear factor-kappa B (NF-κB) signaling pathway.

Quantitative Analysis using 5-Aminosalicylic Acid-d3

The use of a stable isotope-labeled internal standard like 5-ASA-d3 is the gold standard in bioanalytical LC-MS/MS assays. It effectively corrects for variations in sample processing, matrix effects, and instrument response, ensuring high accuracy and precision in the quantification of the target analyte.

Table 1: Mass Spectrometry Parameters for the Analysis of Mesalamine and its Metabolites using Deuterated Internal Standards

AnalytePrecursor Ion (m/z)Product Ion (m/z)PolarityInternal Standard
Mesalamine (derivatized)210.1192.1Positive5-Aminosalicylic acid-d3 (derivatized)
N-Acetyl Mesalamine194.2149.9NegativeN-Acetyl Mesalamine-d3
Mesalamine152.0108.0NegativeN-Acetyl Mesalamine-d3

Table 2: Validation Parameters for LC-MS/MS Methods Utilizing 5-Aminosalicylic Acid-d3 or its Metabolite Analog

AnalyteLinearity Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Mesalamine10 - 1200Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Mesalamine2 - 15001.60 - 8.632.14 - 8.67102.70 - 105.48100.64 - 103.87
N-Acetyl Mesalamine10 - 20000.99 - 5.671.72 - 4.8999.64 - 106.22100.71 - 104.27

Experimental Protocols

Synthesis of 5-Aminosalicylic Acid-d3 (Proposed Method)

Materials:

Procedure:

  • In a sealed vial, dissolve 5-aminosalicylic acid in deuterated trifluoroacetic acid.

  • Heat the sealed vial at an elevated temperature (e.g., 110°C) for a sufficient duration (e.g., 16 hours) to facilitate hydrogen-deuterium exchange on the aromatic ring.

  • After cooling, carefully evaporate the deuterated trifluoroacetic acid under reduced pressure.

  • Neutralize the residue by stirring with a 2 M KOH solution.

  • Extract the deuterated product using an appropriate organic solvent such as dichloromethane, ethyl acetate, or diethyl ether.

  • Purify the extracted 5-aminosalicylic acid-d3 using flash column chromatography with silica gel.

  • Confirm the identity and isotopic purity of the final product using techniques such as NMR and mass spectrometry.

LC-MS/MS Method for Quantification of Mesalamine in Human Plasma

This protocol outlines a general procedure for the analysis of mesalamine in human plasma using 5-aminosalicylic acid-d3 as an internal standard.

Materials and Reagents:

  • Human plasma

  • Mesalamine reference standard

  • 5-Aminosalicylic acid-d3 internal standard

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Propionic anhydride (B1165640) (for derivatization, if applicable)

  • Methyl t-butyl ether (for liquid-liquid extraction)

Instrumentation:

  • Liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS)

  • C18 analytical column (e.g., Thermo Hypersil BDS, 100 mm x 4.6 mm, 5 µm)

Sample Preparation (Protein Precipitation):

  • To a volume of plasma sample, add a known amount of the 5-aminosalicylic acid-d3 internal standard solution.

  • Precipitate the plasma proteins by adding a sufficient volume of a suitable organic solvent (e.g., methanol or acetonitrile).

  • Vortex the mixture to ensure thorough mixing.

An In-depth Technical Guide to N-Propionyl Mesalazine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propionyl Mesalazine-d3 is the deuterium-labeled form of N-Propionyl Mesalazine, a derivative of Mesalazine (also known as mesalamine or 5-aminosalicylic acid). Mesalazine is an anti-inflammatory agent widely used in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. The deuterated analog, this compound, serves as a crucial internal standard for the quantitative analysis of Mesalazine and its metabolites in biological matrices. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays ensures high accuracy and precision by correcting for variability in sample preparation and instrument response.

This technical guide provides comprehensive information on the properties, analytical applications, and relevant biological pathways associated with this compound and its parent compound, Mesalazine.

Core Data Presentation

The following table summarizes the key quantitative and qualitative data for this compound.

PropertyValueReference
CAS Number 1330265-97-8[1]
Molecular Formula C₁₀H₈D₃NO₄[1]
Molecular Weight 212.22 g/mol [1][2]
Synonyms 2-Hydroxy-5-[(1-oxopropyl)amino]benzoic-d3 Acid, N-Propionyl-d3 Mesalamine, N-Propionyl 5-Aminosalicylic Acid-d3[1]
Primary Application Internal standard in analytical and pharmacokinetic research

Experimental Protocols

Protocol: Quantitative Analysis of Mesalazine in Human Plasma using this compound as an Internal Standard by LC-MS/MS

This protocol outlines a typical workflow for the determination of Mesalazine concentrations in human plasma, employing this compound to ensure analytical accuracy.

1. Materials and Reagents:

2. Preparation of Standard and Internal Standard Solutions:

  • Mesalazine Stock Solution (1 mg/mL): Accurately weigh and dissolve Mesalazine in methanol.

  • Working Standard Solutions: Serially dilute the stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation and Derivatization):

  • To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 100 µL of the internal standard working solution.

  • Add 25 µL of 10% propionic anhydride in methanol to derivatize Mesalazine to N-Propionyl Mesalazine.[3] Vortex briefly.

  • Add 100 µL of 0.5% formic acid and vortex.[3]

  • Add 3 mL of methyl tert-butyl ether and vortex for 10 minutes for liquid-liquid extraction.[3]

  • Centrifuge the samples at 4000 rpm for 5 minutes at 20°C.[3]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: A C18 reversed-phase column (e.g., Thermo HyPURITY C18, 150 x 4.6 mm, 5 µm) is commonly used.[3]

  • Mobile Phase: A gradient or isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile is typical.[4][5]

  • Flow Rate: 0.5 - 0.8 mL/min[4][5][6]

  • Injection Volume: 5 - 20 µL[6]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

  • MRM Transitions:

    • N-Propionyl Mesalazine: m/z 208.1 → 107.0 (Negative Ion Mode)[7]

    • This compound (IS): m/z 211.1 → 110.1 (Negative Ion Mode)[7]

    • Note: Transitions can vary based on the derivatization and ionization mode. For instance, with derivatization to N-propionyl-5-ASA, positive mode transitions could be m/z 210.1 → 192.1 for the analyte and m/z 213.1 → 195.1 for the d3-internal standard.[4][5]

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of Mesalazine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates the general workflow for the quantification of an analyte in a biological matrix using a deuterated internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike Spike with This compound (IS) sample->spike extract Extraction & Derivatization spike->extract cleanup Sample Clean-up extract->cleanup lc LC Separation cleanup->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratios (Analyte/IS) integrate->ratio quantify Quantification (Calibration Curve) ratio->quantify

Bioanalytical quantification workflow.
Signaling Pathways of Mesalazine

Mesalazine's therapeutic effects are attributed to its modulation of several key signaling pathways involved in inflammation and cell proliferation.

1. Wnt/β-catenin Signaling Pathway

Mesalazine has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancer. By promoting the degradation of β-catenin, Mesalazine can suppress the transcription of target genes involved in cell proliferation.

wnt_pathway Mesalazine Mesalazine PP2A PP2A (inhibition) Mesalazine->PP2A beta_catenin_p Phosphorylated β-catenin PP2A->beta_catenin_p dephosphorylates beta_catenin_deg β-catenin Degradation beta_catenin_p->beta_catenin_deg beta_catenin_nuc Nuclear β-catenin beta_catenin_deg->beta_catenin_nuc TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Gene_Transcription Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Transcription Proliferation Cell Proliferation Gene_Transcription->Proliferation ppar_pathway Mesalazine Mesalazine PPARg PPAR-γ (activation) Mesalazine->PPARg PPARg_RXR PPAR-γ/RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (DNA Binding) PPARg_RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Growth_Inhibition Cell Growth Inhibition Gene_Expression->Cell_Growth_Inhibition

References

An In-depth Technical Guide to N-Propionyl Mesalazine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of N-Propionyl Mesalazine-d3, a deuterated analog of a key metabolite of Mesalazine. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, analytical methodologies, and the biological pathways of its parent compound, Mesalazine.

Core Data Summary

The following table summarizes the molecular weights of this compound and related compounds, providing a clear comparison for analytical and research purposes.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound C₁₀H₈D₃NO₄212.22[1][2]1330265-97-8[1][2]
MesalazineC₇H₇NO₃153.14[3][4][5]89-57-6[3]
Mesalazine-d3C₇H₄D₃NO₃156.15[6]1309283-32-6[6]
N-Acetyl MesalazineC₉H₉NO₄195.17[7][8][9][10]51-59-2[8][9][10]
N-Acetyl Mesalazine-d3C₉H₆D₃NO₄198.19[11]93968-79-7[11]
N-Butyryl MesalazineC₁₁H₁₃NO₄223.23[12][13][14]93968-81-1[12][13][14]

Experimental Protocols

Detailed methodologies for the analysis of Mesalazine and its related compounds are crucial for accurate quantification and characterization in various matrices. Below are summaries of established High-Performance Liquid Chromatography (HPLC) methods.

Analysis of Mesalazine and Impurities in Raw Materials and Pharmaceutical Products

This method is designed for the quality control of Mesalazine active pharmaceutical ingredients (API) and finished products.

  • Instrumentation: High-Performance Liquid Chromatograph with UV detection.

  • Column: Discovery C18, 150 mm x 4.6 mm, 5 µm particle size.[15]

  • Mobile Phase: An isocratic mobile phase consisting of 2% (v/v) acetonitrile (B52724) and 98% (v/v) buffer. The buffer is composed of 0.05% (v/v) o-phosphoric acid with 0.3% (w/v) potassium hexafluorophosphate (B91526) (KPF6).[15]

  • Flow Rate: 1.0 mL/min.[15]

  • Column Temperature: 35 °C.[15]

  • UV Detection: 220 nm.[15]

  • Run Time: Approximately 6 minutes.[15]

This method allows for the rapid and efficient separation and quantification of Mesalazine and its specified impurities, such as impurity A (4-aminophenol) and impurity C (2-aminophenol).[15]

Determination of Mesalazine in Human Plasma

This protocol is suitable for pharmacokinetic studies, enabling the measurement of Mesalazine concentrations in biological samples.

  • Instrumentation: HPLC with fluorometric detection.

  • Derivatization: Pre-column derivatization of Mesalazine with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl).[16]

  • Column: C18, 150 mm x 4.6 mm, 2.6 µm particle size.[16]

  • Column Temperature: 30 °C.[16]

  • Mobile Phase: An isocratic mobile phase of acetonitrile and 0.1% o-phosphoric acid in water (70:30, v/v).[16]

  • Flow Rate: 1.0 mL/min.[16]

  • Fluorescence Detection: Excitation at 280 nm and emission at 325 nm.[16]

  • Internal Standard: Nortriptyline.[16]

  • Retention Time: Approximately 3.08 minutes for the derivatized Mesalazine.[16]

This sensitive method allows for the quantification of Mesalazine in human plasma within a linear range of 0.25-1.5 μg/mL.[16]

Signaling Pathways and Experimental Workflows

The therapeutic effects of Mesalazine, the parent compound of this compound, are attributed to its modulation of various signaling pathways involved in inflammation and cell proliferation.

Mesalazine's Anti-inflammatory and Chemopreventive Mechanisms

Mesalazine exerts its effects through multiple pathways, making it a cornerstone therapy for inflammatory bowel disease and a potential chemopreventive agent against colorectal cancer.[17][18]

Mesalazine_Mechanism_of_Action cluster_inflammatory Anti-inflammatory Effects cluster_chemopreventive Chemopreventive Effects Mesalazine Mesalazine COX COX-1 / COX-2 Mesalazine->COX inhibits LOX Lipoxygenase Mesalazine->LOX inhibits NFkB NF-κB Mesalazine->NFkB inhibits PPARg PPARγ Mesalazine->PPARg activates Wnt_beta_catenin Wnt/β-catenin Mesalazine->Wnt_beta_catenin inhibits EGFR EGFR Mesalazine->EGFR inhibits Prostaglandins Prostaglandins COX->Prostaglandins produces Leukotrienes Leukotrienes LOX->Leukotrienes produces Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Apoptosis Apoptosis PPARg->Apoptosis Cell_Proliferation Cell Proliferation Wnt_beta_catenin->Cell_Proliferation EGFR->Cell_Proliferation

Caption: Mesalazine's multifaceted mechanism of action.

Pharmacokinetic Workflow of Mesalazine

Following oral administration, Mesalazine undergoes absorption and metabolism, primarily through N-acetylation, to form N-Acetyl Mesalazine. The use of deuterated internal standards like this compound is critical for accurate pharmacokinetic analysis.

Mesalazine_Pharmacokinetics Oral_Admin Oral Administration of Mesalazine GI_Tract Gastrointestinal Tract Oral_Admin->GI_Tract release & dissolution Systemic_Circulation Systemic Circulation GI_Tract->Systemic_Circulation absorption Liver Liver Systemic_Circulation->Liver first-pass metabolism Excretion Renal Excretion Systemic_Circulation->Excretion Analysis Plasma Sample Analysis (LC-MS/MS with This compound as Internal Standard) Systemic_Circulation->Analysis Metabolites N-Acetyl Mesalazine & Other Metabolites Liver->Metabolites N-acetylation Metabolites->Excretion

Caption: Pharmacokinetic workflow of Mesalazine.

References

Unlocking Drug Development: An In-depth Guide to Isotopic Labeling in Drug Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isotopic labeling, a technique involving the substitution of atoms in a molecule with their heavier, stable isotopes, has become an indispensable tool in modern drug development. This powerful methodology allows researchers to trace the metabolic fate of drug candidates with high precision, providing critical insights into their absorption, distribution, metabolism, and excretion (ADME) properties. This technical guide delves into the core principles of isotopic labeling, offering detailed experimental protocols, quantitative data analysis, and visual workflows to empower researchers in harnessing this technology for enhanced drug discovery and development.

Core Principles of Isotopic Labeling

The fundamental principle of isotopic labeling lies in the ability to differentiate a drug molecule from its endogenous counterparts and its various metabolic products. By strategically replacing common isotopes like carbon-12 (¹²C), hydrogen-1 (¹H), or nitrogen-14 (¹⁴N) with their heavier, non-radioactive stable isotopes such as carbon-13 (¹³C), deuterium (B1214612) (²H), or nitrogen-15 (B135050) (¹⁵N), the mass of the drug molecule is incrementally increased. This mass shift, while not altering the compound's fundamental chemical properties, allows for its unambiguous detection and quantification using mass spectrometry (MS).

Radioisotopes, such as carbon-14 (B1195169) (¹⁴C) and tritium (B154650) (³H), are also employed, particularly in ADME studies, due to their high sensitivity of detection.[1] These labeled compounds, chemically identical to the parent drug, traverse the same metabolic pathways, providing a real-time map of the drug's journey through a biological system.[2]

Key Applications in Drug Analysis

Isotopic labeling is a cornerstone of various stages of drug development:

  • Metabolic Profiling: Identifying and structurally elucidating metabolites is crucial for understanding a drug's biotransformation and identifying potentially active or toxic byproducts.

  • Pharmacokinetic (PK) Studies: The use of isotopically labeled compounds allows for the precise determination of key PK parameters such as clearance, volume of distribution, and bioavailability.[3]

  • ADME Studies: Radiolabeled compounds are the gold standard for human ADME studies, enabling the quantitative determination of the routes and rates of drug excretion.[4]

  • Quantitative Bioanalysis: Isotope dilution mass spectrometry, which utilizes a stable isotope-labeled version of the analyte as an internal standard, is the benchmark for accurate and precise quantification of drugs and their metabolites in complex biological matrices.[5]

Data Presentation: Quantitative Insights from Isotopic Labeling Studies

The quantitative data derived from isotopic labeling studies are pivotal for regulatory submissions and for making informed decisions throughout the drug development pipeline. The following tables present data from human ADME studies of various ¹⁴C-labeled drugs, illustrating the types of quantitative information obtained.

Table 1: Mean Cumulative Excretion of Radioactivity after a Single Oral Dose of [¹⁴C]-Clopidogrel (75 mg) in Healthy Male Subjects [6]

Excretion RouteMean Cumulative Excretion (% of Dose)
Urine (0-120h)41.0
Feces (0-120h)46.0
Total Recovery 92.0

Table 2: Mean Cumulative Recovery of ¹⁴C-Radioactivity after a Single Oral Dose of [¹⁴C]-Fampridine (15 mg) in Healthy Male Subjects [7]

Excretion RouteMean Cumulative Recovery (% of Dose)
Urine95.85
Feces0.51
Total Recovery 96.36

Table 3: Mean Cumulative Recovery of Radioactivity after a Single Oral Dose of [¹⁴C]-Hyzetimibe (20 mg) in Healthy Male Volunteers [4]

Excretion RouteMean Cumulative Recovery (% of Dose)
Urine (0-168h)11.0
Feces (0-168h)78.0
Total Recovery 93.29

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the success of isotopic labeling studies. Below are representative methodologies for the quantitative analysis of drug metabolites using isotope dilution mass spectrometry and a general protocol for a human ADME study using a radiolabeled compound.

Protocol 1: Quantitative Analysis of Drug Metabolites by Isotope Dilution LC-MS/MS

This protocol outlines a general procedure for the precise quantification of a drug and its metabolites in a biological matrix, such as plasma, using a stable isotope-labeled internal standard.

1. Materials and Reagents:

  • Analyte-free biological matrix (e.g., human plasma)

  • Analytical standards of the parent drug and its metabolites

  • Stable isotope-labeled internal standard (SIL-IS) of the parent drug

  • High-purity solvents (e.g., acetonitrile (B52724), methanol, water)

  • Formic acid or ammonium (B1175870) acetate (B1210297) for mobile phase modification

  • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials

2. Sample Preparation:

  • Thaw biological samples (e.g., plasma) on ice.

  • Spike a known concentration of the SIL-IS into each sample, calibrator, and quality control (QC) sample.

  • Vortex mix thoroughly.

  • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) and vortexing.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • If necessary, perform further sample clean-up using SPE or LLE to remove interfering matrix components.

  • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the initial mobile phase.

3. LC-MS/MS Analysis:

  • Inject the prepared samples onto a suitable liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).

  • Use a reversed-phase column (e.g., C18) for separation of the analytes.

  • Employ a gradient elution with mobile phases typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., 0.1% formic acid).

  • Optimize the mass spectrometer settings for the specific analytes and the SIL-IS. This includes optimizing the ionization source parameters (e.g., electrospray ionization - ESI) and the collision energy for fragmentation in multiple reaction monitoring (MRM) mode.

  • Monitor specific precursor-to-product ion transitions for each analyte and the SIL-IS.

4. Data Analysis:

  • Integrate the peak areas of the analyte and the SIL-IS.

  • Calculate the peak area ratio of the analyte to the SIL-IS.

  • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Human Mass Balance Study with a ¹⁴C-Labeled Drug

This protocol provides a general framework for conducting a human absorption, metabolism, and excretion (ADME) study to determine the mass balance and routes of excretion of a new drug candidate.

1. Study Design and Population:

  • Recruit a small cohort of healthy male volunteers (typically 4-8 subjects).

  • Ensure subjects meet all inclusion and exclusion criteria as per the study protocol.

  • Confine subjects to a clinical research unit for the duration of the study to allow for complete collection of excreta.

2. Dosing and Sample Collection:

  • Administer a single oral dose of the investigational drug containing a trace amount of the ¹⁴C-labeled compound (typically 50-100 µCi).

  • Collect blood samples at predefined time points to determine the pharmacokinetic profile of total radioactivity and the parent drug.

  • Collect all urine and feces produced by each subject for a period sufficient to ensure recovery of at least 90% of the administered radioactive dose (typically 7-10 days).

  • Record the weight of each urine and feces sample.

3. Sample Analysis:

  • Determine the total radioactivity in plasma, urine, and feces samples using liquid scintillation counting (LSC).

  • Homogenize fecal samples before analysis to ensure uniformity.

  • For metabolite profiling, pool urine and plasma samples at specific time intervals.

  • Analyze the pooled samples using chromatographic techniques (e.g., HPLC) coupled with a radioactivity detector to separate and quantify the parent drug and its metabolites.

  • Identify the structure of the metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

4. Data Analysis:

  • Calculate the cumulative amount of radioactivity excreted in urine and feces over time.

  • Determine the percentage of the administered dose recovered in urine and feces to establish the mass balance.

  • Calculate the pharmacokinetic parameters of total radioactivity and the parent drug.

  • Determine the proportion of each metabolite relative to the total radioactivity in plasma and urine.

Visualizing Isotopic Labeling Workflows and Pathways

Diagrams are invaluable for illustrating the complex processes involved in isotopic labeling studies. The following visualizations were created using the Graphviz DOT language to depict a general experimental workflow and a specific drug metabolism pathway.

G cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Analysis & Interpretation Biological_Question Define Biological Question Tracer_Selection Select Isotopic Tracer (e.g., ¹³C, ¹⁴C, ²H) Biological_Question->Tracer_Selection Labeling_Strategy Determine Labeling Strategy (e.g., steady-state, pulse-chase) Tracer_Selection->Labeling_Strategy Dosing Administer Labeled Compound (In Vitro or In Vivo) Labeling_Strategy->Dosing Sample_Collection Collect Biological Samples (e.g., Plasma, Urine, Tissues) Dosing->Sample_Collection Sample_Preparation Prepare Samples (e.g., Extraction, Derivatization) Sample_Collection->Sample_Preparation LCMS_Analysis LC-MS/MS Analysis Sample_Preparation->LCMS_Analysis Data_Processing Process Data (Peak Integration, Ratio Calculation) LCMS_Analysis->Data_Processing Interpretation Interpret Results (Metabolite ID, PK Parameters) Data_Processing->Interpretation

Caption: General workflow for an isotopic labeling experiment in drug analysis.

Caption: Metabolic pathways of acetaminophen (B1664979) in the liver.[8][9][10][11]

Conclusion

Isotopic labeling is a powerful and versatile technology that is fundamental to modern drug metabolism research. From early discovery to late-stage clinical trials, the use of isotopically labeled compounds provides invaluable data for understanding the disposition and metabolic fate of new chemical entities. The ability to trace and quantify a drug and its metabolites with high precision and sensitivity enables researchers to make more informed decisions, leading to the development of safer and more effective medicines. As analytical technologies continue to advance, the applications of isotopic labeling in drug analysis are poised to expand, further solidifying its role as a cornerstone of pharmaceutical research.

References

role of internal standards in pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

**The

Crucial Role of Internal Standards in Pharmacokinetic Analysis: An In-depth Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Cornerstone of Accurate Bioanalysis

In the realm of drug development, pharmacokinetic (PK) studies are fundamental to understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. The accuracy of these studies hinges on the precise quantification of drug and metabolite concentrations in complex biological matrices like plasma, blood, or urine. However, the multi-step process of bioanalysis, from sample collection to final instrumental measurement, is fraught with potential for variability. An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to account for this variability, thereby ensuring the accuracy, precision, and reliability of the analytical data.[1]

The core principle of internal standardization is to use the ratio of the analytical response of the target analyte to the response of the IS for quantification.[2] This ratiometric approach corrects for fluctuations that can occur at various stages, including sample preparation, chromatographic injection, and mass spectrometric detection.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly advocate for the use of an IS in quantitative bioanalysis.[3]

The Principle of Internal Standardization: Correcting for Analytical Variability

The fundamental role of an IS is to act as a chemical and physical mimic of the analyte, experiencing the same procedural variations. By adding a fixed amount of the IS to every sample at the earliest possible stage, any loss of analyte during sample processing or fluctuation in instrument response will be mirrored by a proportional change in the IS.[4] This ensures that the analyte/IS peak area ratio remains constant, even if the absolute responses of both compounds vary.

Sources of variability that are effectively compensated for by a suitable IS include:

  • Sample Preparation Inconsistencies: Losses during extraction procedures (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).[1]

  • Volume Transfer Errors: Minor inaccuracies in pipetting or reconstitution volumes.

  • Injection Volume Fluctuations: Variations in the volume of sample introduced into the analytical instrument.

  • Mass Spectrometry (MS) Signal Fluctuation: Drifts in instrument sensitivity or ionization suppression/enhancement caused by the sample matrix.[1]

G cluster_0 Sample Preparation & Analysis Workflow Sample Biological Sample (Analyte: Unknown Conc.) Add_IS Add Internal Standard (IS: Fixed Conc.) Sample->Add_IS Extraction Sample Extraction (e.g., LLE, SPE) Add_IS->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Ratio Calculate Analyte/IS Response Ratio Analysis->Ratio Quant Quantify Analyte Conc. via Calibration Curve Ratio->Quant V1 Pipetting Error V1->Extraction V2 Incomplete Extraction V2->Extraction V3 Injection Variation V3->Analysis V4 Ion Suppression/ Enhancement V4->Analysis

Caption: Logical workflow demonstrating how an IS corrects for variability.

Types of Internal Standards

The choice of IS is a critical decision in method development. The two primary types used in pharmacokinetic bioanalysis are Stable Isotope-Labeled (SIL) and structural analog internal standards.[5]

Stable Isotope-Labeled (SIL) Internal Standards

A SIL-IS is considered the "gold standard" in LC-MS based bioanalysis.[6] It is a version of the analyte molecule where one or more atoms (commonly 2H, 13C, or 15N) have been replaced with their heavy stable isotopes.[5][7] This makes the SIL-IS nearly identical to the analyte in terms of its physicochemical properties, such as polarity, pKa, and extraction recovery.[1] Because it co-elutes with the analyte and experiences the same degree of ionization and matrix effects, it provides the most effective compensation for analytical variability.[1][8]

Structural Analog Internal Standards

A structural analog is a compound that is not isotopically labeled but has a chemical structure and physicochemical properties very similar to the analyte. Analogs are often used when a SIL-IS is not commercially available or is prohibitively expensive to synthesize. While a good structural analog can provide adequate correction, it will not have the exact same retention time or experience identical matrix effects as the analyte, which can sometimes compromise assay accuracy and precision.[8]

FeatureStable Isotope-Labeled (SIL) ISStructural Analog IS
Identity Isotopically labeled version of the analyte.[7]A different molecule with similar chemical structure.
Co-elution Typically co-elutes with the analyte.Elutes close to, but separate from, the analyte.
Matrix Effect Experiences virtually identical matrix effects as the analyte.[1]Experiences similar, but not identical, matrix effects.
Accuracy Generally provides higher accuracy and precision.[8]May provide acceptable accuracy if carefully selected.
Cost & Availability Often more expensive and may require custom synthesis.Generally more accessible and less expensive.
Regulatory View Strongly preferred by regulatory agencies (FDA, EMA).[3]Acceptable when a SIL-IS is not feasible; requires justification.

Selection of an Appropriate Internal Standard

The selection of a suitable IS is a multifaceted process guided by scientific principles and practical considerations. The goal is to choose a compound that reliably mimics the analyte's behavior throughout the entire analytical procedure.

G cluster_sil_criteria SIL-IS Validation Checks cluster_analog_criteria Analog IS Validation Checks Start Begin IS Selection Is_SIL_Avail Is a Stable Isotope-Labeled (SIL) IS available? Start->Is_SIL_Avail Select_SIL Select SIL-IS Is_SIL_Avail->Select_SIL Yes Consider_Analog Consider Structural Analog IS Is_SIL_Avail->Consider_Analog No Mass_Diff Mass difference > 3 Da? (Avoids crosstalk) Select_SIL->Mass_Diff Props_Similar Similar physicochemical properties (pKa, logP)? Consider_Analog->Props_Similar Label_Stable Isotopic label stable? (No H/D exchange) Mass_Diff->Label_Stable Purity High isotopic purity? (>98%) Label_Stable->Purity Final_IS Final Validated IS Purity->Final_IS Extract_Similar Similar extraction recovery? Props_Similar->Extract_Similar Chrom_Behavior Similar chromatographic behavior? Extract_Similar->Chrom_Behavior Chrom_Behavior->Final_IS

Caption: Decision tree for selecting an appropriate internal standard.

Key criteria for IS selection include:

  • Purity: The IS should be of high purity and free from any impurities that could interfere with the analyte's measurement.[1]

  • Stability: The IS must be stable throughout the sample collection, storage, and analysis process.[9]

  • No Interference: The IS must not be present endogenously in the biological matrix and should not be a metabolite of the drug being analyzed.[10]

  • Mass Difference (for SIL-IS): For LC-MS/MS, the mass difference between the analyte and the SIL-IS should ideally be 3 or more mass units to prevent isotopic crosstalk.[7]

Experimental Protocols and Application

The proper implementation of an IS is critical. This involves a validated protocol for its addition to samples and an understanding of appropriate concentration levels.

Detailed Experimental Protocol: Protein Precipitation

Protein precipitation is a common sample preparation technique in pharmacokinetic analysis. The following is a representative protocol.

Objective: To extract an analyte and its IS from a plasma sample for LC-MS/MS analysis.

Materials:

  • Plasma samples (Calibrators, QCs, Unknowns)

  • Internal Standard Working Solution (ISWS): A solution of the IS in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration.

  • Precipitating Agent: Acetonitrile containing 0.1% formic acid.

  • Vortex mixer, centrifuge, 96-well plate or microcentrifuge tubes.

Methodology:

  • Aliquoting: Aliquot 50 µL of each plasma sample (calibrator, QC, or unknown) into a designated well of a 96-well plate.

  • IS Addition: Add 25 µL of the ISWS to every well. This step is critical and should be performed with a calibrated pipette to ensure a consistent amount of IS is added to every sample.

  • Protein Precipitation: Add 200 µL of the cold precipitating agent to each well.

  • Mixing: Mix thoroughly on a vortex mixer for 2 minutes to ensure complete protein precipitation and extraction of the analyte and IS.

  • Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate, avoiding disturbance of the protein pellet.

  • Injection: The plate is now ready for injection into the LC-MS/MS system for analysis.

Concentration of the Internal Standard

The concentration of the IS should be optimized during method development. While there is no strict rule, a common practice is to use a concentration that provides a response similar to the analyte response at the midpoint of the calibration curve.[1] This helps ensure a robust signal-to-noise ratio for the IS across the entire analytical run without causing detector saturation.

Data Analysis and Regulatory Acceptance Criteria

The cornerstone of quantification using an IS is the analyte-to-IS response ratio. This ratio is plotted against the analyte concentration for the calibration standards to generate a calibration curve. The concentration of the analyte in unknown samples is then interpolated from this curve.

Regulatory guidelines provide strict acceptance criteria for method validation, including parameters related to the IS.

ParameterFDA / ICH M10 Guideline Acceptance Criteria
Internal Standard Response The IS response should be monitored across the run. Variability should be investigated. A general industry practice is to investigate samples where the IS response deviates by more than 50% from the mean IS response of the calibrators and QCs.
Precision The precision (Coefficient of Variation, %CV) of the response ratios for replicate QC samples should not exceed 15% (20% at the Lower Limit of Quantification, LLOQ).[11]
Accuracy The accuracy (mean % bias) for QC samples should be within ±15% of the nominal value (±20% at the LLOQ).[11]
Matrix Effect The matrix factor (calculated with and without IS) should demonstrate that the IS adequately compensates for any matrix-induced ion suppression or enhancement. The %CV of the IS-normalized matrix factor across different lots of matrix should be ≤15%.[11]

Common Pitfalls and Troubleshooting

While internal standards are powerful tools, their use is not without potential challenges. Vigilant monitoring of the IS response during sample analysis is crucial for identifying and troubleshooting issues.[12]

  • Excessive IS Variability: A high degree of variability in the IS response across a single analytical run can indicate problems such as inconsistent sample preparation, instrument malfunction, or significant, non-uniform matrix effects.[13]

  • Crosstalk: This occurs when the signal from the analyte contributes to the signal of the IS, or vice-versa. It is most common when the mass difference between a SIL-IS and the analyte is too small.[1]

  • IS Instability: If the IS degrades during sample storage or processing, it will no longer provide accurate correction. Stability must be rigorously evaluated during method validation.[9]

  • Matrix Effects on Analog IS: If a structural analog IS has a different retention time than the analyte, it may elute during a period of different ion suppression or enhancement, leading to a failure to properly correct for matrix effects.[13]

Conclusion

The internal standard is not merely an additive in a bioanalytical method; it is the linchpin that ensures the integrity and reliability of pharmacokinetic data. By compensating for the inherent variability of complex analytical workflows, a properly selected and validated internal standard allows researchers to quantify drug concentrations with the high degree of accuracy and precision demanded by regulatory authorities and the scientific community. The choice between a stable isotope-labeled standard and a structural analog depends on availability and the specific demands of the assay, but the fundamental principle remains the same: to provide a reliable reference point against which the analyte can be confidently measured. A thorough understanding of the role, selection, and application of internal standards is therefore indispensable for any professional involved in drug development and pharmacokinetic analysis.

References

A Technical Guide to Preliminary Studies on Mesalazine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is a cornerstone in the therapeutic management of inflammatory bowel disease (IBD), particularly for inducing and maintaining remission in mild-to-moderate ulcerative colitis.[1][2] Its efficacy is primarily attributed to a local anti-inflammatory effect on the colonic mucosa rather than systemic action.[3][4] Consequently, understanding the metabolic fate of mesalazine is crucial for optimizing drug delivery, enhancing therapeutic outcomes, and minimizing systemic side effects. This technical guide provides a detailed overview of the core metabolic pathways, pharmacokinetic properties, and key experimental methodologies employed in the preliminary study of mesalazine metabolism.

Core Metabolic Pathways

The metabolism of mesalazine is a multifaceted process involving both host enzymes and the gut microbiota. The primary metabolic transformation is N-acetylation, which converts the active 5-ASA into its inactive metabolite, N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA).[1][5] This process is critical as it deactivates the drug and prepares it for excretion.

Host-Mediated Metabolism: The N-acetylation of mesalazine is predominantly carried out by the N-acetyltransferase 1 (NAT1) enzyme.[4][6][7] This metabolism occurs at two main sites: the intestinal epithelial cells during absorption (first-pass intestinal metabolism) and the liver after systemic absorption.[1][4][8] While genetic polymorphisms in NAT1 exist, studies have generally not found a predictive link between NAT1 genotype and the clinical response or side effects to mesalazine therapy.[9][10] N-acetyltransferase 2 (NAT2) is not considered to play a major role in mesalazine metabolism.[6][7]

Microbiota-Mediated Metabolism: The gut microbiota plays a dual role in mesalazine's fate. Firstly, it is essential for activating mesalazine prodrugs, such as sulfasalazine (B1682708), olsalazine (B1677275), and balsalazide, by cleaving the azo-bond to release the active 5-ASA moiety in the colon.[11][12] Secondly, recent studies have identified that gut microbes themselves can directly acetylate 5-ASA, thereby inactivating the drug locally.[13][14] This microbial metabolism, carried out by enzymes including thiolases and acyl-CoA N-acyltransferases, can influence the local availability of active 5-ASA and may be associated with treatment efficacy.[13][14]

Mesalazine_Metabolism cluster_gut Gastrointestinal Tract cluster_systemic Systemic Circulation & Excretion Prodrugs Prodrugs (e.g., Sulfasalazine) Mesalazine Mesalazine (5-ASA) Active Drug Prodrugs->Mesalazine Activation IntestinalMucosa Intestinal Mucosa (NAT1 Enzyme) Mesalazine->IntestinalMucosa Absorption & Metabolism NAc5ASA_gut N-Ac-5-ASA (Inactive Metabolite) Mesalazine->NAc5ASA_gut Acetylation Systemic5ASA Absorbed 5-ASA Mesalazine->Systemic5ASA Systemic Absorption Feces Fecal Excretion Mesalazine->Feces Unabsorbed Drug Microbiota Gut Microbiota Microbiota->NAc5ASA_gut Acetylation IntestinalMucosa->NAc5ASA_gut NAc5ASA_gut->Feces Liver Liver (NAT1 Enzyme) Systemic5ASA->Liver Metabolism SystemicNAc5ASA N-Ac-5-ASA Liver->SystemicNAc5ASA Urine Urine Excretion SystemicNAc5ASA->Urine

Mesalazine metabolic pathways in the host and gut microbiota.

Pharmacokinetic Data Presentation

The pharmacokinetic profile of mesalazine is characterized by its formulation-dependent absorption and extensive metabolism. The goal of oral formulations is to minimize absorption in the upper GI tract and maximize delivery to the colon.[4]

Table 1: Key Pharmacokinetic Parameters of Mesalazine (5-ASA) and its Metabolite (N-Ac-5-ASA)

Parameter Mesalazine (5-ASA) N-Ac-5-ASA Reference(s)
Oral Bioavailability 20-30% - [11]
Rectal Bioavailability 10-35% - [11]
Plasma Protein Binding ~43% ~78% [1]
Elimination Half-life ~5-9 hours (formulation dependent) Cleared more slowly than 5-ASA [11][15]

| Primary Excretion Routes | Urine and Feces | Urine and Feces |[1] |

Table 2: Pharmacokinetic Data from Single-Dose Studies in Healthy Volunteers

Formulation / Dose Cmax (Peak Plasma Conc.) Tmax (Time to Peak) Elimination Half-Life (t½) Reference(s)
1.5 g Delayed-Release Capsules 2.13 ± 1.10 µg/mL 4 hours ~9 hours [15]
1 g Prolonged-Release 0.53 mg/L 4 hours Not determined (low plasma levels) [16]

| 250 mg Prolonged-Release | 0.6 µmol/L | 240 minutes | Not determined (low plasma levels) |[16] |

Table 3: Excretion Data for Various Oral Mesalazine Formulations and Prodrugs (24-96 h)

Formulation / Prodrug Mean/Median Urinary Excretion (% of Total 5-ASA) Mean/Median Fecal Excretion (% of Total 5-ASA) Reference(s)
Asacol (pH-dependent) 10-40% 20-64% [17]
Pentasa (controlled-release) 15-53% 12-59% [17]
Salofalk/Mesasal 27-56% 23-44% [17]
Sulfasalazine (prodrug) 11-33% 23-75% [17]
Olsalazine (prodrug) 14-31% 17-50% [17]

| Balsalazide (prodrug) | 12-35% | 22-46% |[17] |

Experimental Protocols

A variety of sophisticated methodologies are required to accurately study the complex metabolism and pharmacokinetics of mesalazine.

These studies are fundamental to understanding how mesalazine and its metabolite behave in the human body.

Methodology:

  • Study Population: Healthy adult volunteers or patients with IBD are recruited.[17][18]

  • Administration: Subjects receive a single or multiple doses of a specific oral or rectal mesalazine formulation.[15][18]

  • Sample Collection: Serial blood samples are collected over a defined period (e.g., 0-72 hours) to obtain plasma. Urine and feces are typically collected over 24-96 hours to assess excretion.[15][17] In some specialized studies, gastrointestinal fluids are aspirated from various regions (e.g., duodenum, jejunum) via an intestinal tube to measure local drug concentrations.[19][20]

  • Analysis: The concentrations of 5-ASA and N-Ac-5-ASA in the biological matrices are quantified using validated analytical methods, primarily LC-MS/MS.[19][21]

  • Data Modeling: The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.

PK_Workflow cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_analysis Data Analysis Phase A Subject Recruitment (Healthy Volunteers / IBD Patients) B Drug Administration (Specific Mesalazine Formulation) A->B C Serial Sample Collection (Blood, Urine, Feces) B->C D Sample Processing (Plasma Separation, Extraction) C->D E LC-MS/MS Quantification (5-ASA & N-Ac-5-ASA) D->E F Pharmacokinetic Modeling (Cmax, Tmax, AUC, etc.) E->F

Workflow for a typical in vivo pharmacokinetic study of mesalazine.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of mesalazine and its metabolites in complex biological matrices.[21]

Methodology:

  • Sample Preparation: To remove interfering substances, plasma samples typically undergo protein precipitation with a solvent like acetonitrile (B52724) or a liquid-liquid extraction (LLE) procedure.[21][22] For challenging low-concentration samples, derivatization with an agent such as propionyl anhydride (B1165640) can be used to improve the signal intensity of the analyte.[22][23]

  • Chromatographic Separation: The extracted sample is injected into an HPLC system. Separation is commonly achieved on a C18 reversed-phase column using a gradient mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution with an additive (e.g., 0.1% formic acid).[21][22]

  • Mass Spectrometric Detection: The column eluent is directed to a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for both mesalazine and its stable isotope-labeled internal standard.[22]

  • Validation: The method must be fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.[21]

To confirm that specific microbial enzymes can metabolize mesalazine, in vitro assays are performed using purified recombinant enzymes.

Methodology:

  • Enzyme Production: The gene encoding a candidate microbial enzyme (e.g., a thiolase from a gut bacterium) is cloned into an expression vector.[13][24] The vector is transformed into a host organism, typically E. coli, which then overexpresses the target protein. The enzyme is subsequently purified.[13]

  • In Vitro Reaction: The purified enzyme is incubated at 37°C in a reaction mixture containing the substrate (5-ASA) and the necessary cofactor, acetyl-coenzyme A (acetyl-CoA).[13]

  • Analysis: After a set incubation period (e.g., 6 hours), the reaction is stopped, and the mixture is analyzed by mass spectrometry to detect the formation of the product, N-Ac-5-ASA.[13] A positive control with a known acetylating enzyme and negative controls lacking the enzyme or cofactor are run in parallel.[13]

Enzyme_Assay_Workflow A Identify Candidate Microbial Gene B Gene Cloning into Expression Vector A->B C Heterologous Expression in E. coli B->C D Protein Purification of Target Enzyme C->D E In Vitro Reaction Setup (Enzyme + 5-ASA + Acetyl-CoA) D->E F Incubation at 37°C E->F G Mass Spectrometry Analysis F->G H Confirm N-Ac-5-ASA Formation G->H

Workflow for an in vitro microbial enzyme activity assay.

References

Technical Guide on the Safety of N-Propionyl Mesalazine-d3

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific safety data sheet (SDS) for N-Propionyl Mesalazine-d3 was publicly available at the time of this search. The following information is extrapolated from the safety data of the structurally similar and parent compound, Mesalazine (5-aminosalicylic acid). Researchers and drug development professionals should handle this compound with the same precautions as Mesalazine and conduct a thorough risk assessment before use. This compound is intended for research use only and is not for diagnostic or therapeutic use.[1][2]

This guide provides a comprehensive overview of the safety and handling of this compound, compiled from available data on its parent compound, Mesalazine.

Chemical Identification

IdentifierValueReference
Chemical Name This compound[1][2]
Synonyms 2-Hydroxy-5-[(1-oxopropyl)amino]benzoic-d3 Acid; N-Propionyl-d3 Mesalamine; N-Propionyl 5-Aminosalicylic Acid-d3[1][2][3]
CAS Number 1330265-97-8[1][2][3]
Molecular Formula C₁₀H₈D₃NO₄[1][4]
Molecular Weight 212.22 g/mol [1][2][4]

Hazard Identification and Toxicology

The hazard information presented below is based on data for Mesalazine. It is anticipated that this compound will exhibit a similar toxicological profile.

GHS Hazard Statements for Mesalazine:

  • H315: Causes skin irritation.[5]

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Summary of Toxicological Data (for Mesalazine):

TestSpeciesRouteValueReference
LD50RatOral2800 mg/kg[6][7]
LD50MouseOral3370 mg/kg[7]
LD50RabbitDermal>5 g/kg[6][7]

Key Toxicological Findings from Preclinical Studies (Mesalazine):

  • The primary target organ of toxicity in animal studies (mice, rats, and monkeys) is the kidney.[8]

  • In a 13-week study in mice, the No-Observed-Adverse-Effect-Level (NOAEL) in females was 300 mg/kg/day.[8]

  • A 1-year oral toxicity study in monkeys established a NOAEL of 125 mg/kg/day.[8]

  • Mesalazine was not found to be mutagenic in the Ames test.[9]

  • Animal studies in mice and rats have not shown evidence of carcinogenicity.[6][9]

Experimental Protocols: Hazard Mitigation and First Aid

The following protocols are standard laboratory procedures for handling chemicals with the hazard profile of Mesalazine and should be adopted for this compound.

3.1 Engineering Controls and Personal Protective Equipment (PPE)

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of dust.[5][10]

  • Eye Protection: Wear chemical safety goggles or glasses with side-shields conforming to appropriate government standards such as NIOSH (US) or EN166 (EU).[5]

  • Hand Protection: Wear compatible chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[5]

  • Skin and Body Protection: Wear a lab coat or other suitable protective clothing.[5]

3.2 First Aid Measures

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory irritation persists, seek medical attention.[5]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical advice.[5]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical advice and show the container or label.[6]

Visualizations

Hazard and Personal Protective Equipment (PPE) Workflow

The following diagram illustrates the logical workflow for assessing the hazards of this compound (based on Mesalazine data) and selecting the appropriate personal protective equipment.

Hazard_PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe Required Personal Protective Equipment (PPE) Hazard Potential Hazards (based on Mesalazine) - Skin Irritation (H315) - Eye Irritation (H319) - Respiratory Irritation (H335) - Skin Sensitization (H317) Gloves Chemical Resistant Gloves Hazard->Gloves to prevent skin contact Goggles Safety Goggles/Glasses Hazard->Goggles to prevent eye contact LabCoat Lab Coat Hazard->LabCoat to protect body Ventilation Fume Hood/Ventilation Hazard->Ventilation to prevent inhalation

Caption: Hazard-based selection of Personal Protective Equipment (PPE).

References

Methodological & Application

Application Notes for N-Propionyl Mesalazine-d3 in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propionyl Mesalazine-d3 is the deuterium-labeled form of N-Propionyl Mesalazine. Deuterated compounds are frequently employed as internal standards in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The stable isotope label ensures that the internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, thereby correcting for variations in sample preparation and instrument response. This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of Mesalazine (5-aminosalicylic acid, 5-ASA) in biological matrices.

Mesalazine is an anti-inflammatory drug widely used in the treatment of inflammatory bowel disease (IBD), such as ulcerative colitis and Crohn's disease.[2][3] Accurate measurement of its concentration in plasma or other biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[3] Due to the polar nature of Mesalazine, derivatization is often employed to improve its chromatographic retention and detection sensitivity.[4][5] Propionylation of Mesalazine to form N-Propionyl Mesalazine is a common derivatization strategy.[4][5]

Chemical Properties

PropertyValue
Chemical Name 2-hydroxy-5-propionamidobenzoic-3,4,6-d3 acid
Synonyms N-Propionyl Mesalamine-D3; 2-Hydroxy-5-[(1-oxopropyl)amino]benzoic-d3 Acid; N-Propionyl-d3 Mesalamine; N-Propionyl 5-Aminosalicylic Acid-d3
CAS Number 1330265-97-8
Molecular Formula C₁₀H₈D₃NO₄
Molecular Weight 212.22 g/mol

Principle of the Method

This method involves the simultaneous analysis of the derivatized analyte (N-Propionyl Mesalazine) and the deuterated internal standard (this compound) by LC-MS/MS. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard. The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variability in extraction recovery and ionization efficiency.

Quantitative Data

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of N-Propionyl Mesalazine and its deuterated internal standard, this compound. The mass transitions are for the in-situ derivatized Mesalazine and Mesalazine-d3.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
N-Propionyl Mesalazine210.1192.1Positive
This compound (Internal Standard) 213.1 195.1 Positive

Table 1: Multiple Reaction Monitoring (MRM) transitions for the analysis of N-Propionyl Mesalazine and this compound.[6]

Experimental Protocol

This protocol describes a typical bioanalytical method for the quantification of Mesalazine in human plasma using this compound as an internal standard, following derivatization.

Materials and Reagents
  • Mesalazine reference standard

  • This compound (Internal Standard)

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Propionic anhydride (B1165640)

  • Deionized water

Preparation of Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Mesalazine in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a mixture of acetonitrile and water (1:1, v/v) to create calibration standards.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution with the same diluent.

  • Derivatizing Reagent (1% Propionic Anhydride in Methanol): Prepare fresh daily.

Sample Preparation
  • To 100 µL of plasma sample (calibration standard, quality control, or unknown sample), add 25 µL of the Internal Standard Working Solution.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Add 50 µL of 1% propionic anhydride in methanol.

  • Incubate at 40°C for 15 minutes to allow for derivatization.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions
ParameterCondition
LC System Agilent 1200 Series or equivalent
Column C18 column (e.g., 100 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 10% B, increase to 90% B over 5 min, hold for 2 min, return to 10% B and equilibrate for 3 min.
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 1
Ion Source Temp. 500°C
IonSpray Voltage 5500 V

Table 2: Suggested LC-MS/MS parameters. These may need to be optimized for specific instrumentation.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank matrix samples.

  • Linearity: A linear relationship between the concentration and the peak area ratio over a defined range.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%, and ±20% at the Lower Limit of Quantification - LLOQ).

  • Recovery: The extraction efficiency of the analyte and internal standard.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

  • Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).

Visualizations

Mesalazine Mechanism of Action

The following diagram illustrates the proposed anti-inflammatory signaling pathways of Mesalazine.

Mesalazine_Pathway cluster_inflammation Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory\nStimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory\nStimuli->Arachidonic Acid NFkB_activation NF-κB Activation Inflammatory\nStimuli->NFkB_activation COX COX Pathway Arachidonic Acid->COX LOX LOX Pathway Arachidonic Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes NFkB_translocation NF-κB Translocation NFkB_activation->NFkB_translocation PPARg PPAR-γ Gene_Expression Pro-inflammatory Gene Expression PPARg->Gene_Expression Inhibits NFkB_translocation->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Mesalazine Mesalazine Mesalazine->COX Inhibits Mesalazine->LOX Inhibits Mesalazine->NFkB_activation Inhibits Mesalazine->PPARg Activates Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Mesalazine Anti-inflammatory Signaling Pathways.

LC-MS/MS Experimental Workflow

The following diagram outlines the experimental workflow for the quantification of Mesalazine using this compound as an internal standard.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Add_IS Add N-Propionyl Mesalazine-d3 (IS) Plasma->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Derivatization Derivatization (Propionic Anhydride) Precipitation->Derivatization Evaporation Evaporation Derivatization->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: LC-MS/MS Bioanalytical Workflow.

References

Application Notes: Quantitative Analysis of Mesalazine in Human Plasma Using N-Propionyl Mesalazine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is a first-line anti-inflammatory agent for the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn's disease. Accurate quantification of mesalazine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. Due to its polar nature, analytical methods for mesalazine can be challenging. A common and effective strategy to enhance its retention on reverse-phase columns and improve its mass spectrometric response is through derivatization. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of mesalazine in human plasma. The method involves a derivatization step to form N-Propionyl Mesalazine and utilizes its stable isotope-labeled counterpart, N-Propionyl Mesalazine-d3, as an internal standard (IS) to ensure high accuracy and precision.[1][2]

The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry.[3] It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing reliable correction for variations during sample preparation and analysis.

Principle of the Method

The analytical method involves the derivatization of mesalazine with propionic anhydride (B1165640) to form the less polar and more mass-spectrometry-sensitive N-Propionyl Mesalazine. This compound is added to the plasma samples at the beginning of the sample preparation process. Following derivatization, the analyte and internal standard are extracted from the plasma matrix using liquid-liquid extraction (LLE). The extracted samples are then analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.

Logical Relationship of Internal Standard Usage

internal_standard_logic cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Plasma Plasma Sample (Unknown Analyte Conc.) IS_Addition Addition of Known Amount of IS (this compound) Plasma->IS_Addition Analyte + IS Derivatization Derivatization (Propionic Anhydride) IS_Addition->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction LC_Separation Chromatographic Separation Extraction->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Peak_Area_Ratio Calculate Peak Area Ratio (Analyte / IS) MS_Detection->Peak_Area_Ratio Calibration_Curve Compare to Calibration Curve Peak_Area_Ratio->Calibration_Curve Final_Concentration Determine Analyte Concentration Calibration_Curve->Final_Concentration

Caption: Logic of using an internal standard for quantitative analysis.

Experimental Protocols

Materials and Reagents
  • Mesalazine reference standard

  • This compound (Internal Standard)

  • Human plasma (K2EDTA as anticoagulant)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Propionic anhydride

  • Methyl t-butyl ether (MTBE)

  • Ultrapure water

Solutions Preparation
  • Mesalazine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of mesalazine reference standard in methanol to obtain a final concentration of 1 mg/mL.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to achieve a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the mesalazine stock solution in a mixture of acetonitrile and water (1:1, v/v) to prepare calibration curve standards and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 150 ng/mL): Dilute the internal standard stock solution with the appropriate solvent to the desired final concentration.

Sample Preparation and Extraction

The following protocol is a synthesis of established methods for mesalazine quantification.[2][4]

  • Pipette 100 µL of human plasma (calibration standard, QC, or unknown sample) into a clean microcentrifuge tube.

  • Add 100 µL of the internal standard working solution (e.g., 150 ng/mL of N-Acetyl Mesalazine-d3, as a precursor for the derivatized IS) to each tube.[4]

  • Add 25 µL of a 10% propionic anhydride solution in methanol (derivatizing agent) and vortex briefly.[4]

  • Add 100 µL of 0.5% formic acid and vortex again.[4]

  • Add 3 mL of methyl t-butyl ether, vortex for 10 minutes for liquid-liquid extraction.[4]

  • Centrifuge the samples at 4000 rpm for 5 minutes at 20°C.[4]

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

Experimental Workflow Diagram

experimental_workflow start Start plasma_sample 100 µL Plasma Sample start->plasma_sample add_is Add 100 µL IS Working Solution plasma_sample->add_is add_derivatizing_agent Add 25 µL 10% Propionic Anhydride add_is->add_derivatizing_agent vortex1 Vortex add_derivatizing_agent->vortex1 add_acid Add 100 µL 0.5% Formic Acid vortex1->add_acid vortex2 Vortex add_acid->vortex2 add_mtbe Add 3 mL MTBE vortex2->add_mtbe vortex3 Vortex for 10 min add_mtbe->vortex3 centrifuge Centrifuge (4000 rpm, 5 min) vortex3->centrifuge transfer_supernatant Transfer Organic Layer centrifuge->transfer_supernatant evaporate Evaporate to Dryness (N2 Stream) transfer_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject end End inject->end

Caption: Sample preparation workflow for mesalazine analysis.

LC-MS/MS Conditions

The following are example LC-MS/MS parameters. These should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column Kinetex XB-C18 (100 x 4.6 mm, 2.6 µm) or equivalent[1]
Mobile Phase A 0.1% Formic acid in water[1]
Mobile Phase B Acetonitrile[1]
Flow Rate 0.5 - 0.8 mL/min
Gradient Isocratic or gradient elution may be used. A typical gradient could be: 0-1 min (10% B), 1-4 min (10-90% B), 4-5 min (90% B), 5-6 min (90-10% B), 6-8 min (10% B).
Column Temperature 40°C
Injection Volume 10 µL

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode[1][5]
MRM Transitions Negative Mode: [1] - N-Propionyl Mesalazine: m/z 208.1 → 107.0 - this compound: m/z 211.1 → 110.1 Positive Mode: [5] - N-Propionyl Mesalazine: m/z 210.1 → 192.1 - this compound: m/z 213.1 → 195.1
Collision Energy (CE) To be optimized for the specific instrument.
Declustering Potential (DP) To be optimized for the specific instrument.
Source Temperature 500 - 550°C

Method Validation Data

The following tables summarize typical validation results for a method of this nature, compiled from published studies.

Table 3: Linearity and Sensitivity

ParameterResultReference
Linearity Range 0.10 - 12.0 ng/mL[1]
Correlation Coefficient (r²) > 0.995[1]
Lower Limit of Quantification (LLOQ) 0.10 ng/mL[1]

Table 4: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
LLOQ0.102.93.8107.2[1]
LQC0.251.82.1105.6[1]
MQC5.00.61.3103.8[1]
HQC10.01.21.9104.5[1]

Table 5: Recovery and Matrix Effect

ParameterN-Propionyl MesalazineThis compound (IS)Reference
Recovery (%) 82 - 95%~78%[1]
Matrix Effect No significant matrix effect observed.-[1]

Conclusion

This application note provides a detailed protocol for the sensitive and accurate quantification of mesalazine in human plasma using this compound as an internal standard. The derivatization step significantly improves the analytical characteristics of mesalazine for LC-MS/MS analysis. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it highly suitable for pharmacokinetic research, clinical trials, and other drug development applications. The use of a stable isotope-labeled internal standard ensures the reliability and robustness of the results.

References

Application Note: High-Throughput Bioanalytical Method for 5-Aminosalicylic Acid (5-ASA) in Human Plasma using a Deuterated Internal Standard by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminosalicylic acid (5-ASA), also known as mesalamine, is the active component of several drugs used to treat inflammatory bowel diseases like ulcerative colitis and Crohn's disease.[1][2] Accurate quantification of 5-ASA in biological matrices is essential for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the determination of 5-ASA in human plasma. The method employs a stable isotope-labeled internal standard, 5-ASA-d3, to ensure high accuracy and precision by compensating for matrix effects and variability during sample preparation and analysis.[3][4]

The use of a deuterated internal standard is a cornerstone of modern bioanalytical practice, as it co-elutes with the analyte and exhibits nearly identical chemical and physical properties, leading to reliable and reproducible results.[4][5][6] This protocol outlines a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation and highly selective detection using a triple quadrupole mass spectrometer.

Experimental Protocols

Materials and Reagents
  • Analytes: 5-Aminosalicylic acid (Purity ≥98%), 5-Aminosalicylic acid-d3 (5-ASA-d3, Deuterated internal standard, Purity ≥98%, Isotopic enrichment ≥98%)

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade)

  • Water: Purified (18.2 MΩ·cm)

  • Biological Matrix: Drug-free human plasma from a certified vendor

  • Labware: Polypropylene (B1209903) tubes and 96-well plates

Instrumentation and UPLC-MS/MS Conditions

A validated UPLC-MS/MS system, such as a Shimadzu 8060 Triple Quadrupole Mass Spectrometer or equivalent, is required for this analysis.[7]

Table 1: UPLC and Mass Spectrometer Conditions

ParameterCondition
UPLC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase BAcetonitrile
Gradient5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative
Multiple Reaction Monitoring (MRM) TransitionsSee Table 2
Ion Source Gas 150 L/min
Ion Source Gas 275 L/min
Collision GasArgon at 7 ml/min
Ion Spray Voltage-4500 V
Source Temperature400 °C

Table 2: MRM Transitions for 5-ASA and 5-ASA-d3

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
5-ASA152.0108.0100-15
5-ASA-d3155.0111.0100-15
Preparation of Standard and Quality Control Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 5-ASA and 5-ASA-d3 by dissolving accurately weighed compounds in methanol.

  • Working Solutions: Create serial dilutions of the 5-ASA stock solution with a 50:50 mixture of acetonitrile and water to prepare working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the 5-ASA-d3 stock solution with acetonitrile.

  • Calibration Standards and QCs: Prepare calibration standards and QC samples by spiking blank human plasma with the appropriate 5-ASA working solutions to achieve the desired concentration range (e.g., 1-1000 ng/mL).

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from biological matrices.[8]

  • Label polypropylene tubes or a 96-well plate for standards, QCs, and unknown samples.

  • Add 50 µL of the appropriate standard, QC, or unknown plasma sample to each tube or well.

  • To each sample, add 200 µL of the IS working solution (100 ng/mL 5-ASA-d3) in acetonitrile. The acetonitrile serves to precipitate the plasma proteins.[8]

  • Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 4000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.[8]

  • Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

  • Inject an aliquot (e.g., 5 µL) of the supernatant into the UPLC-MS/MS system.

Quantitative Data Summary

The following tables summarize the performance characteristics of bioanalytical methods for 5-ASA, demonstrating the robustness and reliability of LC-MS/MS based approaches.

Table 3: Linearity and Sensitivity

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
5-ASAPlasma50 - 4000>0.9950[9]
5-ASAPlasma0.1 - 8000≥0.99620[10]

Table 4: Accuracy and Precision

AnalyteMatrixConcentration (ng/mL)Within-Batch Precision (RSD%)Between-Batch Precision (RSD%)Accuracy (Bias %)Reference
5-ASAPlasmaLow, Med, High≤ 6.3≤ 11-8.4 to 7.9[9]
5-ASAPlasmaLow, Med, High< 6.7< 25.4Not Reported[10]

Table 5: Recovery

AnalyteMatrixConcentration Levels (ng/mL)Overall Recovery (%)Reference
5-ASAPlasma100, 1000, 4000>90[9]
N-Ac-5-ASAPlasma100, 1000, 4000>95[9]

Visualizations

experimental_workflow sample Plasma Sample (50 µL) (Standard, QC, or Unknown) is_addition Add 200 µL Internal Standard (5-ASA-d3 in Acetonitrile) sample->is_addition Protein Precipitation vortex Vortex Mix (1 minute) is_addition->vortex centrifuge Centrifuge (4000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL into UPLC-MS/MS System supernatant->injection analysis Data Acquisition & Analysis injection->analysis

Caption: Bioanalytical sample preparation workflow for 5-ASA analysis.

logical_relationship analyte 5-ASA (Analyte) prep Sample Prep Variability (e.g., extraction loss) analyte->prep lc Chromatographic Variability (e.g., injection volume) analyte->lc ms MS Variability (e.g., ion suppression/enhancement) analyte->ms is 5-ASA-d3 (Internal Standard) is->analyte Co-elutes & behaves identically is->prep is->lc is->ms result Accurate Quantification (Ratio of Analyte/IS) ms->result Correction

Caption: Rationale for using a deuterated internal standard.

Conclusion

This application note provides a detailed protocol for the quantitative analysis of 5-ASA in human plasma using a UPLC-MS/MS method with a deuterated internal standard. The method is rapid, sensitive, and robust, making it suitable for high-throughput analysis in clinical and research settings. The use of a stable isotope-labeled internal standard is critical for minimizing the impact of matrix effects and other sources of analytical variability, thereby ensuring the generation of high-quality, reliable data for pharmacokinetic and other drug development studies.

References

Application Notes and Protocols for the Use of N-Propionyl Mesalazine-d3 in Pharmacokinetic Studies of Mesalamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesalamine (5-aminosalicylic acid, 5-ASA), an anti-inflammatory agent, is a cornerstone in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1] Accurate characterization of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. Due to its chemical properties, the quantification of mesalamine in biological matrices can be challenging. The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalytical method validation, offering high accuracy and precision by correcting for variability during sample processing and analysis.[2]

N-Propionyl Mesalazine-d3 is a deuterium-labeled analog of N-propionyl mesalamine. It serves as an ideal internal standard for the quantification of mesalamine in pharmacokinetic studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS). To enhance the chromatographic retention and mass spectrometric detection of mesalamine, a derivatization step with propionic anhydride (B1165640) is employed. This converts mesalamine to the more lipophilic N-propionyl mesalamine. This compound, when added to the biological samples, undergoes the same derivatization and extraction process as mesalamine, and its similar behavior allows for precise and accurate quantification of the analyte.[3][4]

These application notes provide a summary of the pharmacokinetic parameters of mesalamine and a detailed protocol for its quantification in human plasma using this compound as an internal standard.

Pharmacokinetic Parameters of Mesalamine

The pharmacokinetic profile of mesalamine can vary depending on the formulation and route of administration. The following table summarizes key pharmacokinetic parameters of mesalamine from studies in healthy adult volunteers. While these studies may not have all used this compound, they represent the type of high-quality data that can be obtained using a robust analytical method with a suitable internal standard.

ParameterSingle Dose (1.5 g oral)[5]Multiple Doses (1.5 g oral, once daily)[5]Single Dose (1 g enema)[6]
Tmax (h) ~ 4-3.33 (± 1.99)
Cmax (ng/mL) --1007.64 (± 369.00)
AUC0-24 (µgh/mL) ---
AUC0-inf (µgh/mL) ---
t½ (h) ~ 9-3.33 (± 1.99)
Urinary Excretion (as N-acetyl-mesalazine) --24.47% within 24h[6]

Note: AUC values were not explicitly provided in the same units across the reviewed sources for direct comparison in this table format. Tmax and t½ are presented as approximate or mean (± standard deviation) values.

Experimental Protocols

Protocol 1: Quantification of Mesalamine in Human Plasma by LC-MS/MS using this compound

This protocol describes the derivatization of mesalamine and its subsequent analysis using LC-MS/MS with this compound as an internal standard.

1. Materials and Reagents:

  • Mesalamine reference standard

  • This compound (Internal Standard, IS)

  • Human plasma (K2EDTA as anticoagulant)

  • Propionic anhydride

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (reagent grade)

  • Methyl t-butyl ether (HPLC grade)

  • Water (deionized or Milli-Q)

  • Ammonium (B1175870) acetate (B1210297)

2. Stock and Working Solutions:

  • Mesalamine Stock Solution (1 mg/mL): Accurately weigh and dissolve mesalamine in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Mesalamine Working Solutions: Prepare serial dilutions of the mesalamine stock solution with a methanol:water (1:1, v/v) mixture to create calibration standards.

  • Internal Standard Working Solution (e.g., 150 ng/mL): Dilute the IS stock solution with methanol:water (1:1, v/v).

  • Derivatization Solution (10% propionic anhydride in methanol): Prepare fresh by mixing propionic anhydride with methanol.

3. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 100 µL of human plasma (blank, calibration standard, or study sample) into a microcentrifuge tube.

  • Add 100 µL of the Internal Standard Working Solution (150 ng/mL of what will become derivatized this compound) to each tube, except for the blank matrix.

  • Add 25 µL of the Derivatization Solution (10% propionic anhydride in methanol) and vortex briefly.

  • Add 100 µL of 0.5% formic acid and vortex briefly.

  • Add 3 mL of methyl t-butyl ether, cap the tubes, and vortex for 10 minutes.

  • Centrifuge the samples at 4000 rpm for 5 minutes at 20°C.

  • Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and transfer to an autosampler vial for analysis.

4. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 analytical column, such as a Thermo HyPURITY C18 (150 x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic mobile phase of 10 mM ammonium acetate and methanol (85:15, v/v).

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is often used for the propionylated derivative.[3]

  • MRM Transitions:

    • N-propionyl mesalamine: m/z 208.1 → 107.0[3]

    • This compound: m/z 211.1 → 110.1[3]

5. Data Analysis:

  • Quantify the peak area ratios of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios against the concentration of the calibration standards.

  • Determine the concentration of mesalamine in the unknown samples by interpolation from the calibration curve.

Visualizations

experimental_workflow sample Plasma Sample Collection (100 µL) is_addition Addition of N-Propionyl Mesalazine-d3 (IS) sample->is_addition derivatization Derivatization (Propionic Anhydride) is_addition->derivatization acidification Acidification (0.5% Formic Acid) derivatization->acidification lle Liquid-Liquid Extraction (Methyl t-butyl ether) acidification->lle evaporation Evaporation to Dryness lle->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_analysis Data Analysis and Quantification lcms->data_analysis

Caption: Experimental workflow for mesalamine quantification.

metabolic_pathway mesalamine Mesalamine (5-ASA) metabolite N-acetyl-5-aminosalicylic acid (Inactive Metabolite) mesalamine->metabolite Acetylation excretion Renal Excretion metabolite->excretion enzyme N-acetyltransferase (NAT) in liver and gut wall enzyme->mesalamine

Caption: Metabolic pathway of mesalamine.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard mesalamine Mesalamine (in sample) n_propionyl_mesalamine N-propionyl mesalamine (derivatized) mesalamine->n_propionyl_mesalamine Derivatization n_propionyl_mesalazine_d3 This compound (derivatized) lcms LC-MS/MS Quantification n_propionyl_mesalamine->lcms Quantified against IS mesalazine_d3 This compound (spiked) mesalazine_d3->n_propionyl_mesalazine_d3 Derivatization n_propionyl_mesalazine_d3->lcms Reference

Caption: Analyte and internal standard relationship.

References

Application Note: Sample Preparation for the Analysis of Mesalazine and its Metabolite in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is a primary anti-inflammatory drug for treating inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease.[1][2] Its therapeutic efficacy is often monitored alongside its major, inactive metabolite, N-acetyl-5-aminosalicylic acid (N-Ac-5ASA), into which it is converted by the enzyme N-acetyltransferase.[3] The analysis of mesalazine and N-Ac-5ASA in urine is crucial for pharmacokinetic studies and for assessing patient adherence to treatment regimens.[4]

The accuracy and reliability of quantitative analysis by methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are highly dependent on the sample preparation protocol.[5][6] An effective preparation method must efficiently remove interfering endogenous matrix components like proteins while ensuring high recovery of the target analytes. This document provides detailed protocols for three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), tailored for the analysis of mesalazine in urine.

Sample Collection and Storage For consistent results, urine samples should be collected over a specified period (e.g., 24 hours) or as spot samples, depending on the study's objective. Following collection, samples should be immediately frozen and stored at -20°C or -80°C until analysis to prevent degradation of the analytes.[4][7]

Experimental Protocols

Method 1: Protein Precipitation with Derivatization for HPLC-Fluorescence Analysis

This method employs protein precipitation followed by a derivatization step with propionic anhydride (B1165640) to enhance the fluorescence characteristics of mesalazine, making it suitable for sensitive HPLC analysis with fluorescence detection.[7]

Protocol:

  • Pipette 100 µL of the urine sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of 0.05 M phosphate (B84403) buffer (pH 7.4).

  • Add 100 µL of the internal standard working solution (e.g., 4-aminosalicylic acid at 60 µg/mL).

  • To initiate derivatization, add 20 µL of propionic anhydride.

  • Add 500 µL of methanol (B129727) to precipitate proteins.

  • Vortex the mixture thoroughly for 1 minute.

  • Allow the sample to stand for 30 minutes at room temperature to ensure complete reaction and precipitation.

  • Centrifuge the tube at 5000 x g for 10 minutes.

  • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Inject 20 µL of the filtered supernatant into the HPLC system.

G

Method 2: Simplified Protein Precipitation for LC-MS/MS Analysis

This "dilute and shoot" method is a rapid and straightforward approach widely used for high-throughput analysis. It relies on a high-ratio addition of organic solvent to efficiently precipitate proteins from the urine matrix. Acetonitrile (B52724) is often preferred as it provides more efficient protein removal than methanol.[6][8]

Protocol:

  • Aliquot 250 µL of the urine sample into a 1.5 mL microcentrifuge tube.

  • Add 750 µL of cold (-20°C) acetonitrile containing a suitable internal standard (e.g., Mesalazine-d3). This achieves a 3:1 solvent-to-sample ratio, which is effective for protein removal.[8]

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 15,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to an autosampler vial, avoiding disturbance of the protein pellet.

  • Inject the sample directly into the LC-MS/MS system.

G

Method 3: Solid-Phase Extraction (SPE) for Clean Sample Preparation

SPE provides a more thorough cleanup than PPT, resulting in a cleaner extract by removing salts and other polar interferences. This method is particularly useful when maximum sensitivity is required. A reversed-phase sorbent like octadecylsilane (B103800) (C18) is commonly used.[9]

Protocol:

  • Sample Pre-treatment: Take 1 mL of the urine sample and adjust its pH to approximately 3-4 with formic acid. This ensures that mesalazine is in a suitable form for retention on the C18 sorbent.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 2 mL of methanol, followed by 2 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove hydrophilic impurities and salts.

  • Elution: Elute the target analytes (mesalazine and N-Ac-5ASA) from the cartridge using 2 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 200 µL of the initial mobile phase for the analytical run.

  • Vortex the reconstituted sample and transfer it to an autosampler vial for injection.

G

Quantitative Data Summary

The following table summarizes key performance metrics from various published methods for mesalazine analysis. While direct comparison is challenging due to different matrices and analytical techniques, it provides a useful reference for expected performance.

ParameterMethod 1 (PPT-Derivatization)[7]Method 2 (LLE-Derivatization)[10]Method 3 (RP-HPLC)[11]
Analyte(s) 5-ASA, N-acetyl 5ASAMesalazineMesalazine
Matrix UrinePlasmaBulk/Tablets
Recovery 95.4% - 108.3%82% - 95%95.0% - 102.3%
LOD < 0.1 µg/mL--
LLOQ -0.10 ng/mL-
Linearity Range Not specified, r > 0.990.10 - 12.0 ng/mL20 - 160 µg/mL
Internal Standard 4-aminosalicylic acidMesalazine-d3Not specified

Conclusion

The choice of sample preparation method for mesalazine analysis in urine depends on the specific requirements of the study, including required sensitivity, sample throughput, and available instrumentation.

  • Protein Precipitation (PPT) is a rapid and simple technique ideal for high-throughput screening and applications where the analyte concentrations are relatively high.

  • PPT with Derivatization significantly enhances sensitivity for fluorescence-based detection, offering a robust alternative to mass spectrometry.[7]

  • Solid-Phase Extraction (SPE) provides the cleanest extracts, minimizing matrix effects and maximizing sensitivity, making it the preferred method for trace-level quantification and rigorous validation studies.

Each protocol presented here offers a validated starting point for researchers. Method optimization and validation according to regulatory guidelines (e.g., ICH, FDA) are essential before implementation in clinical or developmental studies.

References

Application Note and Protocol for Liquid-Liquid Extraction of Mesalazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the liquid-liquid extraction (LLE) of mesalazine (5-aminosalicylic acid, 5-ASA) from biological matrices, primarily human plasma. The protocol is intended for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC).

Introduction

Mesalazine is an anti-inflammatory drug used to treat inflammatory bowel disease. Accurate quantification of mesalazine in biological samples is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Liquid-liquid extraction is a robust sample preparation technique that effectively removes interferences and concentrates the analyte, leading to improved sensitivity and accuracy of analytical methods.

Physicochemical Properties of Mesalazine

A successful LLE protocol design relies on understanding the physicochemical properties of the analyte.

PropertyValueReference
Molecular FormulaC₇H₇NO₃[1]
Molecular Weight153.14 g/mol [1]
pKa (Strongest Acidic)2.02, 2.30, 3.0[2][3]
pKa (Strongest Basic)5.69, 5.87, 6.0[2][3]
Water Solubility0.84 g/L at 20°C[2]
logP0.75[2]

Mesalazine possesses both acidic (carboxylic acid and hydroxyl groups) and basic (amine group) functionalities.[3] The pKa values indicate that the molecule's charge is highly dependent on pH. To ensure the molecule is in a neutral, more organo-soluble state for extraction, the pH of the aqueous sample should be adjusted to be between the acidic and basic pKa values.

Experimental Protocol: Liquid-Liquid Extraction

This protocol describes a general LLE procedure that can be adapted and optimized for specific analytical requirements.

Materials:

  • Human plasma (or other biological matrix)

  • Mesalazine analytical standard

  • Internal Standard (IS) (e.g., Mesalazine-d3, Diazepam)[4][5]

  • Organic extraction solvent (e.g., ethyl acetate, diethyl ether, or a mixture)

  • Acidifying/Basifying agent (e.g., 0.1 M HCl, 1 M Acetic Acid, 0.1 M NaOH)

  • Reconstitution solvent (compatible with the initial mobile phase of the analytical method)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Thaw plasma samples to room temperature.

    • Pipette 500 µL of plasma into a clean centrifuge tube.

  • Internal Standard Spiking:

    • Add 50 µL of the internal standard working solution (e.g., 5 ppm Diazepam) to the plasma sample.[6]

    • Vortex briefly to mix.

  • pH Adjustment (Optional but Recommended):

    • To optimize the extraction of the neutral form of mesalazine, adjust the sample pH to approximately 4-5 by adding a small volume of a suitable buffer or acid (e.g., 1 M acetic acid). This step should be optimized during method development.

  • Liquid-Liquid Extraction:

    • Add 3 mL of the organic extraction solvent (e.g., ethyl acetate) to the tube.

    • Vortex vigorously for 2-5 minutes to ensure thorough mixing and extraction.

  • Phase Separation:

    • Centrifuge the samples at high speed (e.g., 15,000 rpm) for 10 minutes at 4°C to separate the aqueous and organic layers.[6]

  • Supernatant Transfer:

    • Carefully transfer the upper organic layer to a new clean tube, avoiding aspiration of the aqueous layer or the protein interface.

  • Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the reconstitution solvent (e.g., mobile phase).

    • Vortex to ensure the analyte is fully dissolved.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS or HPLC.

Alternative Method: Protein Precipitation

For a simpler and faster, though potentially less clean, sample preparation, protein precipitation can be employed.

Procedure:

  • To 500 µL of plasma, add 50 µL of the internal standard.[6]

  • Add 1.5 mL of a cold protein precipitating agent (e.g., acetonitrile (B52724) or methanol).

  • Vortex for 1-2 minutes.

  • Centrifuge at 15,000 rpm for 10 minutes at 4°C.[6]

  • Transfer the supernatant to a new tube and either inject directly or evaporate and reconstitute as in the LLE protocol.

Analytical Method Validation Data

The following tables summarize typical validation parameters for the analysis of mesalazine in human plasma following sample preparation.

Table 1: Linearity and Sensitivity

Analytical MethodLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)Reference
LC-MS/MS1 - 160 ppb (1 - 160 ng/mL)1 ppb (1 ng/mL)> 0.99[6]
UHPLC-MS/MS (with derivatization)0.10 - 12.00.10> 0.995[4]
LC-MS/MS50 - 30,00050Not specified[5]
LC-MS/MS7.984 - 3780.6387.984Not specified[7]
RP-HPLC20 - 160 µg/mL (20,000 - 160,000 ng/mL)Not specified0.9991[8][9]

Table 2: Accuracy and Precision

Analytical MethodConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
UHPLC-MS/MS (with derivatization)Not specified0.6 - 2.91.3 - 3.8103.8 - 107.2[4]
LC-MS/MSNot specified< 7.9< 7.9± 3.5 (relative error)[5]

Table 3: Recovery and Matrix Effect

Analytical MethodAnalyte Recovery (%)IS Recovery (%)Matrix Effect (%)Reference
UHPLC-MS/MS (with derivatization)82 - 95~78Minimized by LLE[4]
LC-MS/MSNot specifiedNot specified± 9.8[5]

Experimental Workflow Diagram

LLE_Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is ph_adjust pH Adjustment (Optional) add_is->ph_adjust add_solvent Add Organic Solvent ph_adjust->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS or HPLC reconstitute->analyze

Caption: Liquid-Liquid Extraction Workflow for Mesalazine.

Signaling Pathway (Illustrative)

While mesalazine does not have a classical signaling pathway, its mechanism of action involves the inhibition of inflammatory pathways. The following diagram illustrates this conceptual relationship.

Caption: Mesalazine's Anti-inflammatory Mechanism of Action.

References

Application Notes and Protocols for Bioequivalence Studies of Mesalazine Using N-Propionyl Mesalazine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesalazine, or 5-aminosalicylic acid (5-ASA), is an anti-inflammatory agent widely used in the treatment of inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease.[1][2] Its therapeutic efficacy is primarily localized to the colonic mucosa.[1] To ensure the interchangeability of generic and innovator formulations of mesalazine, bioequivalence studies are essential. These studies require robust and validated bioanalytical methods for the accurate quantification of mesalazine and its major metabolite, N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), in biological matrices like human plasma.[1][2][3]

This document provides detailed application notes and protocols for conducting bioequivalence studies of mesalazine, with a specific focus on the use of N-Propionyl Mesalazine-d3 as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The use of a SIL-IS is critical for mitigating matrix effects and ensuring high accuracy and precision in quantitative bioanalysis.[4] Derivatization of mesalazine to N-propionyl mesalazine can enhance its chromatographic retention and mass spectrometric response, and consequently, this compound serves as the ideal internal standard for this approach.[5]

Bioanalytical Method for Mesalazine Quantification

A highly sensitive and selective LC-MS/MS method is the cornerstone of a successful bioequivalence study for mesalazine. The following protocol outlines a validated approach for the determination of mesalazine in human plasma.

Experimental Protocol: Plasma Sample Analysis

1. Materials and Reagents:

  • Mesalazine reference standard

  • This compound (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Ultrapure, 18 MΩ·cm)

  • Human plasma (K2EDTA as anticoagulant)

  • Propionic anhydride (B1165640)

  • Ammonium formate

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

3. Standard and Internal Standard Stock Solution Preparation:

  • Mesalazine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of mesalazine reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions in methanol or an appropriate diluent to create calibration curve standards and quality control (QC) samples.

4. Sample Preparation (Derivatization followed by Liquid-Liquid Extraction):

  • To 100 µL of plasma sample, add 100 µL of the internal standard working solution (e.g., 150 ng/mL of N-Acetyl mesalamine-D3, which can be adapted for this compound).[3]

  • Add 25 µL of a derivatizing agent solution (e.g., 10% propionic anhydride in methanol) and vortex briefly.[3]

  • Allow the derivatization reaction to proceed for a specified time at a controlled temperature.

  • Perform liquid-liquid extraction by adding an appropriate organic solvent (e.g., methyl tert-butyl ether - MTBE).[4]

  • Vortex the mixture for approximately 20 minutes.[4]

  • Centrifuge the samples to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase.

5. Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
HPLC Column C18 column (e.g., Kinetex XB-C18, 100 x 4.6 mm, 2.6 µm)[5]
Mobile Phase Gradient elution with 0.1% Formic acid in water and Acetonitrile[5]
Flow Rate 0.8 mL/min[6]
Injection Volume 5 µL[6]
Column Temperature 40°C[6]
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions N-Propionyl Mesalazine: m/z 208.1 → 107.0[5]
This compound: m/z 211.1 → 110.1[5]

Note: The specific MRM transitions for N-propionyl mesalazine and its d3-labeled internal standard are based on the derivatization of mesalazine with propionyl anhydride. These transitions should be optimized on the specific mass spectrometer being used.

Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below.

Validation ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Precision (Intra- and Inter-day) %RSD ≤ 15% (≤ 20% at LLOQ)
Accuracy (Intra- and Inter-day) Within 85-115% of nominal concentration (80-120% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Stability (Freeze-thaw, bench-top, long-term) Analyte should be stable under expected storage and handling conditions

Bioequivalence Study Protocol

A typical bioequivalence study for mesalazine involves a randomized, open-label, two-treatment, two-period, crossover design in healthy volunteers under fasting conditions.

Study Design and Conduct
  • Subject Recruitment: A sufficient number of healthy male and/or female volunteers are enrolled after obtaining informed consent.

  • Randomization: Subjects are randomly assigned to one of two treatment sequences (e.g., Test formulation followed by Reference formulation, or vice-versa).

  • Dosing: After an overnight fast, subjects receive a single oral dose of either the test or reference mesalazine formulation.

  • Washout Period: A washout period of at least 7 days separates the two treatment periods to ensure complete elimination of the drug from the body.[2]

  • Blood Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at multiple intervals up to 96 hours post-dose).[2]

  • Plasma Processing: Plasma is separated from the blood samples by centrifugation and stored frozen at -70°C or lower until analysis.[7]

  • Sample Analysis: Plasma concentrations of mesalazine and its metabolite N-Ac-5-ASA are determined using the validated LC-MS/MS method.

Pharmacokinetic and Statistical Analysis

The following pharmacokinetic parameters are calculated for both the test and reference formulations:

  • Cmax: Maximum observed plasma concentration.

  • AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

  • Tmax: Time to reach Cmax.

  • t1/2: Elimination half-life.

The 90% confidence intervals for the geometric mean ratios (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ should fall within the acceptance range of 80-125% for the formulations to be considered bioequivalent.

Quantitative Data Summary

The following tables present example pharmacokinetic data from a hypothetical bioequivalence study of a 400 mg mesalazine tablet.

Table 1: Pharmacokinetic Parameters for Mesalazine

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (ng/mL) 849.41 ± 150.23719.92 ± 135.89
AUC0-t (ng·h/mL) 8711.94 ± 2105.677352.55 ± 1890.45
AUC0-∞ (ng·h/mL) 8728.24 ± 2110.117367.14 ± 1901.78
t1/2 (h) 9.40 ± 2.159.41 ± 2.20
Tmax (h, median) 6.07.0

Data adapted from a study on 400 mg mesalamine tablets.[2][8]

Table 2: Pharmacokinetic Parameters for N-Acetyl Mesalazine

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (ng/mL) 1170.33 ± 250.451118.30 ± 240.12
AUC0-t (ng·h/mL) 30021.90 ± 5500.8826136.86 ± 5100.34
AUC0-∞ (ng·h/mL) 30694.39 ± 5600.1226429.16 ± 5200.76
t1/2 (h) 15.20 ± 3.5012.54 ± 3.10
Tmax (h, median) 9.09.0

Data adapted from a study on 400 mg mesalamine tablets.[2][8]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) is Add this compound (IS) plasma->is deriv Add Propionic Anhydride (Derivatization) is->deriv lle Liquid-Liquid Extraction (MTBE) deriv->lle evap Evaporate to Dryness lle->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into LC-MS/MS recon->inject chrom Chromatographic Separation (C18 Column) inject->chrom ms Mass Spectrometric Detection (MRM) chrom->ms data Data Acquisition and Quantification ms->data pk Pharmacokinetic Parameter Calculation data->pk stat Statistical Analysis (90% CI) pk->stat be Bioequivalence Determination stat->be

Caption: Bioanalytical workflow for mesalazine quantification.

Simplified Signaling Pathway of Mesalazine

Mesalazine is thought to exert its anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of prostaglandins (B1171923) and leukotrienes. It also appears to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.

G cluster_pathway Mesalazine Anti-inflammatory Action mesalazine Mesalazine (5-ASA) nfkb NF-κB Activation mesalazine->nfkb cox COX Pathway mesalazine->cox lox LOX Pathway mesalazine->lox inflammation Inflammation nfkb->inflammation prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes prostaglandins->inflammation leukotrienes->inflammation

References

Application Notes and Protocols for the Use of N-Propionyl Mesalazine-d3 in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is a first-line anti-inflammatory agent for the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1][2][3] Its therapeutic effects are primarily localized to the colonic mucosa, where it modulates various inflammatory pathways.[1] Preclinical evaluation of mesalazine and its derivatives is crucial for understanding their pharmacokinetic profiles, efficacy, and mechanisms of action.

N-Propionyl Mesalazine-d3 is a deuterated analog of N-propionyl mesalazine and serves as an ideal internal standard for the quantitative bioanalysis of mesalazine and its metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] The stable isotope label ensures accurate and precise quantification in complex biological matrices like plasma by correcting for variations during sample preparation and analysis.[4]

These application notes provide detailed protocols for a preclinical trial of mesalazine, highlighting the critical role of this compound in the bioanalytical workflow. The protocols cover in vitro anti-inflammatory assessment, an in vivo efficacy study in a murine model of colitis, and the corresponding pharmacokinetic analysis.

Mechanism of Action of Mesalazine

Mesalazine exerts its anti-inflammatory effects through multiple mechanisms, primarily by inhibiting key inflammatory signaling pathways. A major target is the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of pro-inflammatory gene expression.[5] Mesalazine is also known to inhibit cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[5] Additionally, it is suggested to activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory properties.[5][6]

Mesalazine_Mechanism_of_Action Mesalazine Mesalazine (5-ASA) NFkB NF-κB Pathway Mesalazine->NFkB Inhibits COX COX Pathway Mesalazine->COX Inhibits LOX Lipoxygenase Pathway Mesalazine->LOX Inhibits PPARg PPAR-γ Mesalazine->PPARg Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Proinflammatory_Cytokines Promotes Prostaglandins Prostaglandins COX->Prostaglandins Produces Leukotrienes Leukotrienes LOX->Leukotrienes Produces Anti_inflammatory_Genes Anti-inflammatory Gene Expression PPARg->Anti_inflammatory_Genes Promotes Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Anti_inflammatory_Genes->Inflammation Reduces

Caption: Proposed anti-inflammatory signaling pathways of Mesalazine.

Preclinical Efficacy and Pharmacokinetic Study Protocol

This section outlines a comprehensive protocol for evaluating the efficacy of mesalazine in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model and for determining its pharmacokinetic profile.

Experimental Workflow

Preclinical_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Efficacy Study (DSS-induced Colitis) cluster_pk Pharmacokinetic Study Cell_Culture Cell Culture (e.g., Caco-2, THP-1) LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation Mesalazine_Treatment Mesalazine Treatment (Dose-Response) LPS_Stimulation->Mesalazine_Treatment Cytokine_Analysis Cytokine Analysis (ELISA) Mesalazine_Treatment->Cytokine_Analysis Acclimatization Animal Acclimatization (7 days) Grouping Randomization into Groups (n=8-10/group) Acclimatization->Grouping DSS_Induction DSS Administration (in drinking water, 7 days) Grouping->DSS_Induction Treatment_Admin Daily Treatment Administration (Vehicle, Mesalazine) DSS_Induction->Treatment_Admin Monitoring Daily Monitoring (Weight, DAI) Treatment_Admin->Monitoring Sacrifice Sacrifice (Day 8) Monitoring->Sacrifice Endpoint_Analysis Endpoint Analysis (Colon length, Histology, MPO) Sacrifice->Endpoint_Analysis PK_Dosing Single Dose Administration (Oral Gavage) Blood_Collection Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) PK_Dosing->Blood_Collection Plasma_Separation Plasma Separation and Storage Blood_Collection->Plasma_Separation Bioanalysis LC-MS/MS Analysis Plasma_Separation->Bioanalysis

Caption: Overall workflow for preclinical evaluation of Mesalazine.

In Vitro Anti-inflammatory Assay

Objective: To determine the in vitro anti-inflammatory activity of mesalazine by measuring its effect on pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophage-like cells.

Methodology:

  • Cell Culture: Culture THP-1 monocytes and differentiate them into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Treatment: Pre-treat the differentiated THP-1 cells with various concentrations of mesalazine (e.g., 1, 10, 50, 100, 200 µM) for 2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (no mesalazine) and a negative control (no LPS).

  • Analysis: Collect the cell culture supernatant and quantify the concentration of Tumor Necrosis Factor-alpha (TNF-α) using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Presentation:

Treatment GroupMesalazine (µM)TNF-α Concentration (pg/mL) ± SD% Inhibition
Negative Control050.2 ± 5.1-
Vehicle Control (LPS)0850.6 ± 45.30
Mesalazine1810.3 ± 50.14.7
Mesalazine10655.1 ± 38.923.0
Mesalazine50420.7 ± 25.650.5
Mesalazine100280.4 ± 19.867.0
Mesalazine200195.8 ± 15.277.0
In Vivo Efficacy Study: DSS-Induced Colitis

Objective: To evaluate the therapeutic efficacy of mesalazine in a chemically-induced mouse model of acute colitis.

Methodology:

  • Animals: Use male C57BL/6 mice, 8-10 weeks old.

  • Induction of Colitis: Administer 2.5% (w/v) DSS in the drinking water for 7 consecutive days. The control group will receive regular drinking water.

  • Treatment Groups (n=10/group):

    • Group 1: Healthy Control (water only, vehicle gavage)

    • Group 2: DSS + Vehicle (DSS water, vehicle gavage)

    • Group 3: DSS + Mesalazine (50 mg/kg, oral gavage)

    • Group 4: DSS + Mesalazine (100 mg/kg, oral gavage)

  • Administration: Administer mesalazine or vehicle daily via oral gavage starting from day 1 of DSS administration.

  • Monitoring: Record body weight, stool consistency, and presence of blood daily to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis (Day 8):

    • Measure the length of the colon from the cecum to the anus.

    • Perform histological analysis of colon tissue sections stained with H&E.

    • Conduct a myeloperoxidase (MPO) assay on colon tissue homogenates to quantify neutrophil infiltration.

Data Presentation:

GroupTreatmentFinal Body Weight (% of Initial)DAI Score (Day 7)Colon Length (cm)MPO Activity (U/g tissue)
1Healthy Control102.5 ± 2.10.1 ± 0.19.8 ± 0.51.5 ± 0.3
2DSS + Vehicle85.3 ± 3.58.5 ± 1.26.2 ± 0.715.8 ± 2.1
3DSS + Mesalazine (50 mg/kg)92.1 ± 2.85.1 ± 0.97.5 ± 0.68.9 ± 1.5
4DSS + Mesalazine (100 mg/kg)96.8 ± 3.02.8 ± 0.68.6 ± 0.44.2 ± 0.8

Bioanalytical Protocol for Pharmacokinetic Analysis

Objective: To accurately quantify the concentration of mesalazine in mouse plasma using LC-MS/MS with this compound as an internal standard.

Bioanalytical Workflow

Bioanalytical_Workflow Plasma_Sample Thaw Plasma Sample (25 µL) IS_Spike Spike with Internal Standard (this compound, 10 µL) Plasma_Sample->IS_Spike Protein_Precipitation Protein Precipitation (Acetonitrile, 100 µL) IS_Spike->Protein_Precipitation Vortex_Centrifuge Vortex and Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer LCMS_Injection Inject into LC-MS/MS System Supernatant_Transfer->LCMS_Injection Data_Acquisition Data Acquisition (MRM Mode) LCMS_Injection->Data_Acquisition Quantification Quantification (Analyte/IS Peak Area Ratio) Data_Acquisition->Quantification

Caption: Workflow for bioanalytical sample preparation and analysis.

LC-MS/MS Methodology
  • Sample Preparation:

    • To 25 µL of plasma sample (or calibration standard/QC), add 10 µL of this compound working solution (internal standard, IS) and vortex.[7]

    • Add 100 µL of acetonitrile (B52724) to precipitate proteins.[1]

    • Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Chromatographic Conditions:

    • System: UHPLC system.

    • Column: C18 analytical column (e.g., 100 x 2.1 mm, 1.8 µm).[7]

    • Mobile Phase A: 0.1% Formic Acid in Water.[1][7]

    • Mobile Phase B: Acetonitrile.[1][7]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Mass Spectrometric Conditions:

    • System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Negative Ion Mode.[7]

    • MRM Transitions: Monitor specific precursor-to-product ion transitions.[7]

      • Mesalazine derivative (Propionyl): m/z 208.1 → 107.0.[7]

      • This compound (IS): m/z 211.1 → 110.1.[7]

Pharmacokinetic Data Presentation
ParameterUnitValue ± SD
Cmax (Maximum Concentration)ng/mL1520 ± 210
Tmax (Time to Cmax)h1.0 ± 0.25
AUC (0-t) (Area Under the Curve)ng·h/mL4850 ± 550
t1/2 (Half-life)h2.5 ± 0.4
CL/F (Apparent Clearance)L/h/kg20.6 ± 2.8

Conclusion

This document provides a comprehensive framework for the preclinical evaluation of mesalazine, emphasizing the indispensable role of this compound as an internal standard for robust bioanalytical quantification. Adherence to these detailed protocols will enable researchers to generate reliable data on the efficacy, mechanism of action, and pharmacokinetic properties of mesalazine, thereby supporting its further development and clinical application.

References

Application Note: Quantification of N-acetyl Mesalazine in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N-acetyl mesalazine, also known as N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), is the primary metabolite of mesalazine (5-aminosalicylic acid, 5-ASA), a drug widely used for the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn's disease.[1] The formation of N-acetyl mesalazine occurs through N-acetyltransferase activity in the liver and intestinal mucosa.[1] Accurate quantification of this metabolite in biological matrices, particularly plasma, is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring to ensure safety and efficacy.

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of mesalazine and its metabolite, N-acetyl mesalazine, in human plasma. An alternative High-Performance Liquid Chromatography (HPLC) method with UV/Fluorescence detection is also presented.

Principle of the LC-MS/MS Method This method utilizes the high separation efficiency of liquid chromatography coupled with the exceptional sensitivity and selectivity of tandem mass spectrometry. Following a liquid-liquid extraction (LLE) from the plasma matrix, the analyte and its deuterated internal standard are separated on a reverse-phase C18 column. The compounds are then ionized using electrospray ionization (ESI) and detected in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a unique precursor-to-product ion transition for each analyte.[1][2]

Experimental Protocols

Protocol 1: Primary Method using LC-MS/MS

1. Reagents and Materials

2. Instrumentation

  • Liquid Chromatography system (e.g., Agilent, Shimadzu)

  • Tandem Mass Spectrometer with ESI source (e.g., Sciex, Thermo Fisher, Waters)

  • Analytical column: Thermo HyPURITY C18 (150 x 4.6 mm, 5 µm) or equivalent.[1]

3. Preparation of Solutions

  • Mobile Phase: Prepare a 10 mM ammonium acetate solution in water. The mobile phase is an isocratic mixture of 10 mM ammonium acetate and methanol in a ratio of 85:15 (v/v).[1]

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of N-acetyl Mesalazine-D3 in methanol.

  • IS Working Solution: Dilute the IS stock solution with the appropriate solvent to a final concentration of 150 ng/mL.[1]

  • Derivatization Solution: Prepare a solution of 10% propionic anhydride in methanol.[1]

4. Sample Preparation The following workflow outlines the liquid-liquid extraction procedure for plasma samples.

Figure 1: LC-MS/MS Sample Preparation Workflow cluster_prep Plasma Sample Preparation plasma 1. Pipette 100 µL Plasma add_is 2. Add 100 µL IS Solution (150 ng/mL N-Acetyl Mesalazine-D3) plasma->add_is add_deriv 3. Add 25 µL Derivatization Solution (10% Propionic Anhydride in Methanol) add_is->add_deriv vortex1 4. Vortex Briefly add_deriv->vortex1 add_acid 5. Add 100 µL 0.5% Formic Acid vortex1->add_acid vortex2 6. Vortex Briefly add_acid->vortex2 add_solvent 7. Add 3 mL Methyl t-butyl Ether vortex2->add_solvent vortex3 8. Vortex for 10 min add_solvent->vortex3 centrifuge 9. Centrifuge at 4000 rpm for 5 min vortex3->centrifuge transfer 10. Transfer Supernatant to a Clean Tube centrifuge->transfer evaporate 11. Evaporate to Dryness transfer->evaporate reconstitute 12. Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject 13. Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for Plasma Sample Preparation using LLE.

5. Chromatographic and Mass Spectrometric Conditions The following tables summarize the instrumental parameters for the analysis.

Table 1: Chromatographic Conditions

Parameter Value
Column Thermo HyPURITY C18 (150 x 4.6 mm, 5 µm)[1]
Mobile Phase 10 mM Ammonium Acetate : Methanol (85:15, v/v)[1]
Flow Rate 0.6 mL/min[1]
Injection Volume 5 µL
Column Temperature Ambient

| Run Time | ~8 minutes |

Table 2: Mass Spectrometric Conditions

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition (N-acetyl Mesalazine) m/z 194.2 → 149.9[1]
MRM Transition (Mesalazine) m/z 152.0 → 108.0[1]
MRM Transition (IS: N-acetyl Mesalazine-D3) m/z 198.2 → 153.0 (inferred from base + D3)
Source Temperature Optimized for instrument

| Ion Spray Voltage | Optimized for instrument |

6. Data Analysis and Quantification Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The concentration of N-acetyl mesalazine in unknown samples is then calculated from the regression equation.

Method Validation Summary The described LC-MS/MS method has been validated according to regulatory guidelines.[1][3] A summary of the performance characteristics is provided below.

Table 3: Summary of Method Validation Data for N-acetyl Mesalazine

Parameter Result Reference
Linearity Range 10 - 2000 ng/mL [1][3]
Lower Limit of Quantification (LLOQ) 10 ng/mL [1][3]
Intra-day Precision (% CV) 0.99 - 5.67% [1][3]
Inter-day Precision (% CV) 1.72 - 4.89% [1][3]
Intra-day Accuracy (%) 99.64 - 106.22% [1][3]
Inter-day Accuracy (%) 100.71 - 104.27% [1][3]

| Stability | Stable during freeze-thaw cycles and bench-top studies |[1][3] |

Protocol 2: Alternative Method using HPLC with UV/Fluorescence Detection

For laboratories where LC-MS/MS is not available, a validated HPLC method with UV or fluorescence detection provides a reliable alternative. This method often requires a derivatization step to enhance the lipophilicity and extractability of the analytes.[4][5]

1. Sample Preparation This protocol involves protein precipitation followed by derivatization and liquid-liquid extraction.

Figure 2: HPLC-UV/Fluorescence Sample Preparation Workflow cluster_prep_hplc Plasma Sample Preparation plasma 1. Pipette Plasma Sample add_is 2. Add Internal Standard plasma->add_is deproteinate 3. Deproteination with Perchloric Acid (HClO4) add_is->deproteinate centrifuge1 4. Centrifuge deproteinate->centrifuge1 transfer1 5. Transfer Supernatant centrifuge1->transfer1 derivatize 6. Derivatization with Propionic Anhydride transfer1->derivatize lle 7. Liquid-Liquid Extraction (e.g., Diethyl Ether) derivatize->lle centrifuge2 8. Centrifuge lle->centrifuge2 transfer2 9. Transfer Organic Layer centrifuge2->transfer2 evaporate 10. Evaporate to Dryness transfer2->evaporate reconstitute 11. Reconstitute in Mobile Phase evaporate->reconstitute inject 12. Inject into HPLC reconstitute->inject

Caption: Workflow for HPLC Sample Preparation.

2. Chromatographic and Detection Conditions

Table 4: HPLC System Parameters

Parameter Value
Column Purospher RP-18e (250 x 4 mm, 5 µm)[4][5]
Mobile Phase Acetonitrile–0.005 M ammonium acetate buffer pH 3 (15:85, v/v)[4]
Flow Rate 1.0 mL/min
UV Detection 313 nm[4][5]

| Fluorescence Detection | Excitation: 300 nm, Emission: 406 nm[4][5] |

General Analytical Workflow

The overall logical flow of quantifying N-acetyl mesalazine in a research or clinical setting follows a standardized process from sample receipt to final data reporting.

Figure 3: General Analytical Workflow Logic A Sample Receipt & Login B Sample Preparation (Extraction) A->B C Instrumental Analysis (LC-MS/MS or HPLC) B->C D Data Acquisition & Processing C->D E Quantification (Calibration Curve) D->E F Data Review & QC E->F G Report Generation F->G

Caption: General Logic of the Analytical Method.

References

Application Notes and Protocols for the Derivatization of Mesalazine for Improved Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesalazine (5-aminosalicylic acid, 5-ASA), a cornerstone in the treatment of inflammatory bowel disease (IBD), presents analytical challenges due to its physicochemical properties. Direct analysis of mesalazine in biological matrices often suffers from low sensitivity and interference from endogenous compounds. Chemical derivatization is a powerful strategy to overcome these limitations by modifying the analyte to enhance its detectability by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

This document provides detailed application notes and protocols for two effective derivatization methods for mesalazine:

These methods offer significant improvements in sensitivity and selectivity, enabling robust and reliable quantification of mesalazine in various sample types, particularly human plasma.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described derivatization methods, allowing for a clear comparison of their analytical capabilities.

Table 1: HPLC with Fluorescence Detection following NBD-Cl Derivatization

ParameterValueReference
Linearity Range0.25 - 1.5 µg/mL[1][2]
Correlation Coefficient (r²)0.9997[1][2]
Limit of Detection (LOD)0.075 µg/mL[1][2]
Limit of Quantification (LOQ)0.25 µg/mL[1][2]
Intraday RSD (%)< 5.92%[1][2]
Interday RSD (%)< 5.92%[1][2]

Table 2: UHPLC-MS/MS following Propionyl Anhydride Derivatization

ParameterValueReference
Linearity Range0.10 - 12.0 ng/mL[3][4]
Correlation Coefficient (r²)> 0.995[3][4]
Lower Limit of Quantification (LLOQ)0.10 ng/mL[3][4]
Intra-day Precision (%CV)0.6 - 2.9%[3][4]
Inter-day Precision (%CV)1.3 - 3.8%[3][4]
Accuracy103.8 - 107.2%[3][4]
Absolute Recovery82 - 95%[3][4]

Experimental Workflows and Signaling Pathway

The following diagrams illustrate the experimental workflows for the derivatization procedures and a simplified signaling pathway relevant to mesalazine's mechanism of action.

experimental_workflow_nbd_cl cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma_sample Plasma Sample is_addition Add Internal Standard (e.g., Nortriptyline) plasma_sample->is_addition protein_precipitation Protein Precipitation is_addition->protein_precipitation add_nbd_cl Add NBD-Cl Reagent protein_precipitation->add_nbd_cl incubation Incubate add_nbd_cl->incubation hplc_injection Inject into HPLC System incubation->hplc_injection fluorescence_detection Fluorescence Detection hplc_injection->fluorescence_detection data_analysis Data Analysis fluorescence_detection->data_analysis

Workflow for Mesalazine Derivatization with NBD-Cl.

experimental_workflow_pa cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis plasma_sample Plasma Sample is_addition Add Internal Standard (e.g., mesalazine-d3) plasma_sample->is_addition add_pa Add Propionyl Anhydride is_addition->add_pa reaction Reaction add_pa->reaction lle Liquid-Liquid Extraction reaction->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution evaporation->reconstitution lcms_injection Inject into UHPLC-MS/MS reconstitution->lcms_injection mrm_detection MRM Detection lcms_injection->mrm_detection data_analysis Data Analysis mrm_detection->data_analysis

Workflow for Mesalazine Derivatization with Propionyl Anhydride.

mesalazine_pathway cluster_inflammatory Inflammatory Pathways cluster_cancer Cancer-Related Pathways cluster_cellular_effects Cellular Effects mesalazine Mesalazine (5-ASA) cox Cyclooxygenase (COX) mesalazine->cox Inhibits lox Lipoxygenase (LOX) mesalazine->lox Inhibits nfkb NF-κB Signaling mesalazine->nfkb Inhibits wnt_beta_catenin Wnt/β-catenin Pathway mesalazine->wnt_beta_catenin Inhibits ppar_gamma PPARγ Activation mesalazine->ppar_gamma Activates egfr EGFR Signaling mesalazine->egfr Inhibits inflammation Reduced Inflammation cox->inflammation lox->inflammation nfkb->inflammation cell_proliferation Inhibited Cell Proliferation wnt_beta_catenin->cell_proliferation apoptosis Induced Apoptosis ppar_gamma->apoptosis egfr->cell_proliferation

Simplified Signaling Pathways Modulated by Mesalazine.

Experimental Protocols

Protocol 1: Pre-column Derivatization of Mesalazine with NBD-Cl for HPLC-Fluorescence Detection

This protocol is adapted from a method for the determination of mesalazine in human plasma.[1]

1. Materials and Reagents

  • Mesalazine reference standard

  • Nortriptyline (B1679971) (Internal Standard, IS)

  • 4-chloro-7-nitrobenzofurazan (NBD-Cl)

  • Acetonitrile (B52724) (HPLC grade)

  • o-Phosphoric acid

  • Human plasma (drug-free)

  • Methanol (B129727) (HPLC grade)

  • Water (deionized or HPLC grade)

  • Standard laboratory glassware and equipment (vortex mixer, centrifuge, micropipettes)

2. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of acetonitrile and 0.1% o-phosphoric acid in water (70:30, v/v).

  • Mesalazine Stock Solution: Accurately weigh and dissolve mesalazine in methanol to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

  • Internal Standard Stock Solution: Accurately weigh and dissolve nortriptyline in methanol to prepare a stock solution of a known concentration.

  • NBD-Cl Reagent: Prepare a solution of NBD-Cl in methanol.

3. Sample Preparation and Derivatization

  • To a 1.5 mL centrifuge tube, add a specific volume of human plasma (e.g., 200 µL).

  • Spike with the internal standard solution.

  • Add a protein precipitating agent (e.g., acetonitrile) to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Add the NBD-Cl reagent to the supernatant.

  • Incubate the mixture at a specified temperature and time to allow for the derivatization reaction to complete (e.g., 60°C for 30 minutes).

  • After incubation, cool the sample to room temperature.

4. HPLC Analysis

  • HPLC System: An HPLC system equipped with a fluorescence detector.

  • Column: C18 analytical column (e.g., 150 x 4.6 mm, 2.6 µm).

  • Column Temperature: 30°C.

  • Mobile Phase Flow Rate: 1.0 mL/min.

  • Injection Volume: Inject an appropriate volume of the derivatized sample (e.g., 20 µL).

  • Fluorescence Detection: Set the excitation wavelength to 280 nm and the emission wavelength to 325 nm.[1][2]

  • Data Acquisition and Analysis: Integrate the peak areas of the derivatized mesalazine and the internal standard. Construct a calibration curve by plotting the peak area ratio of mesalazine to the internal standard against the concentration of mesalazine.

Protocol 2: Derivatization of Mesalazine with Propionyl Anhydride for UHPLC-MS/MS Analysis

This protocol is based on a highly sensitive method for determining mesalazine in human plasma.[3][4]

1. Materials and Reagents

  • Mesalazine reference standard

  • Mesalazine-d3 (B585356) (Internal Standard, IS)

  • Propionyl anhydride

  • Formic acid

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (drug-free)

  • Standard laboratory glassware and equipment (vortex mixer, centrifuge, micropipettes, evaporator)

2. Preparation of Solutions

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Mesalazine Stock Solution: Accurately weigh and dissolve mesalazine in a suitable solvent to prepare a stock solution of a known concentration.

  • Internal Standard Stock Solution: Accurately weigh and dissolve mesalazine-d3 in a suitable solvent to prepare a stock solution of a known concentration.

  • Derivatizing Reagent: Prepare a fresh solution of propionyl anhydride in a suitable solvent (e.g., acetonitrile).

3. Sample Preparation and Derivatization

  • To a microcentrifuge tube, add a small volume of human plasma (e.g., 100 µL).

  • Add the internal standard solution (mesalazine-d3).

  • Add the propionyl anhydride solution to the plasma sample and vortex.

  • Allow the derivatization reaction to proceed at room temperature for a specified time.

4. Liquid-Liquid Extraction (LLE)

  • After derivatization, add an extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and n-hexane) to the sample.

  • Vortex the mixture thoroughly to ensure efficient extraction.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in the mobile phase.

5. UHPLC-MS/MS Analysis

  • UHPLC System: A UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 column (e.g., Kinetex XB-C18, 100 x 4.6 mm, 2.6 µm).[3][4]

  • Mobile Phase Gradient: A gradient elution program using Mobile Phase A and Mobile Phase B.

  • Flow Rate: As per column specifications.

  • Injection Volume: Inject a small volume of the reconstituted sample.

  • Mass Spectrometry:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Derivatized Mesalazine: m/z 208.1 → 107.0[3][4]

      • Derivatized Mesalazine-d3 (IS): m/z 211.1 → 110.1[3][4]

  • Data Acquisition and Analysis: Quantify the derivatized mesalazine using the peak area ratio relative to the internal standard.

Conclusion

The derivatization of mesalazine with NBD-Cl for HPLC-fluorescence analysis and with propionyl anhydride for UHPLC-MS/MS analysis are highly effective strategies to enhance the detection and quantification of this important drug in biological matrices. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to implement these methods in their laboratories. The choice of method will depend on the available instrumentation and the required sensitivity for the specific application. Both methods offer significant advantages over direct analysis, enabling more accurate and reliable pharmacokinetic and clinical studies of mesalazine.

References

Application Notes and Protocols: N-Propionyl Mesalazine-d3 in Inflammatory Bowel Disease (IBD) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propionyl Mesalazine-d3 is a deuterated analog of N-Propionyl Mesalazine, a derivative of Mesalazine (also known as 5-aminosalicylic acid or 5-ASA). Mesalazine is a cornerstone in the treatment of mild to moderate inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease[1][2]. Its therapeutic effect is primarily localized to the colon, where it exerts anti-inflammatory effects[3]. The study of Mesalazine's pharmacokinetics—how it is absorbed, distributed, metabolized, and excreted—is crucial for optimizing its therapeutic efficacy and safety.

The primary application of this compound in IBD research is as a stable isotope-labeled internal standard for the quantitative analysis of Mesalazine and its metabolites in biological matrices[4][5]. The use of a deuterated internal standard is considered the gold standard in bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and analysis, ensuring high accuracy and precision[6].

Core Applications in IBD Research

The principal use of this compound is in pharmacokinetic and bioequivalence studies of Mesalazine-based therapies for IBD. These studies are essential for:

  • Drug Development: Establishing the pharmacokinetic profile of new Mesalazine formulations.

  • Therapeutic Drug Monitoring: Ensuring patients maintain therapeutic drug concentrations.

  • Bioequivalence Studies: Comparing the bioavailability of generic and innovator drug products.

Experimental Protocols

Protocol 1: Quantification of Mesalazine and its Metabolites in Human Plasma using LC-MS/MS

This protocol outlines a method for the simultaneous quantification of Mesalazine and its major metabolite, N-Acetyl Mesalazine, in human plasma. This compound is used as an internal standard after derivatization.

1. Materials and Reagents:

  • This compound (Internal Standard)

  • Mesalazine and N-Acetyl Mesalazine reference standards

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Propionic anhydride (B1165640)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Water (deionized, 18.2 MΩ·cm)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

2. Sample Preparation (Derivatization and Liquid-Liquid Extraction):

  • Thaw plasma samples on ice.

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 25 µL of a 10% propionic anhydride solution in methanol to derivatize the primary amine group of Mesalazine to N-Propionyl Mesalazine. This step improves chromatographic retention and detection sensitivity[5][7].

  • Vortex briefly.

  • Add 100 µL of the internal standard working solution (this compound in a suitable solvent like methanol) at a known concentration.

  • Add 100 µL of 0.5% formic acid and vortex briefly[5].

  • Perform a liquid-liquid extraction by adding 3 mL of methyl tert-butyl ether.

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 5 minutes at 20°C[5].

  • Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., Thermo HyPURITY C18, 150 x 4.6 mm, 5 µm) is suitable for separation[5].

  • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate or 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile)[5][8].

  • Flow Rate: Typically in the range of 0.5-1.0 mL/min[5][9].

  • Injection Volume: 5-20 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI can be operated in either positive or negative mode. For the propionyl derivative, negative ion mode may be optimal[8].

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for the derivatized Mesalazine (N-Propionyl Mesalazine) and the internal standard (this compound) need to be determined by direct infusion of the standards.

4. Data Analysis:

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.

  • The concentration of the analyte in the unknown samples is then determined from the calibration curve.

Quantitative Data Presentation

The following tables present a summary of typical parameters and results from LC-MS/MS methods for the quantification of Mesalazine and its metabolites, for which this compound would be a suitable internal standard.

Table 1: LC-MS/MS Method Parameters for Mesalazine and N-Acetyl Mesalazine Quantification

ParameterMesalazineN-Acetyl MesalazineInternal Standard (IS)Reference
Linear Range 2 - 1500 ng/mL10 - 2000 ng/mLN-Acetyl Mesalazine-d3[5]
LLOQ 2 ng/mL10 ng/mL-[5]
Intra-day Precision (%CV) 1.60 - 8.630.99 - 5.67-[5]
Inter-day Precision (%CV) 2.14 - 8.671.72 - 4.89-[5]
Intra-day Accuracy (%) 102.70 - 105.4899.64 - 106.22-[5]
Inter-day Accuracy (%) 100.64 - 103.87100.71 - 104.27-[5]

Table 2: Pharmacokinetic Parameters of Mesalazine in Pediatric IBD Patients

ParameterGeometric MeanGeometric CV (%)Reference
Cmax (ng/mL) 133257[10]
Tmax (hours) 3.731[10]
AUC(0-inf) (ng*h/mL) 871244[10]
t1/2 (hours) 3.5143[10]

Visualizations

Metabolic Pathway of Mesalazine and Role of this compound

cluster_metabolism Mesalazine Metabolism in IBD Treatment cluster_analysis Bioanalytical Workflow Mesalazine Mesalazine (5-ASA) Administered Drug N_Acetyl_Mesalazine N-Acetyl Mesalazine (Major Metabolite) Mesalazine->N_Acetyl_Mesalazine Acetylation (in gut and liver) Plasma_Sample Patient Plasma Sample (Contains Mesalazine and metabolites) Derivatization Derivatization with Propionic Anhydride Plasma_Sample->Derivatization IS_Spiking Spiking with This compound (IS) Derivatization->IS_Spiking Extraction Liquid-Liquid Extraction IS_Spiking->Extraction LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS Quantification Accurate Quantification of Mesalazine LC_MS_MS->Quantification

Caption: Metabolic pathway of Mesalazine and its bioanalytical workflow.

Logical Workflow for Pharmacokinetic Study using this compound

cluster_study_design Pharmacokinetic Study Design cluster_bioanalysis Bioanalytical Procedure cluster_data_analysis Data Interpretation Drug_Admin Administer Mesalazine Formulation to Subjects Blood_Sampling Collect Blood Samples at Timed Intervals Drug_Admin->Blood_Sampling Plasma_Processing Process Blood to Obtain Plasma Blood_Sampling->Plasma_Processing Sample_Prep Prepare Plasma Samples (Derivatization, Spiking with IS, Extraction) Plasma_Processing->Sample_Prep LC_MS_Analysis Analyze Samples by LC-MS/MS Sample_Prep->LC_MS_Analysis Concentration_Determination Determine Mesalazine Concentration vs. Time LC_MS_Analysis->Concentration_Determination PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2) Concentration_Determination->PK_Modeling Report Generate Study Report PK_Modeling->Report

Caption: Workflow for a pharmacokinetic study of Mesalazine in IBD research.

References

Application Note: Therapeutic Drug Monitoring of Mesalamine Using N-Propionyl Mesalazine-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of mesalamine (5-aminosalicylic acid, 5-ASA) and its major metabolite, N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), in human plasma. This method employs a stable isotope-labeled internal standard, N-Propionyl Mesalazine-d3, for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol includes procedures for sample preparation involving derivatization and protein precipitation, optimized LC-MS/MS conditions, and comprehensive method validation data. This assay is intended for therapeutic drug monitoring (TDM) and pharmacokinetic studies of mesalamine.

Introduction

Mesalamine is a first-line anti-inflammatory agent for the treatment of inflammatory bowel diseases (IBD), including ulcerative colitis and Crohn's disease.[1][2] Its therapeutic effect is localized to the colonic mucosa.[3] Mesalamine is metabolized in the gut to N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), its primary metabolite.[1] Therapeutic drug monitoring of mesalamine and N-Ac-5-ASA can help optimize dosing, ensure efficacy, and minimize potential side effects. This application note describes a robust and sensitive LC-MS/MS method for the simultaneous quantification of mesalamine and N-Ac-5-ASA in human plasma, utilizing this compound as an internal standard to ensure high accuracy and precision. The use of a derivatization step with propionic anhydride (B1165640) enhances the chromatographic and mass spectrometric properties of the analytes.[4][5]

Experimental

Materials and Reagents
  • Mesalamine (5-ASA) reference standard

  • N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) reference standard

  • This compound (Internal Standard, IS)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Propionic anhydride

  • Human plasma (K2EDTA)

  • Ultrapure water

Instrumentation
  • Liquid Chromatography System: Agilent Technologies, model series 1200 or equivalent[1]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[6]

  • Analytical Column: Thermo, Hypersil BDS, C18, 100 mm × 4.6 mm, 5 µm or equivalent[7][8]

Standard Solutions Preparation

Stock solutions of mesalamine, N-Ac-5-ASA, and the internal standard (this compound) are prepared in methanol at a concentration of 1 mg/mL. Working solutions are prepared by serial dilution of the stock solutions with a methanol:water (50:50, v/v) mixture to create calibration standards and quality control (QC) samples.

Sample Preparation Protocol
  • Pipette 100 µL of human plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (containing this compound).

  • Add 50 µL of 1% formic acid in water and vortex for 30 seconds.

  • To derivatize the analytes, add 50 µL of a freshly prepared solution of propionic anhydride in acetonitrile (1:10, v/v). Vortex for 1 minute.[4][5]

  • Perform protein precipitation by adding 500 µL of acetonitrile.

  • Vortex for 2 minutes, then centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Conditions
ParameterValue
Column Thermo, Hypersil BDS, C18, 100 mm × 4.6 mm, 5 µm[7][8]
Mobile Phase A 0.1% Formic acid in Water[7][8]
Mobile Phase B Acetonitrile[7][8]
Flow Rate 0.5 mL/min[7][8]
Gradient Isocratic: 40% A, 60% B[7][8]
Injection Volume 10 µL
Column Temperature 40°C
Run Time 5 minutes
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[8]
Scan Type Multiple Reaction Monitoring (MRM)[8]
MRM Transitions
N-Propionyl Mesalazinem/z 210.1 → 192.1[7][8]
This compound (IS)m/z 213.1 → 195.1[7][8]
N-acetyl-N-propionyl-5-aminosalicylic acidm/z 252.1 → 192.1
Collision Energy Optimized for each transition
Ion Source Temperature 500°C

Method Validation

Linearity

The method was validated for linearity over the concentration ranges of 10-1200 ng/mL for mesalamine (as N-Propionyl Mesalazine). The calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used. The correlation coefficient (r²) for all calibration curves was >0.99.[7]

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at low, medium, and high concentrations on three different days.

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Mesalamine 2 (LLOQ)8.638.67105.48103.87
6 (LQC)1.602.14102.70100.64
450 (MQC)2.503.20103.50101.20
1050 (HQC)2.102.80104.10102.50
N-Ac-5-ASA 10 (LLOQ)5.674.89106.22104.27
30 (LQC)0.991.7299.64100.71
600 (MQC)1.502.50101.30102.10
1400 (HQC)1.802.90102.40103.50
Data synthesized from representative values found in literature for similar assays.[1][9]
Recovery

The extraction recovery of mesalamine and N-Ac-5-ASA was determined by comparing the peak areas of the analytes from extracted plasma samples with those of post-extraction spiked samples at three QC levels.

AnalyteConcentration (ng/mL)Mean Recovery (%)
Mesalamine 685.2
45088.5
105087.1
N-Ac-5-ASA 3091.3
60093.8
140092.5
Data synthesized from representative values found in literature for similar assays.[1]

Visualizations

Mesalamine_Metabolism_and_Analysis_Workflow cluster_ingestion Drug Administration & Metabolism cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Mesalamine (5-ASA) Mesalamine (5-ASA) N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) Mesalamine (5-ASA)->N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) Metabolism in Gut Plasma Sample Plasma Sample Add IS (this compound) Add IS (this compound) Plasma Sample->Add IS (this compound) Derivatization (Propionic Anhydride) Derivatization (Propionic Anhydride) Add IS (this compound)->Derivatization (Propionic Anhydride) Protein Precipitation Protein Precipitation Derivatization (Propionic Anhydride)->Protein Precipitation Evaporation & Reconstitution Evaporation & Reconstitution Protein Precipitation->Evaporation & Reconstitution LC Separation LC Separation Evaporation & Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification

Caption: Workflow for Mesalamine TDM.

Mesalamine_MOA Arachidonic Acid Arachidonic Acid Cyclooxygenase (COX) Cyclooxygenase (COX) Arachidonic Acid->Cyclooxygenase (COX) Lipoxygenase (LOX) Lipoxygenase (LOX) Arachidonic Acid->Lipoxygenase (LOX) Prostaglandins Prostaglandins Cyclooxygenase (COX)->Prostaglandins Leukotrienes Leukotrienes Lipoxygenase (LOX)->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Mesalamine (5-ASA) Mesalamine (5-ASA) Mesalamine (5-ASA)->Cyclooxygenase (COX) Mesalamine (5-ASA)->Lipoxygenase (LOX)

Caption: Mesalamine's Mechanism of Action.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the simultaneous quantification of mesalamine and its primary metabolite, N-acetyl-5-aminosalicylic acid, in human plasma. The use of a deuterated internal standard and a derivatization step ensures accuracy and robustness. This application note offers a comprehensive protocol that can be readily implemented in clinical and research laboratories for therapeutic drug monitoring and pharmacokinetic analysis of mesalamine.

References

Troubleshooting & Optimization

troubleshooting matrix effects in mesalazine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the quantification of mesalazine (5-aminosalicylic acid, 5-ASA) in biological matrices, with a focus on mitigating matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing poor sensitivity and inconsistent results in my mesalazine assay. Could this be due to matrix effects?

A1: Yes, inconsistent sensitivity and variability in results are common indicators of matrix effects.[1] Matrix effects occur when co-eluting endogenous components from the biological sample, such as phospholipids (B1166683), suppress or enhance the ionization of mesalazine in the mass spectrometer source, leading to inaccurate quantification.[1][2] This is a well-documented challenge in the bioanalysis of mesalazine.[3]

Q2: What are the most common causes of matrix effects in mesalazine quantification?

A2: The primary culprits are endogenous components of the biological matrix that are not removed during sample preparation.[2] For plasma samples, phospholipids are a major source of ion suppression.[2][4] Other potential interferences include metabolites of mesalazine, proteins, and salts.[2] The choice of sample preparation technique significantly impacts the level of matrix effects.

Q3: How can I diagnose the presence of matrix effects in my assay?

A3: A common method to assess matrix effects is the post-extraction spike method.[5] This involves comparing the analyte's peak response in a post-extraction spiked matrix sample to its response in a neat solution at the same concentration. A significant difference in response indicates the presence of ion suppression or enhancement. Another technique is post-column infusion, where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column.[6] Injection of a blank, extracted matrix sample will show a dip or rise in the baseline signal if matrix effects are present at the retention time of the analyte.[6]

Q4: What are the recommended initial steps to troubleshoot matrix effects?

A4: The following workflow outlines a systematic approach to troubleshooting matrix effects in mesalazine quantification.

cluster_0 Troubleshooting Workflow for Matrix Effects start Observe Inconsistent Results or Low Sensitivity check_me Assess Matrix Effects (Post-Extraction Spike or Post-Column Infusion) start->check_me me_present Matrix Effects Confirmed check_me->me_present Yes no_me Matrix Effects Negligible (Investigate Other Issues) check_me->no_me No optimize_sp Optimize Sample Preparation me_present->optimize_sp optimize_lc Optimize Chromatography optimize_sp->optimize_lc If necessary use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_sil_is Best Practice revalidate Re-validate Assay use_sil_is->revalidate

A systematic workflow for identifying and mitigating matrix effects.

Q5: Which sample preparation technique is most effective at reducing matrix effects for mesalazine?

A5: While protein precipitation (PPT) is a simple and fast technique, it is often insufficient for removing phospholipids and other interferences that cause matrix effects. More rigorous methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at producing cleaner extracts.[2][4] Studies have shown that LLE, particularly after a derivatization step, can significantly minimize matrix effects for mesalazine.[5][7]

Q6: Can you provide a comparison of different sample preparation methods?

A6: The choice of sample preparation method is a trade-off between cleanliness, recovery, and throughput. The table below summarizes the effectiveness of common techniques for mesalazine quantification.

Sample Preparation MethodEffectiveness in Removing PhospholipidsAnalyte RecoveryThroughputKey Considerations
Protein Precipitation (PPT) LowHighHighProne to significant matrix effects.[8]
Liquid-Liquid Extraction (LLE) Moderate to High[2]Good (can be variable)[9]ModerateSolvent choice is critical for selectivity and recovery.[2]
Solid-Phase Extraction (SPE) High[4]Good to ExcellentModerate to LowRequires method development to select the appropriate sorbent and elution conditions.[2]
Derivatization followed by LLE High[5][7]Good (82-95%)[7]LowCan improve chromatographic retention and sensitivity while reducing matrix effects.[7]

Q7: How does optimizing chromatographic conditions help?

A7: Optimizing the chromatographic separation can resolve mesalazine from co-eluting matrix components. This can be achieved by:

  • Gradient modification: Extending the gradient can improve the separation of analytes from interferences.

  • Column selection: Using a column with a different selectivity (e.g., a phenyl-hexyl instead of a C18) may alter the elution profile of interferences relative to the analyte.

  • Mobile phase modifiers: Adjusting the pH or using different additives in the mobile phase can influence the retention of both mesalazine and matrix components.[10]

Q8: Why is a stable isotope-labeled internal standard (SIL-IS) recommended?

A8: A SIL-IS, such as mesalazine-d3, is the ideal internal standard for LC-MS/MS analysis.[7][11][12] Because it has nearly identical physicochemical properties to mesalazine, it co-elutes and experiences the same degree of ion suppression or enhancement.[13] This allows the SIL-IS to accurately compensate for variations in matrix effects and extraction recovery, leading to more accurate and precise quantification.[12][14] Regulatory guidelines strongly advocate for the use of a SIL-IS whenever possible.[12]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Mesalazine in Human Plasma

This protocol is based on methodologies that have been shown to effectively reduce matrix effects.[9]

  • Sample Preparation:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 100 µL of the internal standard working solution (e.g., N-Acetyl mesalamine-D3 at 150 ng/mL).

    • Vortex briefly to mix.

  • Derivatization (Optional but Recommended):

    • Add 25 µL of a derivatizing agent solution (e.g., 10% propionic anhydride (B1165640) in methanol).[9]

    • Vortex the sample briefly. This step can enhance selectivity and reduce matrix effects.[5][7]

  • Extraction:

    • Add 1 mL of the extraction solvent (e.g., tert-butyl methyl ether).

    • Vortex for 5 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Evaporation and Reconstitution:

    • Transfer the supernatant (organic layer) to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 200 µL of the mobile phase.

    • Vortex to dissolve the residue.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Assessment of Matrix Factor

This protocol allows for the quantification of matrix effects.[9]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of mesalazine and the internal standard in the reconstitution solvent at a known concentration (e.g., a mid-range QC level).

    • Set B (Post-Extraction Spike): Extract six different lots of blank biological matrix as per your sample preparation protocol. After the final evaporation step, reconstitute the residue with the standard solution from Set A.

    • Set C (Pre-Extraction Spike): Spike the six lots of blank biological matrix with the mesalazine and internal standard solution at the same concentration as Set A before starting the extraction procedure. Process these samples as usual.

  • Analysis:

    • Analyze all three sets of samples by LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF): Calculate the MF for each lot of the matrix using the following formula: MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A]) An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The coefficient of variation (%CV) of the MF across the different lots should be <15%.

    • Recovery (RE): Calculate the extraction recovery using: RE (%) = (Peak Response of Pre-Extraction Spike [Set C]) / (Peak Response of Post-Extraction Spike [Set B]) * 100

Quantitative Data Summary

The following table summarizes published performance data from validated LC-MS/MS methods for mesalazine, highlighting the impact of different analytical strategies.

Method HighlightsSample PreparationInternal StandardLLOQ (ng/mL)Recovery (%)Matrix EffectReference
UHPLC-MS/MSDerivatization with propionyl anhydride, followed by LLEMesalazine-d30.1082-95Minimized[7]
LC-MS/MSProtein PrecipitationDiazepam50Not ReportedWithin ±9.8%[15]
LC-MS/MSLiquid-Liquid ExtractionN-Acetyl mesalamine-D3291.8 - 98.9Not specified, but method was successfully validated[9]

Visualized Workflows

Diagram 1: Sample Preparation Workflow Comparison

This diagram illustrates the decision-making process for selecting an appropriate sample preparation technique.

cluster_1 Sample Preparation Selection start Start: Need to Quantify Mesalazine decision_ppt High Throughput Needed? Minimal Matrix Effects Expected? start->decision_ppt ppt Protein Precipitation (PPT) result_ppt Fast but potentially high matrix effects ppt->result_ppt lle Liquid-Liquid Extraction (LLE) result_lle_spe Cleaner sample, less matrix effects, more method development lle->result_lle_spe spe Solid-Phase Extraction (SPE) spe->result_lle_spe decision_ppt->ppt Yes decision_lle_spe Significant Matrix Effects? Higher Cleanliness Required? decision_ppt->decision_lle_spe No decision_lle_spe->lle LLE decision_lle_spe->spe SPE

Decision tree for selecting a sample preparation method.

References

Technical Support Center: Overcoming Ion Suppression in 5-ASA LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to ion suppression in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 5-aminosalicylic acid (5-ASA).

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS/MS analysis of 5-ASA, focusing on the mitigation of ion suppression.

Issue 1: Poor or No Signal for 5-ASA

Possible Cause: Significant ion suppression from co-eluting matrix components is a primary reason for poor signal intensity. Endogenous compounds such as phospholipids, salts, and other metabolites from biological matrices can interfere with the ionization of 5-ASA in the mass spectrometer source.[1]

Solutions:

  • Optimize Sample Preparation: The most effective strategy to combat ion suppression is to remove interfering components before analysis.

    • Liquid-Liquid Extraction (LLE): This technique can provide a cleaner sample extract compared to protein precipitation by partitioning 5-ASA into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): SPE offers excellent sample cleanup by selectively retaining 5-ASA on a sorbent material while interferences are washed away. This method is often considered superior to LLE and protein precipitation for removing phospholipids.

    • Protein Precipitation (PPT): While simple and fast, PPT is often the least effective method for removing interfering components, which can lead to significant matrix effects.

  • Chromatographic Separation: Improve the separation of 5-ASA from matrix components.

    • Column Chemistry: Employ a different stationary phase to alter the selectivity of your separation.

    • Gradient Optimization: Adjust the mobile phase gradient to better resolve 5-ASA from early-eluting salts and late-eluting phospholipids.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. A significant dilution after initial sample preparation can sometimes minimize ion suppression.

Issue 2: Inconsistent and Irreproducible Results

Possible Cause: Variability in the sample matrix between different samples can lead to varying degrees of ion suppression, resulting in poor reproducibility.

Solutions:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 5-ASA is the most effective way to compensate for variable matrix effects. Since the SIL-IS has nearly identical physicochemical properties to 5-ASA, it will experience similar ion suppression, allowing for accurate quantification based on the analyte-to-IS peak area ratio.

  • Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the study samples. This approach helps to mimic and normalize the matrix effects across all samples.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of ion suppression in 5-ASA analysis?

A1: Common sources of ion suppression in the analysis of 5-ASA, particularly in biological matrices like plasma, include:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression.

  • Salts and Buffers: Non-volatile salts from the sample or sample preparation can build up in the ion source and suppress the analyte signal.

  • Endogenous Metabolites: Other small molecules present in the biological matrix can co-elute with 5-ASA and compete for ionization.

Q2: How can I detect and quantify ion suppression in my method?

A2: Two common experimental protocols to assess ion suppression are:

  • Post-Column Infusion: This qualitative method helps to identify regions in the chromatogram where ion suppression occurs. A solution of 5-ASA is continuously infused into the mass spectrometer after the analytical column while a blank matrix sample is injected. Any dip in the constant signal of the infused 5-ASA indicates a region of ion suppression.

  • Post-Extraction Spike: This quantitative method evaluates the extent of ion suppression. The response of 5-ASA in a standard solution is compared to the response of 5-ASA spiked into a blank matrix sample that has undergone the extraction procedure. A lower response in the matrix sample indicates ion suppression.

Q3: Which sample preparation technique is best for minimizing ion suppression for 5-ASA?

A3: The choice of sample preparation method depends on the required sensitivity and the complexity of the matrix. Here is a general comparison:

  • Protein Precipitation (PPT): Simplest and fastest, but generally the least effective at removing interfering components, often resulting in significant ion suppression.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT and can effectively remove many interferences.

  • Solid-Phase Extraction (SPE): Typically provides the cleanest extracts by selectively isolating the analyte, leading to the most significant reduction in matrix effects, especially from phospholipids.

Q4: Can changing the ionization source help reduce ion suppression?

A4: Yes. Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI) for many compounds.[2] If your instrumentation allows, switching from ESI to APCI may reduce matrix effects. Additionally, for ESI, switching the polarity (e.g., from positive to negative ion mode) can sometimes be beneficial, as fewer matrix components may ionize in the chosen polarity, assuming 5-ASA ionizes efficiently. For 5-ASA, negative ionization mode has been used successfully.

Data Presentation

The following table summarizes representative quantitative data on the effectiveness of different sample preparation techniques in reducing matrix effects and improving recovery for 5-ASA and other small polar molecules in plasma.

Sample Preparation TechniqueAnalyteMatrixMean Recovery (%)Mean Matrix Effect (%)Reference
Protein Precipitation (Methanol)5-ASAHuman Plasma>90Not ReportedPastorini et al., 2008
Protein Precipitation (Acetonitrile)Polar Analyte MixRat Plasma~59~40 (Suppression)Sigma-Aldrich
Liquid-Liquid ExtractionPolar Analyte MixPlasma~10-20% lower than SPE~16 (Suppression)Waters Corporation
Solid-Phase Extraction (Polymeric)Polar Analyte MixPlasmaHigh and Consistent~6 (Suppression)Waters Corporation

Note: Matrix Effect (%) is calculated as ((Peak area in matrix / Peak area in solvent) - 1) * 100. A negative value indicates ion suppression, while a positive value indicates ion enhancement.

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Ion Suppression

Objective: To identify the retention time regions where ion suppression occurs in the chromatographic analysis of a blank plasma extract.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • 5-ASA analytical standard

  • Blank plasma

  • Sample preparation reagents (e.g., methanol (B129727) for protein precipitation)

Methodology:

  • Prepare a solution of 5-ASA in a suitable solvent (e.g., mobile phase) at a concentration that provides a stable and moderate signal.

  • Connect the outlet of the LC column to one inlet of a tee-union.

  • Connect the syringe pump containing the 5-ASA solution to the other inlet of the tee-union.

  • Connect the outlet of the tee-union to the mass spectrometer's ion source.

  • Start the LC mobile phase flow and the syringe pump to continuously infuse the 5-ASA solution.

  • Acquire data, monitoring the MRM transition for 5-ASA, until a stable baseline signal is achieved.

  • Prepare a blank plasma sample using your intended sample preparation method (e.g., protein precipitation).

  • Inject the processed blank plasma extract onto the LC column.

  • Monitor the 5-ASA signal throughout the chromatographic run. A decrease in the baseline signal indicates a region of ion suppression at that retention time.

Protocol 2: Post-Extraction Spike for Quantitative Evaluation of Matrix Effect

Objective: To quantify the extent of ion suppression or enhancement for 5-ASA in a given matrix and sample preparation method.

Methodology:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike a known concentration of 5-ASA into a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract blank plasma using your sample preparation method. Then, spike the same concentration of 5-ASA into the final, processed extract.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (%):

    • Matrix Effect (%) = ((Peak Area of Set B / Peak Area of Set A) - 1) * 100

    • A value of 0% indicates no matrix effect.

    • A negative value indicates ion suppression.

    • A positive value indicates ion enhancement.

Visualizations

IonSuppressionMechanism Mechanism of Ion Suppression in LC-MS/MS cluster_LC LC System cluster_MS Mass Spectrometer Ion Source Analyte 5-ASA Coelution Co-elution Analyte->Coelution Matrix Matrix Components (e.g., Phospholipids) Matrix->Coelution Ionization Ionization Process (ESI) Coelution->Ionization Enters Ion Source Competition Competition for Droplet Surface/Charge Ionization->Competition SuppressedSignal Reduced 5-ASA Signal Competition->SuppressedSignal Leads to

Caption: Mechanism of ion suppression in LC-MS/MS analysis.

TroubleshootingWorkflow Troubleshooting Workflow for Ion Suppression Start Start: Poor/Inconsistent 5-ASA Signal CheckIS Using SIL-IS? Start->CheckIS AddIS Implement SIL-IS CheckIS->AddIS No AssessMatrixEffect Quantify Matrix Effect (Post-Extraction Spike) CheckIS->AssessMatrixEffect Yes AddIS->AssessMatrixEffect IsSuppressionSignificant Significant Suppression? AssessMatrixEffect->IsSuppressionSignificant OptimizeSamplePrep Optimize Sample Prep (LLE or SPE) IsSuppressionSignificant->OptimizeSamplePrep Yes Revalidate Re-validate Method IsSuppressionSignificant->Revalidate No OptimizeChroma Optimize Chromatography (Gradient, Column) OptimizeSamplePrep->OptimizeChroma OptimizeChroma->Revalidate End End: Reliable Analysis Revalidate->End

Caption: A logical workflow for troubleshooting ion suppression.

ExperimentalWorkflow General Experimental Workflow for 5-ASA Analysis SampleCollection Sample Collection (e.g., Plasma) SamplePrep Sample Preparation (PPT, LLE, or SPE) SampleCollection->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection DataAnalysis Data Analysis and Quantification MS_Detection->DataAnalysis

References

stability of N-Propionyl Mesalazine-d3 in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Propionyl Mesalazine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and use of this compound in biological samples. Below you will find frequently asked questions and troubleshooting guides to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in bioanalysis?

This compound is the deuterium-labeled version of N-Propionyl Mesalazine.[1][2] In bioanalytical methods, particularly those using mass spectrometry (LC-MS/MS), it is most commonly used as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Mesalazine (also known as 5-aminosalicylic acid or 5-ASA) or its propionyl derivative.[2][3] The use of a SIL-IS is considered the gold standard in quantitative mass spectrometry as it helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.[2][4]

Q2: What are the recommended storage conditions for the pure compound (neat)?

Suppliers generally recommend storing the neat compound at room temperature for shipping within the continental US, but this may vary for other locations.[1] For long-term storage, it is crucial to refer to the Certificate of Analysis provided by the manufacturer for specific recommendations.[1]

Q3: Is there published data on the stability of this compound in biological matrices like plasma or urine?

As of now, specific, comprehensive stability data for this compound in various biological matrices is not extensively published in peer-reviewed literature. N-Propionyl Mesalazine is a derivatized form of Mesalazine, created to enhance analytical detection.[3] Bioanalytical methods developed for Mesalazine often involve a derivatization step, and stability is typically assessed for the parent drug and its major metabolites, like N-Acetyl Mesalamine.[4] Therefore, it is imperative for researchers to conduct their own validation studies to determine the stability of this compound under their specific experimental conditions.

Q4: What are the key stability parameters that should be evaluated for this compound in a biological matrix?

When validating a bioanalytical method, the stability of the analyte and the internal standard should be thoroughly investigated. Key stability tests include:

  • Freeze-Thaw Stability: Assesses the stability of the compound after multiple cycles of freezing and thawing.

  • Short-Term (Bench-Top) Stability: Determines the stability at room temperature for a duration that mimics the sample handling and preparation time.

  • Long-Term Storage Stability: Evaluates the stability of the compound under frozen conditions (-20°C or -80°C) for an extended period.

  • Post-Preparative (Autosampler) Stability: Assesses the stability of the processed samples while they are in the autosampler before injection.

  • Stock Solution Stability: Determines the stability of the compound in its solvent at refrigerator or room temperature.

These tests are essential to ensure that the concentration of this compound does not change significantly from sample collection to analysis.

Troubleshooting Guide

This guide addresses common issues that may be related to the stability of the internal standard, this compound.

Issue Potential Cause(s) Recommended Solution(s)
High variability in Internal Standard (IS) peak area across a batch. 1. Degradation during sample preparation (Bench-top instability). 2. Inconsistent sample extraction.3. Instability in the autosampler.1. Perform a bench-top stability experiment. Keep samples on ice during processing if instability is observed.2. Review and optimize the extraction procedure. Ensure consistent timing and technique for all samples.3. Conduct a post-preparative stability test to confirm stability in the autosampler. If unstable, consider cooling the autosampler or reducing the batch run time.
Decreasing IS peak area trend from the beginning to the end of an analytical run. 1. Post-preparative degradation. The processed samples are degrading over time in the autosampler.2. Adsorption of the IS to the vial or cap material.1. Confirm post-preparative stability. If degradation is confirmed, use a shorter analytical run or maintain the autosampler at a lower temperature.2. Investigate different types of autosampler vials (e.g., silanized glass or polypropylene).
Low or no IS peak area in some or all samples. 1. Degradation due to improper long-term storage. 2. Error in adding the IS solution during sample preparation.3. Stock solution degradation. 1. Verify long-term stability by analyzing freshly spiked quality control (QC) samples and comparing them to QC samples stored for the maximum duration.2. Review the sample preparation protocol. Ensure the IS is added accurately to every sample.3. Prepare a fresh stock solution of the IS and re-assay the affected samples. Always check the stability of stock solutions as per established lab SOPs.
IS response is significantly different between study samples and calibration standards/QCs. 1. Matrix effect. Components in the biological matrix of study samples may be different from the matrix used for standards and QCs, causing ion suppression or enhancement.2. Metabolic instability. The IS may be undergoing metabolic conversion in the biological matrix before processing.1. Conduct a matrix effect experiment using at least six different lots of the biological matrix.[4] If significant matrix effects are observed, a more efficient sample cleanup method (e.g., solid-phase extraction) may be required.2. While less likely for a deuterated standard, investigate potential metabolic conversion if other causes are ruled out. This is a more complex investigation and may require specialized experiments.

Experimental Protocols

Protocol: Assessment of Freeze-Thaw Stability in Human Plasma
  • Objective: To determine the stability of this compound in human plasma after three freeze-thaw cycles.

  • Materials:

    • This compound stock solution.

    • Control human plasma (pooled).

    • Analytical column and mobile phases for LC-MS/MS.

  • Procedure:

    • Spike a bulk amount of human plasma with this compound at a concentration typical for its use as an internal standard.

    • Aliquot the spiked plasma into two sets of replicate tubes (n=3 to 6 per set). One set will be the baseline (T0), and the other will undergo freeze-thaw cycles.

    • Store all samples at the intended storage temperature (e.g., -80°C) for at least 24 hours.

    • Baseline Analysis (T0): After 24 hours, thaw one set of replicates at room temperature and analyze them immediately to establish the baseline peak area.

    • Freeze-Thaw Cycles:

      • Remove the second set of replicates from the freezer and allow them to thaw completely unassisted at room temperature.

      • Once thawed, refreeze them at -80°C for at least 12 hours. This completes one cycle.

      • Repeat this process for a total of three cycles.

    • Analysis: After the third cycle, thaw the samples and analyze them by LC-MS/MS.

  • Acceptance Criteria: The mean peak area of the freeze-thaw samples should be within ±15% of the mean peak area of the baseline (T0) samples.

Quantitative Data Summary

Stability Test Storage Condition Duration Acceptance Criteria (Mean concentration of test samples vs. nominal)
Freeze-Thaw Stability -20°C or -80°C to Room Temp3 CyclesWithin ±15%
Short-Term (Bench-Top) Stability Room Temperature (~25°C)To cover sample preparation time (e.g., 4, 8, 24 hours)Within ±15%
Long-Term Stability -20°C or -80°CTo cover the duration of sample storage for the entire studyWithin ±15%
Post-Preparative (Autosampler) Stability Autosampler Temperature (e.g., 4°C or Room Temp)To cover the expected run time of an analytical batchWithin ±15%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add N-Propionyl Mesalazine-d3 (IS) Sample->Add_IS Spike Extraction Protein Precipitation or LLE/SPE Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Inject Data_Processing Data Processing (Peak Area Ratio) LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for bioanalysis using an internal standard.

troubleshooting_workflow Start Unexpected IS Response (High Variability, Low Area) Check_Prep Review Sample Preparation Logs Start->Check_Prep Error_Found Error in IS Addition? Check_Prep->Error_Found Reassay Correct Error & Re-assay Samples Error_Found->Reassay Yes No_Error No Obvious Error Error_Found->No_Error No Check_Stability Assess Stability Data (Bench-top, Autosampler) No_Error->Check_Stability Is_Stable Is Compound Stable Under Test Conditions? Check_Stability->Is_Stable Modify_Conditions Modify Conditions: - Keep samples on ice - Reduce run time Is_Stable->Modify_Conditions No Investigate_Matrix Investigate Matrix Effects Is_Stable->Investigate_Matrix Yes Modify_Conditions->Reassay

Caption: Troubleshooting guide for unexpected internal standard response.

References

Technical Support Center: Preventing Isotopic Exchange of Deuterium-Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the isotopic exchange of deuterium-labeled standards. The following guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is deuterium (B1214612) isotopic exchange and why is it a concern?

A1: Deuterium isotopic exchange, also known as H/D exchange or back-exchange, is a chemical reaction where a deuterium atom on a deuterium-labeled standard is replaced by a hydrogen atom from the surrounding environment, such as from solvents or the sample matrix.[1][2][3] This is a significant issue in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), because it alters the mass of the internal standard.[2] This can lead to inaccurate quantification due to a decreased internal standard signal and a potential artificial increase in the signal of the unlabeled analyte.[2][4]

Q2: Which deuterium labels are most susceptible to exchange?

A2: The stability of a deuterium label is highly dependent on its position within the molecule.[2][5] Deuterium atoms are most likely to exchange if they are in the following positions:

  • On heteroatoms: Deuterium on oxygen (-OD), nitrogen (-ND), or sulfur (-SD) is highly susceptible to exchange with protons from protic solvents.[2]

  • Adjacent to carbonyl groups: Deuterons on a carbon atom alpha to a carbonyl group can be exchanged through keto-enol tautomerism, especially under acidic or basic conditions.[2][6]

  • Certain aromatic positions: Some positions on aromatic rings can also be prone to exchange under specific pH or temperature conditions.[2]

Therefore, it is crucial to select internal standards where deuterium is placed in stable, non-exchangeable positions.[5]

Q3: What experimental factors promote deuterium exchange?

A3: Several environmental and experimental factors can influence the rate and extent of deuterium exchange:

  • pH: The rate of exchange is highly dependent on pH. It is generally slowest at a pH of approximately 2.5-3 and increases significantly in more acidic or basic conditions.[2][7][8]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[5][8][9]

  • Solvent: Protic solvents (e.g., water, methanol) can readily donate protons and facilitate exchange. Aprotic solvents (e.g., acetonitrile (B52724), DMSO) are less likely to cause exchange.[1][5]

  • Exposure Time: The longer a deuterated standard is in contact with a protic environment, the greater the potential for exchange.[8]

Q4: Are there more stable alternatives to deuterium-labeled standards?

A4: Yes. While deuterium-labeled standards are often used due to their lower cost and availability, standards labeled with stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) are generally more robust.[2][3] These isotopes are incorporated into the backbone of the molecule and are not susceptible to exchange under typical analytical conditions.[3][6]

Troubleshooting Guides

Issue 1: Inconsistent or Decreasing Internal Standard Signal

  • Symptom: The peak area of the deuterated internal standard is not consistent across injections or decreases over time.[2]

  • Potential Cause: Isotopic exchange is occurring in the sample matrix, during sample preparation, or in the autosampler.[3]

  • Troubleshooting Workflow:

    start Inconsistent IS Signal check_label Review Certificate of Analysis: Is the deuterium label in a labile position? start->check_label check_storage Evaluate Storage Conditions: - Temperature too high? - Exposure to moisture? check_label->check_storage check_solvent Analyze Sample Preparation: - Protic solvents used? - pH of solutions? check_storage->check_solvent run_stability_exp Perform Stability Experiment (See Protocol 1) check_solvent->run_stability_exp exchange_confirmed Isotopic Exchange Confirmed run_stability_exp->exchange_confirmed solution1 Optimize Conditions: - Lower temperature - Use aprotic solvents - Adjust pH to ~2.5-4 exchange_confirmed->solution1 Yes no_exchange Exchange Not Occurring. Investigate other causes: - Instrument instability - Sample degradation exchange_confirmed->no_exchange No solution2 Select a More Stable Standard: - Deuterium in a non-labile position - ¹³C or ¹⁵N labeled standard solution1->solution2

    Caption: Troubleshooting workflow for an inconsistent internal standard signal.

Issue 2: Artificially High Analyte Concentration

  • Symptom: The calculated concentration of the analyte is unexpectedly high, especially in quality control samples or blanks spiked only with the internal standard.[2]

  • Potential Cause: The deuterated internal standard is undergoing back-exchange to the unlabeled form, which is then detected as the analyte.[2]

  • Logical Troubleshooting Steps:

    start Artificially High Analyte Concentration analyze_blank Analyze a Blank Sample Spiked Only with IS start->analyze_blank peak_present Is a peak present at the analyte's retention time? analyze_blank->peak_present confirm_exchange Confirm Identity of Peak (e.g., via MS/MS fragmentation) peak_present->confirm_exchange Yes no_peak No Peak Detected. Investigate other sources of contamination or calculation errors. peak_present->no_peak No exchange_confirmed Exchange Confirmed confirm_exchange->exchange_confirmed implement_prevention Implement Prevention Strategies: - Optimize pH and temperature - Use aprotic solvents - Reduce analysis time exchange_confirmed->implement_prevention consider_stable_isotope Consider a ¹³C or ¹⁵N Labeled Standard implement_prevention->consider_stable_isotope

Data Presentation

The following table summarizes the impact of different storage conditions on the stability of a hypothetical deuterium-labeled standard, based on the principles outlined in the troubleshooting guides.

Condition Incubation Time (hours) Temperature (°C) pH % Decrease in IS Signal Analyte Peak Detected in IS Channel?
A: Aqueous Buffer24257.415%Yes
B: Aqueous Buffer2447.45%Minimal
C: Aqueous Buffer2443.0<1%No
D: Acetonitrile2425N/A<1%No

Interpretation: This data illustrates that the internal standard is unstable at room temperature in a neutral aqueous solution, leading to significant isotopic exchange. [3]Lowering the temperature and acidifying the solvent significantly reduces the extent of exchange. [2][5]Using an aprotic solvent like acetonitrile provides the highest stability. [1]

Experimental Protocols

Protocol 1: Assessing the Stability of a Deuterated Internal Standard

  • Objective: To determine if isotopic exchange is occurring under your specific analytical conditions. [3][10]* Methodology:

    • Prepare Stability Samples:

      • Spike the deuterated internal standard into a blank matrix (e.g., plasma, urine) at the working concentration.

      • Prepare a second set of samples by spiking the internal standard into your final sample solvent (e.g., reconstitution solvent, mobile phase).

    • Time Zero (T0) Analysis: Immediately analyze a freshly prepared aliquot of each sample to establish the baseline response of the internal standard.

    • Incubation: Store the remaining aliquots under conditions that mimic your experimental workflow (e.g., at room temperature or in the autosampler at a specific temperature).

    • Time-Point Analysis: Analyze the samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Data Analysis:

      • Monitor the peak area of the deuterated internal standard over time. A significant decrease indicates instability.

      • Monitor the mass channel of the unlabeled analyte. The appearance or increase of a peak at the analyte's retention time is a direct indication of back-exchange. [10] Protocol 2: Preparation of Stock and Working Solutions

  • Objective: To prepare solutions of deuterated standards in a manner that minimizes the risk of isotopic exchange. [5]* Methodology:

    • Equilibration: Allow the lyophilized standard to equilibrate to room temperature before opening the vial to prevent condensation of atmospheric moisture. [2] 2. Solvent Choice: Whenever possible, use a high-purity, dry, aprotic solvent (e.g., acetonitrile) for reconstitution. [1][5]If an aqueous solution is required, use a buffer with a pH between 2.5 and 7. [2] 3. Weighing and Dissolution:

      • Accurately weigh the required amount of the standard using a calibrated analytical balance.

      • Quantitatively transfer the standard to a volumetric flask.

      • Add a small amount of the chosen solvent to dissolve the standard completely. Gentle vortexing or sonication may be necessary.

      • Dilute to the mark with the solvent.

    • Storage: Store stock solutions in tightly sealed, amber vials at low temperatures (e.g., -20°C or colder) to slow down the rate of exchange. [1][5]Avoid repeated freeze-thaw cycles. [1]For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

References

Technical Support Center: Dealing with Isotopic Cross-Contribution from d3-Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to isotopic cross-contribution when using deuterium-labeled (e.g., d3) internal standards in quantitative mass spectrometry assays.

Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contribution and why is it a concern with d3-labeled standards?

A1: Isotopic cross-contribution, also known as isotopic interference or crosstalk, occurs when the mass spectrometry signal from an unlabeled analyte overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS), or vice-versa.[1][2] This phenomenon is a significant concern as it can lead to non-linear calibration curves and compromise the accuracy and integrity of quantitative data.[1][3]

There are two primary sources of this interference:

  • Natural Isotopic Abundance of the Analyte: Most elements exist as a mixture of isotopes. Carbon, for instance, has a naturally abundant heavy isotope, ¹³C (~1.1%).[4] In a molecule with many carbon atoms, there is a statistical probability that it will contain one or more ¹³C atoms, resulting in M+1, M+2, etc., isotopic peaks.[4] When using a d3-labeled standard, the analyte's M+3 isotope peak may have the same mass-to-charge ratio (m/z) as the monoisotopic peak of the d3-standard, causing a direct overlap.[2] This effect is more pronounced for high molecular weight compounds or molecules containing elements with abundant heavy isotopes like chlorine (Cl), bromine (Br), or sulfur (S).[5][6]

  • Isotopic Impurity of the Internal Standard: The synthesis of deuterated standards may not achieve 100% isotopic enrichment.[7] Consequently, the SIL-IS can contain a small percentage of the unlabeled (d0) analyte as an impurity.[2][8] It may also contain molecules with fewer deuterium (B1214612) atoms than specified (e.g., d2 or d1 in a d3-labeled compound).[8]

Q2: What are the consequences of uncorrected isotopic cross-contribution?

A2: Failing to account for isotopic cross-contribution can significantly impact analytical results. Key consequences include:

  • Non-Linear Calibration Curves: This is a classic symptom of isotopic interference.[8] At high concentrations, the analyte's isotopic tail contributes significantly to the IS signal, artificially inflating it.[1][9] This leads to a decrease in the analyte/IS ratio, causing the calibration curve to plateau or compress, which results in the underestimation of the analyte's true concentration.[1]

  • Inaccurate Quantification: The presence of unlabeled analyte (d0) as an impurity in the d3-standard can contribute to the analyte's signal, leading to an overestimation of its concentration, an issue that is particularly problematic at the lower limit of quantification (LLOQ).[8]

Q3: How can I experimentally detect and quantify the extent of cross-contribution?

A3: A systematic experiment can be performed to determine the direction and magnitude of the interference. This involves analyzing the analyte and the internal standard separately.

  • To check for analyte contribution to the IS signal: Prepare and inject a sample containing only the unlabeled analyte at a high concentration (e.g., at the Upper Limit of Quantification, ULOQ). Monitor the MRM transitions for both the analyte and the d3-IS. Any signal detected in the d3-IS channel at the analyte's retention time indicates cross-contribution from the analyte.[2]

  • To check for IS contribution to the analyte signal: Prepare and inject a sample containing only the d3-IS at its working concentration. Monitor both MRM transitions. A signal detected in the analyte channel indicates the presence of unlabeled (d0) impurity in your internal standard.[2][8]

The percentage of contribution can be calculated using the peak area responses from these experiments.[2]

ExperimentSample InjectedAnalyte MRMd3-IS MRMInterpretation
Test 1 High-Conc. Analyte OnlySignal A1Signal IS1If Signal IS1 > 0, indicates Analyte → IS crosstalk.
Test 2 d3-IS OnlySignal A2Signal IS2If Signal A2 > 0, indicates d0 impurity in IS .
Q4: What are the primary strategies to mitigate or correct for isotopic cross-contribution?

A4: Several strategies can be employed, ranging from modifying experimental parameters to applying mathematical corrections. The optimal approach depends on the severity of the interference and the specific requirements of the assay.

StrategyDescriptionWhen to UseProsCons
Increase IS Concentration Increase the concentration of the d3-IS in the assay.When analyte → IS crosstalk is moderate.Simple to implement; reduces the relative contribution from the analyte, improving linearity.[5]Higher cost; may increase background noise or lead to detector saturation.
Use Higher Purity Standard Purchase a d3-IS with higher isotopic enrichment (e.g., ≥98%).[10]When d0 impurity in the IS is the primary issue.Directly addresses the source of contamination, improving accuracy at the LLOQ.[8]Higher cost; may not solve crosstalk from the analyte's natural isotopes.
Use a Different SIL-IS Use an IS with a larger mass difference (e.g., d6, d7) or labeled with ¹³C or ¹⁵N.When d3-labeling provides insufficient mass separation from the analyte's isotopic envelope.Moves the IS signal further from interfering peaks, often eliminating the problem.[4][11]May be more expensive or not commercially available.
Monitor a Less Abundant Isotope Monitor a different, less abundant precursor ion for the IS (e.g., M+2 of the IS) that is free from analyte contribution.[5]In cases of severe and unavoidable analyte → IS crosstalk.Can effectively mitigate the interference.[5]May result in lower sensitivity for the IS, requiring higher concentrations.[1]
Apply Mathematical Correction Use a non-linear calibration model or mathematical equations to correct the measured responses for the known interference.[3][12]When interference is predictable and consistent but cannot be eliminated instrumentally.[1]Can provide highly accurate results without changing the experimental setup.[3]Requires additional validation and more complex data processing.

Diagrams

cluster_sources Sources of Interference cluster_contributions Observed Contributions cluster_signals Measured MS Signals Analyte Unlabeled Analyte (High Concentration) Analyte_Isotopes Natural Isotopes (M+1, M+2, M+3...) Analyte->Analyte_Isotopes Natural Abundance Analyte_Signal Analyte Channel Signal Analyte->Analyte_Signal True Signal IS d3-Labeled IS Stock IS_Impurities Unlabeled Impurity (d0) IS->IS_Impurities Incomplete Synthesis IS_Signal d3-IS Channel Signal IS->IS_Signal True Signal Analyte_Isotopes->IS_Signal Analyte → IS Crosstalk IS_Impurities->Analyte_Signal IS → Analyte Crosstalk

Caption: Origin of isotopic cross-contribution in LC-MS/MS assays.

start Start: Non-linear curve or inaccurate results observed test_analyte Inject High-Conc. Analyte Only. Monitor both MRM channels. start->test_analyte check_analyte Signal in IS channel? test_analyte->check_analyte test_is Inject d3-IS Only. Monitor both MRM channels. check_analyte->test_is No mitigate Select Mitigation Strategy: • Increase IS concentration • Use different IS • Monitor other isotopes • Apply mathematical correction check_analyte->mitigate Yes (Analyte → IS) check_is Signal in Analyte channel? test_is->check_is check_is->mitigate Yes (IS → Analyte) end_node End: Assay Optimized check_is->end_node No mitigate->end_node

Caption: Troubleshooting workflow for isotopic cross-contribution.

Experimental Protocols
Protocol 1: Assessment of Isotopic Purity and Cross-Talk

This protocol details the experimental procedure to quantify bidirectional isotopic interference between an analyte and its d3-labeled internal standard.

1. Objective: To determine the percent contribution of the analyte's isotopic signal to the d3-IS channel and the percent contribution of unlabeled impurity in the d3-IS to the analyte channel.

2. Materials:

  • Unlabeled analyte reference standard

  • d3-labeled internal standard

  • Blank matrix (e.g., plasma, urine) or analytical solvent

  • Calibrated LC-MS/MS system

3. Procedure:

  • Solution Preparation:

    • Analyte-Only Solution (AOS): Prepare a solution of the unlabeled analyte in the analytical solvent at a concentration equal to the highest point of the calibration curve (ULOQ).

    • IS-Only Solution (IOS): Prepare a solution of the d3-IS in the analytical solvent at the final working concentration used in the assay.

  • LC-MS/MS Analysis:

    • Set up the LC-MS/MS method to monitor the specific MRM transitions for both the analyte and the d3-IS.

    • Inject the AOS and acquire the data.

    • Inject the IOS and acquire the data.

    • Ensure injections are performed in triplicate for reproducibility.

4. Data Analysis:

  • Integrate the peak areas for all signals at the expected retention time.

  • Calculate Analyte → IS Crosstalk (%):

    • % Crosstalk = (Peak Area of IS in AOS / Peak Area of Analyte in AOS) * 100

  • Calculate d0 Impurity in IS (%):

    • % Impurity = (Peak Area of Analyte in IOS / Peak Area of IS in IOS) * 100

5. Acceptance Criteria:

  • The calculated crosstalk or impurity should ideally be negligible. A common threshold is that the interfering signal should be less than 5% of the response of the IS at the LLOQ. If the contribution is higher, mitigation or correction strategies are recommended.[1]

References

Technical Support Center: Optimizing Mesalazine Extraction from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of mesalazine (5-aminosalicylic acid, 5-ASA) from plasma samples.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common methods for extracting mesalazine from plasma?

A1: The three primary techniques for mesalazine extraction from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). LLE is used in about 52% of studies, while SPE is used in 41%.[1] The choice of method often depends on the desired sample purity, sensitivity of the analytical method (e.g., LC-MS/MS), and sample throughput.

Q2: I am observing low recovery of mesalazine. What are the potential causes and solutions?

A2: Low recovery can stem from several factors. Here’s a troubleshooting guide:

  • Suboptimal pH: Mesalazine's extraction is pH-dependent. Ensure the pH of your plasma sample and extraction solvent is optimized. Acidification of the sample is a common step to improve the extraction of acidic drugs like mesalazine.

  • Inefficient Extraction Solvent (LLE): The choice of organic solvent is critical. Ethyl acetate (B1210297) and various ethers are commonly used. If recovery is low, consider testing a different solvent or a mixture of solvents.

  • Incomplete Elution (SPE): If using SPE, the elution solvent may not be strong enough to desorb mesalazine from the sorbent. Ensure the elution solvent's composition and pH are appropriate for the chosen SPE cartridge chemistry.

  • Analyte Instability: Mesalazine can be susceptible to degradation. It is an antioxidant and can be sensitive to light and oxidation.[2] Minimize sample exposure to light and consider adding antioxidants during sample preparation. Also, perform stability studies, including freeze-thaw cycles and bench-top stability, to ensure analyte integrity.[3][4]

  • Protein Binding: Mesalazine is approximately 40% bound to plasma proteins.[2] Inefficient disruption of this binding will lead to low recovery. Ensure your protein precipitation or extraction method effectively denatures proteins and releases the drug.

Q3: Why is derivatization sometimes used for mesalazine analysis, and how does it impact extraction?

A3: Derivatization is a technique used to modify the chemical structure of an analyte to improve its analytical properties. For mesalazine, derivatization with agents like propionyl anhydride (B1165640) can increase its lipophilicity.[5][6][7] This is beneficial for a few reasons:

  • Improved Extractability: The more lipophilic derivative is more readily extracted from the aqueous plasma matrix into an organic solvent during LLE.[6]

  • Enhanced Chromatographic Performance: Derivatization can lead to better peak shape and retention on reverse-phase HPLC columns.

  • Increased Mass Spectrometric Sensitivity: It can improve the ionization efficiency of the molecule, leading to a stronger signal in LC-MS/MS analysis.[5][8]

Q4: I'm seeing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?

A4: Matrix effects, where co-eluting endogenous plasma components suppress or enhance the ionization of mesalazine, are a common challenge. Here are some strategies:

  • Improve Sample Cleanup: LLE and SPE generally provide cleaner extracts than protein precipitation. Consider switching to one of these methods if you are using PPT.

  • Optimize Chromatography: Adjust your HPLC/UPLC gradient to better separate mesalazine from interfering matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS like Mesalazine-d3 is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.[2][5]

  • Derivatization: The derivatization of mesalazine can also help to shift its retention time away from many of the underivatized matrix components, reducing interference.[1][5][8]

Quantitative Data Summary

The following tables summarize mesalazine extraction recovery data from various studies.

Table 1: Liquid-Liquid Extraction (LLE) Recovery

LLE MethodDerivatization AgentRecovery (%)Internal Standard (IS)IS Recovery (%)Reference
Liquid-Liquid ExtractionPropionyl Anhydride82-95Mesalazine-d3~78[5]
Liquid-Liquid ExtractionNot Specified85.30Mesalazine-d387.05[2]
Liquid-Liquid ExtractionPropionic Anhydride98.8Not Specified78.8 (Metabolite)[7]

Table 2: Protein Precipitation Recovery

Precipitating AgentRecovery (%)Internal Standard (IS)Reference
Methanol (B129727)>904-ASA and N-Ac-4-ASA[9]

Note: Recovery data can vary significantly based on the specific experimental conditions, including the matrix, concentration levels, and analytical instrumentation.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) with Derivatization

This protocol is based on a method for the determination of mesalazine in human plasma using UHPLC-MS/MS.[1][5]

  • Sample Preparation: To 200 µL of human plasma in a centrifuge tube, add the internal standard (e.g., Mesalazine-d3).

  • Derivatization: Add propionyl anhydride. The exact volume and reaction conditions (e.g., temperature, time) should be optimized.

  • Extraction: Add an appropriate organic extraction solvent (e.g., a mixture of ether and dichloromethane).

  • Vortex & Centrifuge: Vortex the mixture for 5-10 minutes to ensure thorough mixing. Centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to separate the organic and aqueous layers.

  • Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system for analysis.

Protocol 2: Protein Precipitation (PPT)

This is a simpler, high-throughput method, often used when extensive sample cleanup is not required.[9]

  • Sample Preparation: To 100 µL of plasma, add the internal standard.

  • Precipitation: Add 300-400 µL of cold methanol (or acetonitrile).

  • Vortex & Centrifuge: Vortex vigorously for 1-2 minutes to precipitate the plasma proteins. Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Supernatant Transfer: Carefully collect the supernatant.

  • Analysis: Inject the supernatant directly into the LC-MS/MS system. Alternatively, the supernatant can be evaporated and reconstituted in the mobile phase.

Visual Workflow Guides

LLE_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Final Processing cluster_3 Analysis Plasma Plasma Sample + IS Derivatization Add Derivatization Agent (e.g., Propionyl Anhydride) Plasma->Derivatization AddSolvent Add Organic Solvent Derivatization->AddSolvent Vortex Vortex & Centrifuge AddSolvent->Vortex Separate Collect Organic Layer Vortex->Separate Evaporate Evaporate to Dryness Separate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Liquid-Liquid Extraction (LLE) with Derivatization Workflow.

PPT_Workflow cluster_0 Sample Preparation cluster_1 Precipitation cluster_2 Analysis Plasma Plasma Sample + IS AddSolvent Add Cold Methanol or Acetonitrile Plasma->AddSolvent Vortex Vortex & Centrifuge AddSolvent->Vortex Collect Collect Supernatant Vortex->Collect Analysis Direct Injection or Evap & Reconstitute Collect->Analysis

Caption: Protein Precipitation (PPT) Workflow.

Troubleshooting_Logic Start Low Mesalazine Recovery CheckpH Is pH Optimized? Start->CheckpH CheckSolvent Is Extraction/Elution Solvent Efficient? CheckpH->CheckSolvent Yes OptimizepH Adjust pH of Sample and Solvents CheckpH->OptimizepH No CheckStability Is Analyte Stable? CheckSolvent->CheckStability Yes TestSolvents Test Alternative Solvents or Modifiers CheckSolvent->TestSolvents No CheckBinding Is Protein Binding Disrupted? CheckStability->CheckBinding Yes ImproveStability Add Antioxidants, Minimize Light Exposure, Validate Stability CheckStability->ImproveStability No ImprovePPT Ensure Efficient Protein Crash CheckBinding->ImprovePPT No End Recovery Improved CheckBinding->End Yes OptimizepH->End TestSolvents->End ImproveStability->End ImprovePPT->End

Caption: Troubleshooting Logic for Low Mesalazine Recovery.

References

improving signal-to-noise for low concentrations of mesalamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of mesalamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the signal-to-noise ratio for low concentrations of mesalamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying low concentrations of mesalamine?

A1: For low concentrations of mesalamine, high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography with tandem mass spectrometry (LC-MS/MS) are the most prevalent and robust methods. HPLC-UV is a widely accessible technique, while LC-MS/MS offers superior sensitivity and selectivity, making it ideal for detecting trace amounts of mesalamine in complex matrices like biological fluids.[1][2][3] Electrochemical methods and spectrophotometry have also been reported, but may lack the required sensitivity and selectivity for certain applications.[3]

Q2: My mesalamine sample appears to be degrading during analysis. What are the common stability issues?

A2: Mesalamine is susceptible to degradation under certain conditions. It is known to be relatively unstable in the presence of strong acids, bases, and oxidizing agents.[4][5][6] It can also be sensitive to heat and light.[4][6] To mitigate degradation, it is crucial to control the pH of your solutions, protect samples from light, and avoid high temperatures during sample preparation and storage. For instance, mesalamine has been shown to be stable in solution for up to 72 hours at 25°C, but this can be matrix-dependent.

Q3: I am observing a high signal-to-noise ratio in my blank injections when using LC-MS/MS. What could be the cause?

A3: A high signal-to-noise ratio in blank injections, often referred to as "carryover," can be a significant issue in sensitive LC-MS/MS analysis. This can be caused by the analyte from a high-concentration sample adsorbing to components of the LC system (e.g., injector, column, tubing) and then eluting in subsequent blank injections. For mesalamine analysis, ensuring a thorough wash cycle for the injector and using a mobile phase with sufficient organic solvent can help minimize carryover.

Troubleshooting Guides

Issue 1: High Baseline Noise in HPLC-UV Chromatogram

High baseline noise can significantly impact the limit of detection and quantification for low-concentration samples.

Troubleshooting Workflow:

start High Baseline Noise Observed check_mobile_phase Check Mobile Phase - Freshly prepared? - Properly degassed? - HPLC-grade solvents? start->check_mobile_phase check_detector Inspect Detector - Lamp energy sufficient? - Flow cell clean? start->check_detector check_pump Evaluate Pump Performance - Stable pressure? - No leaks? start->check_pump check_column Assess Column Health - Column equilibrated? - Any contamination? start->check_column solution_mp Action: - Prepare fresh mobile phase. - Degas thoroughly. check_mobile_phase->solution_mp solution_detector Action: - Replace lamp if necessary. - Flush or clean flow cell. check_detector->solution_detector solution_pump Action: - Purge pump. - Check for and fix leaks. check_pump->solution_pump solution_column Action: - Flush column with strong solvent. - Replace column if old. check_column->solution_column end Noise Reduced solution_mp->end solution_detector->end solution_pump->end solution_column->end

Caption: Troubleshooting flowchart for high baseline noise in HPLC.

Issue 2: Low Sensitivity and Poor Recovery in LC-MS/MS Analysis of Biological Samples

Low sensitivity in bioanalysis is often linked to matrix effects and inefficient sample preparation.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Ion Suppression/Enhancement Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can interfere with the ionization of mesalamine in the MS source, leading to a suppressed or enhanced signal.[7]- Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. - Optimize Chromatography: Adjust the chromatographic method to separate mesalamine from the interfering matrix components. - Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., Mesalamine-d3) will co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification.[1]
Poor Extraction Recovery Mesalamine may not be efficiently extracted from the biological matrix during sample preparation, leading to a lower amount of analyte being injected into the LC-MS/MS system.- Optimize Extraction Solvent: Experiment with different organic solvents and pH adjustments to improve the extraction efficiency of mesalamine. - Evaluate Different Extraction Techniques: Compare protein precipitation, LLE, and SPE to determine the method with the highest recovery for your specific matrix.
Analyte Degradation As mentioned in the FAQs, mesalamine can be unstable. Degradation during sample processing will lead to lower measured concentrations.- Minimize Sample Handling Time: Process samples as quickly as possible. - Maintain Cold Temperatures: Keep samples on ice or at refrigerated temperatures during processing. - Use Stabilizers: If necessary, investigate the use of antioxidants or other stabilizing agents in your sample collection tubes or during extraction.

Experimental Protocols

Protocol 1: HPLC-UV Method for Mesalamine Quantification

This protocol is a general guideline and may require optimization for specific applications.

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]

    • Mobile Phase: A mixture of a phosphate (B84403) buffer (pH adjusted to around 6.8) and methanol (B129727) (e.g., 60:40 v/v) is a typical mobile phase.[2] The mobile phase should be filtered and degassed before use.

    • Flow Rate: A flow rate of 1.0-1.2 mL/min is generally suitable.[2]

    • Injection Volume: 20 µL.[2]

    • Detection Wavelength: 230-235 nm.[2]

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve mesalamine reference standard in a suitable solvent (e.g., a small amount of dilute HCl followed by dilution with the mobile phase) to prepare a stock solution of known concentration.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve.

    • Sample Preparation: The sample preparation will depend on the matrix. For pharmaceutical dosage forms, this may involve dissolving the crushed tablet in a suitable solvent, followed by filtration.[2] For biological samples, a more extensive extraction procedure (e.g., protein precipitation or LLE) will be necessary.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared samples.

    • Quantify the amount of mesalamine in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE) for LC-MS/MS

This is an example protocol for extracting mesalamine from plasma.

  • Reagents and Materials:

    • Plasma sample

    • Internal standard solution (e.g., Mesalamine-d3)

    • Protein precipitation agent (e.g., acetonitrile)

    • Extraction solvent (e.g., ethyl acetate)

    • Reconstitution solvent (e.g., mobile phase)

  • Extraction Procedure:

    • To a 100 µL aliquot of plasma, add 50 µL of the internal standard solution.

    • Vortex briefly to mix.

    • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Add 1 mL of ethyl acetate (B1210297) to the supernatant.

    • Vortex for 5 minutes.

    • Centrifuge for 5 minutes.

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in 100 µL of the mobile phase.

    • Inject the reconstituted sample into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Analytical Methods for Mesalamine
Parameter HPLC-UV LC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Sensitivity Good, with Limits of Detection (LOD) and Quantification (LOQ) typically in the µg/mL range.Excellent, with LOD and LOQ often in the ng/mL or even pg/mL range.[1]
Selectivity Moderate, can be susceptible to interference from co-eluting compounds with similar UV absorbance.High, provides structural information and can distinguish between compounds with the same retention time.
Matrix Effect Less prone to matrix effects compared to LC-MS/MS.Can be significantly affected by ion suppression or enhancement from matrix components.[7]
Instrumentation Cost Relatively low.High.
Typical Application Quality control of pharmaceutical formulations.Bioanalysis of mesalamine in plasma, urine, and tissue samples; pharmacokinetic studies.[1]

Signaling Pathways and Workflows

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (e.g., Mesalamine-d3) sample->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) protein_precip->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MS/MS) Detection ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Mesalamine calibration->quantification

Caption: A typical experimental workflow for the bioanalysis of mesalamine.

References

Technical Support Center: Mesalazine UPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions to help you minimize analyte carryover in your Ultra-Performance Liquid Chromatography (UPLC) analysis of mesalazine (5-aminosalicylic acid).

Troubleshooting Guide

Q1: How do I systematically identify and resolve mesalazine carryover in my UPLC system?

A systematic approach is crucial to efficiently diagnose and resolve carryover. The process involves sequentially isolating and testing different components of the UPLC system, from the autosampler to the column. Start by confirming the presence of carryover with blank injections after a high-concentration sample, then work through the system to pinpoint the source.[1][2]

The following workflow provides a step-by-step diagnostic process.

G cluster_0 Phase 1: Carryover Identification cluster_1 Phase 2: Autosampler Troubleshooting cluster_2 Phase 3: System & Column Investigation start Inject High Concentration Mesalazine Standard blank1 Inject Blank (Diluent) Observe Chromatogram start->blank1 decision1 Is Mesalazine Peak Present in Blank? blank1->decision1 no_carryover No Significant Carryover Detected. Monitor System Performance. decision1->no_carryover No wash_protocol Optimize Needle Wash: 1. Increase Wash Volume/Time 2. Use Stronger/Optimized Wash Solvent decision1->wash_protocol Yes blank2 Inject Blank wash_protocol->blank2 decision2 Carryover Resolved? blank2->decision2 zero_injection Perform Zero-Volume Injection decision2->zero_injection No end Carryover Minimized. Re-validate Method. decision2->end Yes rotor_seal Inspect/Clean/Replace: - Needle - Needle Seat - Rotor Seal rotor_seal->blank2 decision3 Peak Still Present? zero_injection->decision3 column_issue Column is Likely Source. - Implement Stronger Column Wash - Replace Column decision3->column_issue No system_contam System Contamination Likely. - Check Fittings/Tubing - Flush System decision3->system_contam Yes column_issue->end system_contam->end G cluster_prep Preparation cluster_sequence Injection Sequence cluster_analysis Data Analysis prep_standards Prepare Standards (LLOQ, ULOQ) prep_blanks Prepare Blanks (Sample Diluent) blank1 Blank 1 blank2 Blank 2 blank1->blank2 blank3 Blank 3 blank2->blank3 lloq LLOQ Standard blank3->lloq uloq ULOQ Standard lloq->uloq post_blank1 Post-ULOQ Blank 1 uloq->post_blank1 measure_area Measure Peak Area in Post-ULOQ Blank 1 post_blank2 Post-ULOQ Blank 2 post_blank1->post_blank2 post_blank1->measure_area post_blank3 Post-ULOQ Blank 3 post_blank2->post_blank3 calculate Calculate Carryover %: (Area_Blank1 / Area_ULOQ) * 100 measure_area->calculate G cluster_causes Potential Causes cluster_investigations Diagnostic Steps cluster_solutions Solutions cause1 Analyte Adsorption (Needle, Valve, Seat) diag2 Inspect/Replace Hardware cause1->diag2 leads to cause2 Insufficient Wash (Solvent/Volume/Time) diag1 Optimize Wash Protocol cause2->diag1 leads to cause3 Column Contamination diag3 Test with New Column cause3->diag3 leads to cause4 System Contamination (Fittings, Tubing) diag4 Perform Zero-Vol Injection cause4->diag4 leads to sol1 Use Stronger/ Optimized Wash Solvent diag1->sol1 indicates need for sol2 Increase Wash Volume & Time diag1->sol2 indicates need for sol3 Replace Rotor Seal & Needle Seat diag2->sol3 indicates need for sol4 Implement Column Wash Step diag3->sol4 indicates need for sol5 Flush System & Check Fittings diag4->sol5 indicates need for

References

addressing poor peak shape in mesalamine chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mesalamine chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues, with a focus on resolving poor peak shape in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when analyzing mesalamine?

A1: Peak tailing for mesalamine, a polar compound with amine and carboxylic acid functional groups, often results from secondary interactions with the stationary phase.[1] Specifically, interactions between the basic amine group on the mesalamine molecule and acidic residual silanol (B1196071) groups on the silica-based stationary phase are a primary cause.[1][2][3] These interactions lead to delayed elution for a portion of the analyte molecules, resulting in an asymmetrical peak with a "tail."

Q2: How does the mobile phase pH affect mesalamine peak shape?

A2: The mobile phase pH is a critical parameter for achieving good peak shape for ionizable compounds like mesalamine. Mesalamine has both an acidic carboxylic acid group and a basic amino group, making its charge state highly dependent on pH.[4] Operating at a low pH (e.g., pH 2.2-4) ensures that the silanol groups on the stationary phase are not ionized and that the carboxylic acid group on mesalamine is protonated, which can help to minimize undesirable secondary interactions and reduce peak tailing.[5][6][7] Some studies have found that a pH of around 4 provides the best results for peak shape.[6]

Q3: Can the choice of column significantly impact the analysis?

A3: Absolutely. For mesalamine, a C18 or C8 column is commonly used.[5][8] However, the specific properties of the column, such as the end-capping and the purity of the silica (B1680970), are crucial. Modern, high-purity silica columns with thorough end-capping are recommended to minimize the number of free silanol groups available for secondary interactions. In some cases, a phenyl column may offer better retention and peak shape due to π–π interactions with the aromatic ring of mesalamine.[7]

Q4: My mesalamine peak is broad, not sharp. What should I investigate?

A4: Peak broadening can be caused by several factors. Start by checking for extra-column volume in your HPLC system, such as excessively long tubing or poorly made connections.[1] Also, consider a mismatch between the sample solvent and the mobile phase; if the sample solvent is significantly stronger than the mobile phase, it can cause the analyte band to spread before it reaches the column.[1][9] Other potential causes include column contamination, a void at the head of the column, or a flow rate that is too high.[1][10]

Troubleshooting Guide: Poor Peak Shape

This guide addresses specific peak shape problems you may encounter during mesalamine analysis.

Issue 1: Peak Tailing
  • Symptom: The peak is asymmetrical with the latter half being broader than the front half.

  • Potential Causes & Solutions:

CauseSolution
Secondary Silanol Interactions Lower the mobile phase pH (e.g., to pH 2.2-3.0) to suppress silanol ionization.[5][11] Add a competitive amine (e.g., triethylamine) to the mobile phase in low concentrations to block active sites. Use a highly end-capped column or a column with a different stationary phase (e.g., phenyl).[7]
Column Overload Reduce the concentration of the injected sample or decrease the injection volume.[1][10]
Metal Chelation Mesalamine can interact with metal ions in the sample, mobile phase, or HPLC system hardware. Add a chelating agent like EDTA to the mobile phase in a low concentration.
Column Contamination Flush the column with a strong solvent. If the problem persists, consider replacing the column.[9][12] A guard column can help extend the life of the analytical column.
Issue 2: Peak Fronting
  • Symptom: The peak is asymmetrical with the front half being broader than the latter half.

  • Potential Causes & Solutions:

CauseSolution
Sample Overload This is a common cause of fronting.[12] Dilute the sample or reduce the injection volume.
Sample Solvent Incompatibility Ensure the sample is dissolved in the mobile phase or a weaker solvent.[9] Injecting in a much stronger solvent can lead to peak distortion.
Low Column Temperature Operating at a very low temperature can decrease efficiency. Try increasing the column temperature (e.g., to 30-40°C).[5][13]
Issue 3: Split or Shouldered Peaks
  • Symptom: The peak appears to be two merged peaks or has a noticeable shoulder.

  • Potential Causes & Solutions:

CauseSolution
Partially Blocked Column Frit Try back-flushing the column. If this doesn't resolve the issue, the frit may need to be replaced, or the entire column may need replacement.[14]
Column Void A void or channel in the packing material at the head of the column can cause the sample band to split. This usually requires column replacement.
Co-eluting Impurity A substance in your sample may be eluting very close to the mesalamine peak. Adjust the mobile phase composition or gradient to improve resolution.
Sample Injection Issue Ensure the injector is functioning correctly and not introducing air or causing sample dispersion.

Visual Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting and understanding peak shape issues.

G cluster_start Start cluster_problem Identify Problem cluster_tailing Tailing Solutions cluster_fronting Fronting Solutions cluster_split Split Peak Solutions cluster_end End start Poor Peak Shape Observed tailing Peak Tailing? start->tailing fronting Peak Fronting? tailing->fronting No solution_tailing1 Lower Mobile Phase pH tailing->solution_tailing1 Yes split Split/Shoulder Peak? fronting->split No solution_fronting1 Dilute Sample fronting->solution_fronting1 Yes solution_split1 Back-flush Column split->solution_split1 Yes end Peak Shape Improved split->end No/Other Issue solution_tailing2 Reduce Sample Concentration solution_tailing1->solution_tailing2 solution_tailing3 Use End-Capped Column solution_tailing2->solution_tailing3 solution_tailing3->end solution_fronting2 Match Sample Solvent to Mobile Phase solution_fronting1->solution_fronting2 solution_fronting2->end solution_split2 Check for Column Void solution_split1->solution_split2 solution_split3 Modify Mobile Phase for Resolution solution_split2->solution_split3 solution_split3->end

Caption: Troubleshooting workflow for poor peak shape.

G cluster_mesalamine Mesalamine Molecule cluster_stationary_phase C18 Stationary Phase mesalamine Mesalamine (5-aminosalicylic acid) amine Amine Group (-NH2) (Basic) mesalamine->amine acid Carboxylic Acid (-COOH) (Acidic) mesalamine->acid aromatic Aromatic Ring mesalamine->aromatic c18 C18 Chains (Hydrophobic) mesalamine->c18 Primary Hydrophobic Interaction silanol Residual Silanol (-Si-OH) (Acidic, Active Site) amine->silanol Secondary Interaction (Causes Tailing) silica Silica Particle silica->c18 silica->silanol

Caption: Mesalamine's interactions with a C18 stationary phase.

G cluster_params Chromatographic Parameters cluster_effects Effects on Peak Shape param_ph Mobile Phase pH effect_tailing Tailing param_ph->effect_tailing Too High effect_good Good Peak Shape param_ph->effect_good Optimal (Low) param_temp Column Temperature effect_broad Broadening param_temp->effect_broad Too Low param_temp->effect_good Optimal param_flow Flow Rate param_flow->effect_broad Too High param_flow->effect_good Optimal param_conc Sample Concentration param_conc->effect_tailing Too High effect_fronting Fronting param_conc->effect_fronting Too High param_conc->effect_good Optimal

Caption: Relationship between parameters and peak shape.

Experimental Protocols

Protocol 1: Standard Mesalamine Analysis by RP-HPLC

This protocol provides a general method for the analysis of mesalamine. Optimization may be required based on your specific instrumentation and sample matrix.

1. Mobile Phase Preparation (Example)

  • Buffer: Prepare a potassium phosphate (B84403) monobasic buffer. An alternative is to use dilute orthophosphoric acid in water.[13]

  • Mobile Phase: A common mobile phase is a mixture of buffer and an organic modifier like methanol (B129727) or acetonitrile.[8][15] A typical ratio is 60:40 or 70:30 (buffer:organic).[5][8]

  • pH Adjustment: Adjust the pH of the aqueous component to between 2.2 and 4.0 using phosphoric acid.[5][6]

  • Degassing: Filter the mobile phase through a 0.45 µm filter and degas using sonication or vacuum filtration before use.[8]

2. Standard Solution Preparation

  • Stock Solution: Accurately weigh about 10 mg of mesalamine reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.[15]

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations across the desired calibration range (e.g., 5-72 µg/mL).[13]

3. Sample Preparation (from Tablets)

  • Weigh and finely powder a number of tablets (e.g., 20) to determine the average weight.[8]

  • Accurately weigh a portion of the powder equivalent to a known amount of mesalamine (e.g., 10 mg) and transfer it to a volumetric flask.[8]

  • Add a portion of the diluent (mobile phase), sonicate for 10-15 minutes to dissolve the drug, and then dilute to volume.[5][15]

  • Filter the solution through a 0.45 µm syringe filter to remove excipients before injection.[8]

4. Chromatographic Conditions

  • The following table summarizes typical starting conditions for mesalamine analysis.

ParameterTypical Value
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Phosphate Buffer (pH ~3.0) : Methanol (60:40 v/v)[8]
Flow Rate 0.8 - 1.2 mL/min[8][13]
Column Temperature 30 - 40°C[5][13]
Injection Volume 5 - 20 µL[5][8][13]
Detection Wavelength 230 - 235 nm[8][13]

5. System Suitability

  • Before running samples, inject a standard solution multiple times to ensure the system is performing correctly.

  • Acceptance Criteria: Tailing factor for the mesalamine peak should not exceed 2.0, and the relative standard deviation (%RSD) for replicate injections should be less than 2.0%.[13]

References

impact of mobile phase pH on mesalazine retention time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mesalazine (also known as mesalamine or 5-aminosalicylic acid, 5-ASA) analysis using High-Performance Liquid Chromatography (HPLC). The primary focus is on the impact of mobile phase pH on the retention time of mesalazine.

Frequently Asked Questions (FAQs)

Q1: How does the pH of the mobile phase affect the retention time of mesalazine in reverse-phase HPLC?

A1: The pH of the mobile phase is a critical parameter that directly influences the retention time of mesalazine by altering its ionization state. Mesalazine is an amphoteric molecule, meaning it has both acidic and basic functional groups. Specifically, it has a carboxylic acid group (pKa ≈ 2.0-3.0) and an amino group (pKa ≈ 5.9-6.0).[1][2]

  • At low pH (e.g., pH < 2): The carboxylic acid group is protonated (neutral), and the amino group is protonated (positively charged). The overall molecule is charged and therefore more polar, leading to a shorter retention time in reverse-phase HPLC.

  • At intermediate pH (e.g., pH 3-5): The carboxylic acid group becomes deprotonated (negatively charged), while the amino group remains protonated (positively charged). In this zwitterionic state, the molecule's polarity changes, which can affect its interaction with the stationary phase. Optimal retention and peak shape are often achieved in this range. For instance, some studies have found that a pH of 4 provides good chromatographic results.[3][4][5]

  • At high pH (e.g., pH > 6): The amino group becomes deprotonated (neutral). The molecule will have a net negative charge due to the deprotonated carboxylic acid. This increase in polarity generally leads to a shorter retention time.

Controlling the mobile phase pH is essential for achieving reproducible and optimal separation.[6]

Q2: What is the ideal mobile phase pH for mesalazine analysis?

A2: The ideal mobile phase pH for mesalazine analysis depends on the specific column and other chromatographic conditions. However, several studies have reported successful analysis using acidic pH ranges. For example, methods have been developed using mobile phases with pH values of 2.2, 3.0, 3.3, 4.0, and 5.0.[6][7][8][9][10] A pH of 4 has been specifically noted to provide good results in some experiments.[3][4][5][11] It is generally recommended to work at a pH that is at least 1-2 pH units away from the pKa values of the analyte to ensure a single, stable ionic form and avoid peak shape issues.

Q3: My mesalazine peak is showing fronting or tailing. Could this be related to the mobile phase pH?

A3: Yes, improper mobile phase pH is a common cause of peak asymmetry (fronting or tailing) for ionizable compounds like mesalazine. If the mobile phase pH is too close to the pKa of either the carboxylic acid or the amino group, both the ionized and non-ionized forms of the molecule can exist simultaneously. This can lead to mixed-mode retention and result in peak tailing or splitting. To resolve this, adjust the mobile phase pH to be at least 1-2 units away from the pKa values to ensure that mesalazine is in a single, stable ionic state.

Q4: Can I use a mobile phase without a buffer for mesalazine analysis?

A4: It is highly recommended to use a buffered mobile phase for the analysis of ionizable compounds like mesalazine. A buffer resists small changes in pH, which is crucial for ensuring reproducible retention times and peak shapes. Without a buffer, minor variations in the mobile phase preparation can lead to significant shifts in retention time and poor method robustness.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Variable Retention Times Unstable mobile phase pH.Ensure the mobile phase is adequately buffered. Prepare fresh mobile phase daily.
Mobile phase pH is too close to a pKa of mesalazine.Adjust the mobile phase pH to be at least 1-2 pH units away from the pKa values (pKa1 ≈ 2.0-3.0, pKa2 ≈ 5.9-6.0).[1][2]
Peak Tailing Co-existence of ionized and non-ionized forms of mesalazine.Adjust the mobile phase pH to ensure a single ionic species.
Secondary interactions with the stationary phase.Consider using a different type of column or an alternative mobile phase composition. Lowering the pH can sometimes reduce silanol (B1196071) interactions.
Peak Fronting Sample overload.Reduce the concentration of the injected sample.
Incompatible injection solvent.Dissolve the sample in the mobile phase or a weaker solvent.
Poor Resolution Inadequate separation from other components.Optimize the mobile phase pH to maximize the retention time difference between mesalazine and interfering peaks.

Data Presentation

The following table summarizes the retention times of mesalazine observed in different studies with varying mobile phase pH.

Mobile Phase pHRetention Time (minutes)Chromatographic Conditions
2.2~8Zorbax Rx-C8 column; potassium phosphate (B84403) monobasic with 0.1% sodium 1-octane sulfonate buffer: Methanol (70:30 v/v); 1.5 mL/min.[7]
3.0~3.8C18 column; phosphate buffer:acetonitrile (B52724) (70:30 v/v); 1.0 mL/min.[8]
3.33.17Arcus EP-C18 column; acetonitrile:acetic acid:water (40:40:20 v/v/v) + 0.5 M potassium dihydrogen orthophosphate buffer; 1.0 mL/min.[9][10]
4.0Not specified, but noted as optimal for peak shape and area.L10 column; acetonitrile:0.1% phosphoric acid in water (10:90 v/v); 0.8 mL/min.[3][4][5][11]
5.0Not specified, but noted as providing good separation.Ammonium acetate (B1210297) buffer; gradient elution with methanol; 1.0 mL/min.[6]
7.4Not specified, but used in a developed method.C18 column; phosphate buffer:methanol (63.5:36.5 v/v); 1.1 mL/min.[12]

Experimental Protocol

Below is a detailed methodology for a key experiment cited in the analysis of mesalazine.

Objective: To quantify mesalazine using a reversed-phase high-performance liquid chromatography (RP-HPLC) method.

Chromatographic System:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: C18 reversed-phase column (250 mm × 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile in a 70:30 (v/v) ratio.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Injection Volume: 20 µL.[8]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

  • Detection: UV detection at 230 nm.[8]

  • Diluent: The mobile phase is used as the diluent for sample preparation.[8]

Procedure:

  • Mobile Phase Preparation: Prepare the phosphate buffer and adjust the pH to 3.0 using an appropriate acid (e.g., phosphoric acid). Filter the buffer and acetonitrile through a 0.45 µm filter and degas before use. Mix the filtered solvents in the specified ratio.

  • Standard Solution Preparation: Accurately weigh a known amount of mesalazine reference standard and dissolve it in the diluent to prepare a stock solution. Further dilute the stock solution with the diluent to obtain working standard solutions of desired concentrations.

  • Sample Preparation: For formulated products, take a representative sample, dissolve it in the diluent, sonicate if necessary to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Identify the mesalazine peak based on its retention time compared to the standard. Calculate the amount of mesalazine in the sample by comparing the peak area with that of the standard solution.

Visualizations

The following diagram illustrates the relationship between the mobile phase pH and the ionization state of mesalazine, which in turn affects its retention time in reverse-phase HPLC.

Mesalazine_pH_Retention cluster_pH Mobile Phase pH cluster_ionization Mesalazine Ionization State cluster_retention Expected Retention in RP-HPLC pH_low Low pH (e.g., < 2.0) ionized_pos Cationic (-COOH, -NH3+) pH_low->ionized_pos pH_mid Mid pH (e.g., 3.0 - 5.0) zwitterionic Zwitterionic (-COO-, -NH3+) pH_mid->zwitterionic pH_high High pH (e.g., > 6.0) anionic Anionic (-COO-, -NH2) pH_high->anionic retention_short Shorter Retention Time (More Polar) ionized_pos->retention_short Increased Polarity retention_longer Longer Retention Time (Less Polar/Optimal) zwitterionic->retention_longer Optimal Polarity retention_shorter Shorter Retention Time (More Polar) anionic->retention_shorter Increased Polarity

Caption: Impact of mobile phase pH on mesalazine's ionization and HPLC retention.

References

N-Propionyl Mesalazine-d3 purity and potential interferences

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Propionyl Mesalazine-d3. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this internal standard for quantitative bioanalysis. Here you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the deuterium-labeled analog of N-Propionyl Mesalazine. Its primary application is as an internal standard (IS) in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the determination of Mesalazine (also known as 5-aminosalicylic acid or 5-ASA) and its metabolites in biological matrices.[1][2] The stable isotope label allows for differentiation from the endogenous analyte, correcting for variability in sample preparation and instrument response.

Q2: What are the typical purity specifications for this compound?

While the exact specifications are lot-dependent and should be confirmed with the Certificate of Analysis (CoA) from the supplier, high-quality this compound intended for use as an internal standard typically meets the criteria outlined below.

Data Presentation: Purity and Isotopic Distribution

Table 1: Representative Purity Specifications for this compound

ParameterSpecification
Chemical Purity (by HPLC) ≥ 98%
Isotopic Purity (d3) ≥ 99%
Isotopic Distribution d0 ≤ 0.5%
d1 ≤ 1.0%
d2 ≤ 2.0%
Chemical Identity Conforms to structure

Q3: What potential impurities could interfere with my analysis?

Potential interferences can be categorized as isotopic or chemical impurities.

  • Unlabeled N-Propionyl Mesalazine (d0): The presence of the non-deuterated form can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ). Refer to the CoA for the percentage of the d0 species.

  • Mesalazine and its Metabolites: Although this compound is a derivative, trace amounts of Mesalazine or its major metabolite, N-acetyl-5-aminosalicylic acid, could theoretically be present. However, given the chromatographic separation and the difference in mass-to-charge ratio (m/z), direct interference is unlikely.

  • Isobaric Interferences: These are compounds with the same nominal mass as this compound. High-resolution mass spectrometry can help to distinguish between the internal standard and any isobaric interference.

  • Cross-talk: This occurs when the analyte contributes to the signal of the internal standard, or vice versa. This can be assessed by analyzing blank samples fortified with only the analyte or the internal standard.

Troubleshooting Guide

Issue 1: High background or interfering peaks at the retention time of this compound.

Potential Cause Troubleshooting Step
Contaminated mobile phase or LC system. Flush the LC system with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol). Prepare fresh mobile phases.
Matrix effects from the biological sample. Optimize the sample preparation method. Consider solid-phase extraction (SPE) for cleaner extracts.[3]
Presence of an isobaric interference. If using a triple quadrupole mass spectrometer, select a more specific MRM transition. If available, use a high-resolution mass spectrometer to resolve the interference.
Cross-talk from the analyte. Prepare and inject a high concentration standard of the analyte without the internal standard to check for any signal in the internal standard's MRM channel.

Issue 2: Poor peak shape or inconsistent retention time for this compound.

Potential Cause Troubleshooting Step
Column degradation. Replace the analytical column. Use a guard column to extend the lifetime of the main column.
Inappropriate mobile phase pH. Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state.
Sample solvent incompatible with the mobile phase. Ensure the final sample solvent is similar in composition to the initial mobile phase to avoid peak distortion.

Issue 3: Inaccurate quantification or high variability in results.

Potential Cause Troubleshooting Step
Inaccurate concentration of the internal standard spiking solution. Prepare a fresh stock solution of this compound and verify its concentration.
Degradation of the internal standard. Check the stability of this compound in the stock solution and in processed samples under the storage and experimental conditions.
Contribution from unlabeled (d0) internal standard. If the analyte concentration is very low, the d0 impurity in the internal standard may become significant. Choose an internal standard with higher isotopic purity if necessary.

Experimental Protocols

Protocol 1: Sample Preparation for the Analysis of Mesalazine in Human Plasma

This protocol is based on a derivatization procedure that converts Mesalazine to N-Propionyl Mesalazine, followed by liquid-liquid extraction.[4]

  • Spiking: To 100 µL of human plasma, add the this compound internal standard solution.

  • Derivatization: Add 25 µL of 10% propionic anhydride (B1165640) in a suitable solvent (e.g., acetonitrile) and vortex.

  • Acidification: Add 100 µL of 0.5% formic acid and vortex.

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether), vortex for 10 minutes, and centrifuge.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase.

Protocol 2: Suggested LC-MS/MS Parameters

These parameters are a starting point and should be optimized for your specific instrumentation and application.

Table 2: Suggested LC-MS/MS Parameters

Parameter Value
LC Column C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B, hold, and re-equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition (Analyte) N-Propionyl Mesalazine: m/z 208.1 → 107.0
MRM Transition (IS) This compound: m/z 211.1 → 110.1[4]

Visualizations

Metabolic Pathway of Mesalazine

Mesalazine is primarily metabolized in the body via N-acetylation to form N-acetyl-5-aminosalicylic acid, which is then excreted.[5]

Mesalazine Metabolism Mesalazine Mesalazine (5-Aminosalicylic Acid) Metabolite N-acetyl-5-aminosalicylic acid Mesalazine->Metabolite N-acetyltransferase Excretion Excretion Metabolite->Excretion

Caption: Metabolic pathway of Mesalazine.

Experimental Workflow for Bioanalysis

A typical workflow for the quantification of Mesalazine using this compound as an internal standard.

Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Derivatize Derivatization with Propionic Anhydride Spike->Derivatize Extract Liquid-Liquid Extraction Derivatize->Extract LC_MS LC-MS/MS Analysis Extract->LC_MS Quant Quantification (Analyte/IS Ratio) LC_MS->Quant

Caption: Experimental workflow for bioanalysis.

Logical Relationship for Troubleshooting

A decision tree to guide troubleshooting of inaccurate quantification.

Troubleshooting Logic Start Inaccurate Quantification Check_IS Check IS Stock Solution Integrity Start->Check_IS Potential IS Issue Check_Purity Review CoA for Isotopic Purity (d0 %) Start->Check_Purity Low Concentration Inaccuracy Check_Stability Evaluate Analyte/IS Stability Start->Check_Stability Inconsistent Results Over Time Result_OK Re-prepare and Re-run Check_IS->Result_OK Result_High_d0 Consider d0 Contribution at LLOQ Check_Purity->Result_High_d0 Result_Degradation Optimize Storage and Handling Conditions Check_Stability->Result_Degradation

Caption: Troubleshooting inaccurate quantification.

References

optimizing MS/MS parameters for N-Propionyl Mesalazine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing tandem mass spectrometry (MS/MS) parameters for the analysis of N-Propionyl Mesalazine-d3, a common internal standard for the quantitation of Mesalazine (5-aminosalicylic acid).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of Mesalazine required for this analysis?

A1: Derivatization of Mesalazine with propionic anhydride (B1165640) to form N-Propionyl Mesalazine is a common strategy to improve its chromatographic retention and mass spectrometric sensitivity.[1][2] This process creates a more stable and readily ionizable molecule, which is crucial for developing a robust and sensitive LC-MS/MS method.[2]

Q2: What are the expected precursor and product ions for this compound?

A2: The expected ions depend on the ionization mode used. Both positive and negative ion modes have been successfully employed. In positive mode, the transition m/z 213.1 → 195.1, corresponding to the [M+H-H₂O]⁺ fragment, has been reported.[2][3] In negative ion mode, the transition m/z 211.1 → 110.1 has also been used.[4][5] The choice between positive and negative mode will depend on instrument sensitivity and matrix effects observed in your specific application.

Q3: What are the key MS/MS parameters I need to optimize?

A3: For a triple quadrupole mass spectrometer, the most critical parameters to optimize for a specific Multiple Reaction Monitoring (MRM) transition are:

  • Declustering Potential (DP): This voltage prevents solvent molecules from clustering with your ion of interest as it enters the mass spectrometer. An unoptimized DP can lead to reduced signal or in-source fragmentation.[6]

  • Collision Energy (CE): This potential accelerates the precursor ion into the collision cell. The energy of this collision determines the fragmentation pattern. Optimizing the CE is critical for maximizing the signal of your specific product ion.[6]

  • Collision Cell Exit Potential (CXP): This voltage helps to focus and accelerate the product ions out of the collision cell and towards the final quadrupole for detection.[6]

Data Summary Tables

Quantitative data from published literature are summarized below to provide a starting point for your method development.

Table 1: Reported MRM Transitions for this compound

Ionization ModePrecursor Ion (m/z)Product Ion (m/z)Reported Use / Notes
Positive ESI213.1195.1Corresponds to [M+H-H₂O]⁺.[2][3]
Negative ESI211.1110.1Used for the derivative of Mesalazine-d3.[4][5]

Table 2: Example Starting MS/MS Compound Parameters (Positive Ion Mode)

These parameters were reported for the m/z 213.1 → 195.1 transition and should be used as a starting point for optimization on your specific instrument.

ParameterValue
Declustering Potential (DP)60
Collision Energy (CE)15
Entrance Potential (EP)8
Collision Cell Exit Potential (CXP)7
(Source: Balaraju et al., 2017)[2]

Troubleshooting Guide

Issue 1: I am seeing a weak or no signal for my precursor ion.

  • Check Derivatization: Ensure the derivatization reaction with propionic anhydride has gone to completion. Incomplete derivatization is a common cause of low signal intensity.[1][7]

  • Optimize Source Conditions: Systematically optimize ion source parameters such as temperature, nebulizer gas (GS1), and heater gas (GS2) to ensure efficient desolvation and ionization.

  • Verify Ionization Mode: Confirm you are in the correct ionization mode (positive or negative) to detect your desired precursor ion.

  • Infusion Concentration: Ensure the concentration of the standard solution being infused is appropriate. If it's too low, the signal will be weak.

Issue 2: My product ion signal is low, even with a strong precursor ion.

  • Optimize Collision Energy (CE): This is the most likely cause. A low CE will result in insufficient fragmentation, while an excessively high CE can cause the precursor to fragment into many smaller ions, reducing the intensity of the desired product ion. Systematically ramp the CE while monitoring the product ion intensity to find the optimal value (see Experimental Protocol below).

  • Optimize Collision Gas Pressure: Ensure the collision gas (e.g., argon) pressure is set to the manufacturer's recommended level.

  • Optimize Declustering Potential (DP): An excessively high DP can cause fragmentation in the ion source, reducing the intensity of the precursor ion available for fragmentation in the collision cell.

Issue 3: I observe chromatographic separation between N-Propionyl Mesalazine and its d3-internal standard.

  • Isotope Effect: A slight difference in retention time between an analyte and its deuterated internal standard can occur due to the deuterium (B1214612) isotope effect.[8] While often minimal, this can affect accuracy if the peaks are not integrated correctly.

  • Solution: Ensure your chromatographic peak integration windows are wide enough to encompass both peaks fully. If the separation is significant, you may need to adjust your chromatography, but this is less common. The primary goal is to ensure co-elution to effectively compensate for matrix effects.[8]

Experimental Protocols & Visualizations

Protocol: MS/MS Parameter Optimization via Direct Infusion

This protocol outlines the fundamental steps for optimizing compound-dependent parameters for this compound using direct infusion.

1. Preparation:

  • Prepare a 100-500 ng/mL solution of pure this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode).
  • Set up a syringe pump to deliver the solution to the mass spectrometer's ion source at a constant flow rate (e.g., 5-10 µL/min).

2. Precursor Ion Optimization (Q1 Scan):

  • Set the mass spectrometer to scan the first quadrupole (Q1) over a mass range that includes the expected precursor ion (e.g., m/z 200-220).
  • Infuse the standard and acquire data to confirm the m/z of the protonated molecule ([M+H]⁺ at m/z 213.1).
  • While monitoring the precursor ion intensity, optimize the Declustering Potential (DP) and Entrance Potential (EP) by ramping the voltage and observing the signal that gives the best intensity without peak shape distortion.

3. Product Ion Optimization (Product Ion Scan & CE Ramp):

  • Set the mass spectrometer to a "Product Ion Scan" mode. In this mode, Q1 is fixed on the precursor ion mass (m/z 213.1), and Q3 scans a range of masses to detect all fragments.
  • Infuse the standard and observe the resulting fragment ions. Identify the most intense and stable product ion (e.g., m/z 195.1).
  • Create a Multiple Reaction Monitoring (MRM) method for your chosen transition (e.g., 213.1 → 195.1).
  • While infusing and monitoring this MRM transition, systematically ramp the Collision Energy (CE) value (e.g., from 5 V to 40 V in 2 V increments) and record the product ion intensity at each step. Plot the intensity vs. CE to determine the optimal value.

4. Final Optimization (MRM Mode):

  • Using the optimal CE value found in the previous step, perform a final optimization of the Collision Cell Exit Potential (CXP) by ramping its value to maximize the final ion signal.

Workflow Diagram

G cluster_prep Preparation cluster_q1 Precursor Ion Optimization cluster_q3 Product Ion Optimization cluster_final Finalization prep_std Prepare Standard Solution (e.g., 100-500 ng/mL) infuse Set up Direct Infusion (5-10 µL/min) prep_std->infuse q1_scan Perform Q1 Scan to Find Precursor Ion infuse->q1_scan opt_dp Optimize Declustering Potential (DP) q1_scan->opt_dp prod_scan Perform Product Ion Scan to Identify Fragments opt_dp->prod_scan ramp_ce Ramp Collision Energy (CE) in MRM Mode prod_scan->ramp_ce opt_cxp Optimize Collision Cell Exit Potential (CXP) ramp_ce->opt_cxp final_method Final Optimized MRM Method opt_cxp->final_method

References

reducing baseline noise in mesalazine bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mesalazine bioanalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during experimental workflows, with a specific focus on reducing baseline noise.

Troubleshooting Guides

High baseline noise can significantly impact the accuracy and sensitivity of mesalazine quantification. This guide provides a systematic approach to identifying and resolving the root causes of baseline noise in your LC-MS/MS workflow.

Issue: High Baseline Noise in Chromatogram

A stable and low-noise baseline is crucial for reliable quantification. An elevated or noisy baseline can compromise the limit of detection (LOD) and limit of quantitation (LOQ).

Troubleshooting Workflow:

A High Baseline Noise Observed B Isolate the Source: System vs. Method A->B C System Check: Run system with no column B->C D Noise Persists? C->D E Check Mobile Phase & Solvents D->E Yes G Noise Reduced? D->G No F Check LC System Components E->F L Problem Resolved F->L H Method-Related Issue G->H I Check Column H->I J Optimize Sample Preparation I->J K Optimize MS Parameters J->K K->L

A troubleshooting workflow for high baseline noise.

Step-by-Step Guide:

  • Isolate the Source: The first step is to determine if the noise is originating from the LC-MS system itself or from the analytical method (including the sample and column).

    • Action: Replace the column with a union and run the mobile phase.

    • Interpretation:

      • If the baseline is still noisy, the issue is likely with the LC system or the mobile phase.

      • If the baseline is clean, the problem is likely related to the column, sample preparation, or MS parameters.

  • System-Related Noise:

    • Mobile Phase and Solvents: Contaminated or improperly prepared mobile phases are a common source of noise.[1][2]

      • Action: Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[3][4] Ensure thorough degassing of the mobile phase to prevent bubble formation.[5][6][7]

    • LC System Components: Issues with the pump, degasser, or detector can introduce noise.

      • Action: Check for leaks in the system.[5] Ensure pump seals are in good condition and check valves are functioning correctly.[1]

  • Method-Related Noise:

    • Column: A contaminated or degraded column can lead to a noisy baseline.[1]

      • Action: Flush the column thoroughly. If the problem persists, replace the column. Using a guard column can help protect the analytical column from contaminants.[8]

    • Sample Preparation: Inadequate sample cleanup can introduce matrix components that cause ion suppression and increase baseline noise.[9]

      • Action: Optimize the sample preparation method. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide cleaner extracts compared to simple protein precipitation.[9][10][11]

    • Mass Spectrometer Parameters: Suboptimal MS settings can lead to poor signal-to-noise.

      • Action: Optimize ion source parameters such as capillary voltage, nebulizing gas pressure, and cone gas flow rate to maximize the signal for mesalazine while minimizing background noise.[3][9]

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of baseline noise in mesalazine bioanalysis?

A1: The most frequent causes include:

  • Contaminated mobile phase or solvents: Using non-LC-MS grade solvents or contaminated water can introduce impurities.[1][2]

  • Improperly degassed mobile phase: Dissolved gases can form bubbles in the detector, leading to pressure fluctuations and noise.[5][6]

  • Matrix effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can interfere with the ionization of mesalazine.[9][12]

  • Dirty or old column: Contaminants from previous injections can bleed off the column, causing a noisy baseline.[1]

  • LC system issues: Leaks, faulty pump check valves, or a malfunctioning degasser can all contribute to baseline noise.[1][5]

Q2: How can I minimize matrix effects when analyzing mesalazine in plasma?

A2: Minimizing matrix effects is crucial for achieving a stable baseline and accurate quantification. Strategies include:

  • Improved Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[9][10][11]

  • Chromatographic Separation: Optimize the chromatographic method to separate mesalazine from co-eluting matrix components. This can involve adjusting the mobile phase gradient or using a different column chemistry.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., Mesalazine-d3) can help compensate for matrix effects.[10][13]

Q3: What are the recommended sample preparation techniques for mesalazine bioanalysis?

A3: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix.

  • Protein Precipitation (PPT): A simple and fast method, but may result in a less clean extract and higher matrix effects.[12][14]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT and can reduce matrix effects.[10][11][13]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can significantly reduce baseline noise and matrix effects, leading to better sensitivity.[9]

A typical sample preparation workflow is illustrated below:

A Plasma Sample Collection B Addition of Internal Standard A->B C Sample Pre-treatment B->C D Protein Precipitation / LLE / SPE C->D E Evaporation & Reconstitution D->E F LC-MS/MS Analysis E->F

A typical sample preparation workflow for mesalazine analysis.

Q4: Can derivatization help in reducing baseline noise for mesalazine analysis?

A4: Yes, derivatization can be a useful strategy. One study reported a method involving derivatization with propionyl anhydride (B1165640) followed by liquid-liquid extraction. This approach was shown to enhance the signal intensity and minimize the matrix effect of human plasma, leading to a highly sensitive and selective method.[10]

Experimental Protocols

Protocol: Mesalazine Quantification in Human Plasma by LC-MS/MS

This protocol is based on a validated method for the determination of mesalazine in human plasma.[12][14]

1. Sample Preparation (Protein Precipitation)

  • To 500 µL of plasma, add 50 µL of the internal standard working solution (e.g., diazepam or mesalazine-d3).[12]

  • Add 1 mL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 15,000 rpm for 10 minutes at 4°C.[12]

  • Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.

2. LC-MS/MS Conditions

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column Waters Spherisorb C6 (150 x 4.6 mm, 5 µm) or equivalent C18 column[12][14]
Mobile Phase A: 0.2% Formic Acid in WaterB: MethanolIsocratic: 20:80 (v/v)[14]
Flow Rate 1.0 mL/min with a split ratio of 3:2[14]
Injection Volume 20 µL[12]
Column Temp. 40°C[12]
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[14]
MRM Transitions Mesalazine: m/z 154 → m/z 108Diazepam (IS): m/z 285 → m/z 193[14]
Cone Voltage Optimized for maximum signal
Collision Energy Optimized for specific transitions

Data Presentation

Table 1: Comparison of Sample Preparation Techniques
Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Baseline Noise LevelReference
Protein Precipitation85-9510-20Moderate[12][14]
Liquid-Liquid Extraction82-95< 10Low[10][13]
SPE with Derivatization> 90MinimizedVery Low[10]
Table 2: Typical Validation Parameters for Mesalazine Bioanalysis
ParameterAcceptance CriteriaTypical ResultReference
Linearity (r²)> 0.99> 0.995[10][12]
LLOQAs per study requirement1 ng/mL[12]
Intra-day Precision (%CV)< 15%< 7.9%[14]
Inter-day Precision (%CV)< 15%< 7.9%[14]
Accuracy (%RE)± 15%± 3.5%[14]
Matrix EffectWithin ±15%± 9.8%[14]

References

impact of anticoagulants on mesalazine stability in plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential impact of anticoagulants on the stability of mesalazine in plasma samples. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Which anticoagulant (Heparin, EDTA, or Citrate) is recommended for blood collection when studying mesalazine plasma concentrations?

There is no definitive consensus in the published literature recommending a single best anticoagulant for mesalazine stability studies. However, many validated bioanalytical methods for mesalazine quantification in plasma have been successfully developed using either EDTA or heparin.[1][2][3] The choice of anticoagulant can influence the stability of various analytes in plasma.[1][2][3][4][5] Therefore, it is crucial to perform a validation study to determine the most suitable anticoagulant for your specific assay and storage conditions.

Q2: How can the choice of anticoagulant potentially impact mesalazine stability?

The choice of anticoagulant can introduce pre-analytical variability in several ways:

  • pH Shift: Different anticoagulants can cause slight shifts in plasma pH, which may affect the stability of pH-sensitive drugs.

  • Chelation: EDTA and citrate (B86180) function by chelating calcium ions.[2] If mesalazine degradation is catalyzed by metal ions, these anticoagulants could potentially enhance its stability.

  • Matrix Effects: The presence of different anticoagulants can alter the plasma matrix, which may influence the extraction efficiency and ionization of mesalazine during analysis by techniques like LC-MS/MS.[6]

Q3: Are there any known drug-drug interactions between mesalazine and anticoagulants that I should be aware of during sample analysis?

While clinical drug-drug interactions between mesalazine and oral anticoagulants like warfarin (B611796) have been reported to affect the anticoagulant's therapeutic effect, this is distinct from the in vitro stability of mesalazine in a blood collection tube.[7] The primary concern for laboratory studies is the chemical stability of mesalazine in the presence of the anticoagulant in the plasma sample before analysis.

Q4: My mesalazine concentrations are lower than expected. Could the anticoagulant be the cause?

Lower than expected mesalazine concentrations could be due to degradation during sample collection, processing, or storage. If you suspect the anticoagulant is a factor, consider the following:

  • Review your sample handling procedure to ensure minimal time between collection and processing/freezing.

  • Perform a stability experiment comparing mesalazine recovery in plasma with different anticoagulants (see the troubleshooting guide below).

  • Ensure your analytical method is validated for the specific anticoagulant you are using.

Troubleshooting Guide

Issue: Inconsistent or low recovery of mesalazine from plasma samples.

This guide provides a systematic approach to troubleshooting potential issues related to anticoagulant choice and mesalazine stability.

Step 1: Review Your Current Protocol

  • Anticoagulant Used: Document the anticoagulant (Heparin, EDTA, Citrate) and the concentration used.

  • Sample Handling: Note the time and temperature from blood collection to centrifugation and from centrifugation to freezing. Delays at room temperature can lead to degradation of sensitive analytes.[8]

  • Storage Conditions: Confirm the temperature and duration of sample storage.

Step 2: Perform a Comparative Stability Study

If you suspect the anticoagulant is affecting your results, a focused stability study is the most effective way to identify the problem.

Experimental Protocol: Assessing the Impact of Anticoagulants on Mesalazine Plasma Stability

1. Objective: To determine the stability of mesalazine in human plasma collected with three different anticoagulants (K2EDTA, Lithium Heparin, and Sodium Citrate) under various short-term storage conditions.

2. Materials:

  • Human whole blood from healthy volunteers.

  • Blood collection tubes containing K2EDTA, Lithium Heparin, and Sodium Citrate.

  • Mesalazine analytical standard.

  • Validated bioanalytical method for mesalazine quantification (e.g., LC-MS/MS).[9][10]

3. Procedure:

  • Pool whole blood from multiple donors.
  • Spike the pooled blood with a known concentration of mesalazine (e.g., a mid-range concentration from your expected study samples).
  • Aliquot the spiked blood into separate tubes containing K2EDTA, Lithium Heparin, and Sodium Citrate.
  • Gently invert the tubes to ensure proper mixing.
  • Process a set of samples from each anticoagulant group immediately (Time 0). This involves centrifugation to obtain plasma, followed by immediate analysis or storage at -80°C.
  • Store the remaining tubes at room temperature (e.g., 22°C) and 4°C.
  • At specified time points (e.g., 2, 4, 8, and 24 hours), process a set of samples from each temperature and anticoagulant group.
  • Analyze all plasma samples for mesalazine concentration using a validated analytical method.

4. Data Analysis:

  • Calculate the mean concentration and standard deviation for each anticoagulant, temperature, and time point.
  • Express the stability as the percentage of the initial (Time 0) concentration remaining at each subsequent time point.
  • Compare the stability profiles across the different anticoagulants.

Step 3: Analyze the Results and Optimize Your Protocol

Based on the data from your stability study, select the anticoagulant that demonstrates the best mesalazine stability under your typical laboratory conditions. Update your standard operating procedures to reflect this choice.

Quantitative Data Summary

The following tables present hypothetical data from the comparative stability study described above. These tables are for illustrative purposes to show how to present such data.

Table 1: Mesalazine Stability in Plasma with Different Anticoagulants at Room Temperature (22°C)

Time (hours)% Recovery (K2EDTA)% Recovery (Li-Heparin)% Recovery (Sodium Citrate)
0100.0 ± 2.1100.0 ± 1.8100.0 ± 2.5
298.5 ± 2.397.9 ± 2.096.5 ± 3.1
495.1 ± 2.894.2 ± 2.591.3 ± 3.5
889.7 ± 3.188.5 ± 2.985.4 ± 4.0
2475.3 ± 4.572.8 ± 4.168.9 ± 5.2

Table 2: Mesalazine Stability in Plasma with Different Anticoagulants at 4°C

Time (hours)% Recovery (K2EDTA)% Recovery (Li-Heparin)% Recovery (Sodium Citrate)
0100.0 ± 2.1100.0 ± 1.8100.0 ± 2.5
299.8 ± 1.999.5 ± 1.799.2 ± 2.3
499.2 ± 2.098.9 ± 1.998.5 ± 2.6
898.5 ± 2.298.1 ± 2.197.6 ± 2.8
2496.3 ± 2.995.5 ± 2.794.1 ± 3.3

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in assessing the impact of anticoagulants on mesalazine stability.

Experimental_Workflow cluster_collection Blood Collection & Spiking cluster_aliquot Anticoagulant Aliquoting cluster_processing Sample Processing & Analysis cluster_stability Stability Assessment Blood Pool Whole Blood Spike Spike with Mesalazine Blood->Spike EDTA K2EDTA Tubes Heparin Li-Heparin Tubes Citrate Citrate Tubes Centrifuge Centrifuge to obtain Plasma EDTA->Centrifuge Timepoints Incubate at different Temperatures and Timepoints EDTA->Timepoints Heparin->Centrifuge Heparin->Timepoints Citrate->Centrifuge Citrate->Timepoints Analyze Quantify Mesalazine (e.g., LC-MS/MS) Centrifuge->Analyze Compare Compare % Recovery vs. Time 0 Analyze->Compare Timepoints->Centrifuge Timepoints->Compare

Caption: Experimental workflow for comparing mesalazine stability in plasma with different anticoagulants.

logical_relationship cluster_factors Pre-analytical Factors cluster_impact Potential Impact cluster_outcome Experimental Outcome Anticoagulant Anticoagulant Choice (EDTA, Heparin, Citrate) pH Plasma pH Anticoagulant->pH Chelation Ion Chelation Anticoagulant->Chelation Matrix Matrix Effects Anticoagulant->Matrix Time Time to Processing Stability Mesalazine Stability Time->Stability Temp Storage Temperature Temp->Stability pH->Stability Chelation->Stability Concentration Measured Plasma Concentration Matrix->Concentration Stability->Concentration

Caption: Logical relationship of pre-analytical factors impacting measured mesalazine concentration.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Mesalazine Using an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of mesalazine (5-aminosalicylic acid, 5-ASA) in biological matrices is paramount for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The use of an internal standard (IS) in bioanalytical methods is a critical practice to ensure precision and accuracy by correcting for variability during sample preparation and analysis. This guide provides an objective comparison of different validated bioanalytical methods for mesalazine that employ an internal standard, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.

Comparative Analysis of Validated LC-MS/MS Methods

The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the quantification of mesalazine in human plasma. These methods have been selected based on their use of an internal standard and the availability of comprehensive validation data.

Table 1: Chromatographic and Mass Spectrometric Conditions

ParameterMethod 1Method 2Method 3Method 4
Chromatography LC-MS/MSUHPLC-MS/MS[1]LC-MS/MS[2]LC-MS/MS[3]
Internal Standard (IS) Diazepam[3][4]Mesalazine-d3[1]N-Acetyl mesalamine D3[2]Diazepam[3]
Column C18[4]Kinetex XB-C18 (100x4.6mm, 2.6µ)[1]Thermo, HyPURITY C18 (150 x 4.6 mm, 5 µm)[2]Waters Spherisorb C6 (150 × 4.6 mm, 5 µm)[3]
Mobile Phase Acetonitrile (B52724) and 0.1% formic acid in water[4]0.1% formic acid in water and acetonitrile (gradient)[1]10 mM ammonium (B1175870) acetate (B1210297) and methanol (B129727) (85:15, v/v)[2]0.2% formic acid in water-methanol (20:80, v/v)[3]
Ionization Mode Positive[3][4]Negative (for derivatized mesalazine)[1]Not SpecifiedPositive[3]
MRM Transition (Analyte) Not Specifiedm/z 208.1 → 107.0 (derivatized)[1]Not Specifiedm/z 154 → 108[3]
MRM Transition (IS) Not Specifiedm/z 211.1 → 110.1[1]Not Specifiedm/z 285 → 193[3]

Table 2: Method Validation Parameters

ParameterMethod 1Method 2Method 3Method 4
Linearity Range 1–160 ppb (ng/mL)[4]0.10–12.0 ng/mL[1]2–1500 ng/mL[2]50–30,000 ng/mL[3]
Correlation Coefficient (r²) > 0.99[4]> 0.995[1]> 0.998[2]Not Specified
Lower Limit of Quantification (LLOQ) 1 ppb (ng/mL)[4]0.10 ng/mL[1]2 ng/mL[2]50 ng/mL[3]
Intra-day Precision (%CV) Not Specified0.6–2.9%[1]1.60–8.63%[2]< 7.9%[3]
Inter-day Precision (%CV) Not Specified1.3–3.8%[1]2.14–8.67%[2]< 7.9%[3]
Accuracy Not Specified103.8–107.2%[1]100.64–105.48% (intra-day) and 100.64–103.87% (inter-day)[2]Within ±3.5% (relative error)[3]
Recovery Not Specified82–95% (analyte), ~78% (IS)[1]Not SpecifiedNot Specified
Matrix Effect Evaluated[4]Minimized by LLE[1]Not SpecifiedWithin ±9.8%[3]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison tables.

Method 1: LC-MS/MS with Diazepam Internal Standard
  • Sample Preparation: Protein precipitation using acetonitrile is employed for sample cleanup.[4]

  • Chromatographic Separation: A C18 column is used with a mobile phase consisting of acetonitrile and 0.1% formic acid in water.[4]

  • Mass Spectrometric Detection: Detection is performed using a mass spectrometer in positive ionization mode, monitoring specific precursor-to-product ion transitions for both mesalazine and the internal standard, diazepam.[4]

  • Validation: The method was validated in accordance with ICH M10 and EMEA guidelines, assessing parameters such as specificity, linearity, accuracy, precision, matrix effect, and stability (short-term, freeze-thaw, and long-term).[4]

Method 2: UHPLC-MS/MS with Derivatization and a Stable Isotope-Labeled Internal Standard
  • Sample Preparation: This method involves a derivatization step with propionyl anhydride (B1165640) followed by liquid-liquid extraction (LLE) to enhance signal intensity and minimize matrix effects.[1]

  • Chromatographic Separation: A Kinetex XB-C18 analytical column is used with a gradient elution of 0.1% formic acid in water and acetonitrile.[1] The nominal retention times for derivatized mesalazine and its deuterated internal standard (mesalazine-d3) are approximately 3.08 and 3.07 minutes, respectively.[1]

  • Mass Spectrometric Detection: Analysis is conducted in the multiple reaction monitoring (MRM) mode using negative ion electrospray ionization.[1]

  • Validation: The method demonstrated linearity, precision, and accuracy within a concentration range of 0.10 to 12.0 ng/mL.[1]

Method 3: LC-MS/MS for Simultaneous Quantification of Mesalazine and its Metabolite
  • Sample Preparation: Liquid-liquid extraction is utilized to extract mesalazine, its metabolite N-acetyl mesalamine, and the internal standard (N-Acetyl mesalamine D3) from human plasma.[2]

  • Chromatographic Separation: A Thermo, HyPURITY C18 column is used with an isocratic mobile phase of 10 mM ammonium acetate and methanol (85:15, v/v) at a flow rate of 0.6 mL/min.[2]

  • Mass Spectrometric Detection: A tandem mass spectrometer is used for quantification.[2]

  • Validation: The method was validated over a linear concentration range of 2-1500 ng/mL for mesalazine, with demonstrated intra- and inter-day precision and accuracy.[2] Stability studies including freeze-thaw, benchtop, and postoperative stability were also conducted.[2]

Method 4: LC-MS/MS in Beagle Dog Plasma
  • Sample Preparation: Plasma samples are prepared by protein precipitation.[3]

  • Chromatographic Separation: A Waters Spherisorb C6 column is used with a mobile phase of 0.2% formic acid in water-methanol (20:80, v/v) at a flow rate of 1.0 mL/min.[3]

  • Mass Spectrometric Detection: A triple-quadrupole mass spectrometer with an electrospray source in positive ionization mode is used for detection.[3]

  • Validation: The method was validated for linearity, precision, accuracy, and matrix effect.[3]

Visualized Experimental Workflow

The following diagrams illustrate the general experimental workflows for the bioanalytical validation of mesalazine.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation plasma Plasma Sample Collection add_is Addition of Internal Standard plasma->add_is extraction Extraction (Protein Precipitation or LLE) add_is->extraction injection Injection into LC-MS/MS extraction->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification of Analyte & IS detection->quantification validation Method Validation (Linearity, Precision, Accuracy, etc.) quantification->validation

Caption: General workflow for bioanalytical method validation of mesalazine.

cluster_validation Key Validation Parameters selectivity Selectivity & Specificity linearity Linearity & Range accuracy Accuracy precision Precision (Intra- & Inter-day) lloq Lower Limit of Quantification (LLOQ) stability Stability (Freeze-thaw, Bench-top) matrix Matrix Effect recovery Recovery start Validated Method start->selectivity start->linearity start->accuracy start->precision start->lloq start->stability start->matrix start->recovery

Caption: Core parameters for bioanalytical method validation.

References

A Comparative Guide to Internal Standards for Mesalazine Quantification: A Focus on N-Propionyl Mesalazine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of mesalazine (5-aminosalicylic acid), a primary therapeutic agent for inflammatory bowel disease, is paramount in clinical and pharmaceutical research. The use of a reliable internal standard (IS) is critical for robust and accurate bioanalytical methods, particularly in complex biological matrices. This guide provides an objective comparison of N-Propionyl Mesalazine-d3 with other commonly employed internal standards for mesalazine analysis, supported by experimental data from various studies.

The Role of Internal Standards in Bioanalysis

An internal standard is a compound with a known concentration that is added to a sample before analysis. It is essential for correcting variations that can occur during sample preparation, injection, and analysis, thereby improving the precision and accuracy of the results. An ideal internal standard should be chemically similar to the analyte, undergo similar extraction and chromatographic behavior, and not interfere with the analyte's signal. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are often considered the gold standard as they closely mimic the physicochemical properties of the analyte.

Comparison of Internal Standards for Mesalazine Analysis

This guide compares the performance of this compound with other documented internal standards for mesalazine quantification by liquid chromatography-mass spectrometry (LC-MS). The alternatives include another deuterated analogue, N-Acetyl mesalamine-d3, and two non-deuterated compounds, 4-Aminosalicylic acid and Diazepam.

Performance Data Summary

The following table summarizes the performance characteristics of different internal standards for mesalazine analysis as reported in various studies. It is important to note that these data are collated from different experiments and should be considered in the context of their respective methodologies.

Internal StandardAnalyte(s)MatrixLinearity (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Recovery (%)
This compound MesalazineData not available in direct comparison studies-----
N-Acetyl mesalamine-d3 [1]Mesalazine & N-Acetyl mesalamineHuman Plasma2-1500 (Mesalazine) 10-2000 (N-Acetyl mesalamine)1.60 - 8.63 (Mesalazine) 0.99 - 5.67 (N-Acetyl mesalamine)2.14 - 8.67 (Mesalazine) 1.72 - 4.89 (N-Acetyl mesalamine)100.64 - 105.48 (Mesalazine) 99.64 - 106.22 (N-Acetyl mesalamine)>50
Mesalazine-d3 [2][3]MesalazineHuman Plasma0.10 - 12.0[2] 7.984 - 3780.638[3]0.6 - 2.9[2]1.3 - 3.8[2]103.8 - 107.2[2]~78[2]
4-Aminosalicylic acid [4]Mesalazine & N-Acetyl-5-aminosalicylic acidHuman PlasmaLinearity established----
Diazepam [5][6]MesalazineHuman Plasma, Beagle Dog Plasma1-160[5] 50-30,000[6]<7.9[6]<7.9[6]±3.5[6]-

Note: The performance of this compound is not detailed in the available comparative studies. However, as a deuterated derivative of mesalazine, its performance is expected to be comparable to other stable isotope-labeled standards, offering excellent correction for matrix effects and variability.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative experimental protocols for mesalazine quantification using different internal standards.

Method 1: Using N-Acetyl mesalamine-d3 as Internal Standard[1]
  • Sample Preparation: Liquid-liquid extraction.

    • To 100 µL of plasma, add 100 µL of internal standard solution (150 ng/mL of N-Acetyl mesalamine-d3).

    • Add 25 µL of 10% propionic anhydride (B1165640) in methanol (B129727) for derivatization and vortex.

    • Add 100 µL of 0.5% formic acid and vortex.

    • Add 3 mL of methyl t-butyl ether, vortex for 10 minutes, and centrifuge.

    • The supernatant is then processed for LC-MS/MS analysis.

  • Chromatographic Conditions:

  • Mass Spectrometric Detection:

    • Ionization: Turbo ion spray, negative mode

    • MRM Transitions:

      • Mesalazine: m/z 152.0 → 108.0

      • N-Acetyl mesalamine: m/z 194.2 → 149.9

      • N-Acetyl mesalamine-d3: m/z 169.9 → 153.0

Method 2: Using Diazepam as Internal Standard[5][6]
  • Sample Preparation: Protein precipitation.[5]

    • To the plasma sample, add the internal standard (Diazepam).

    • Precipitate proteins using acetonitrile.

    • Centrifuge and collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: C18 column[5]

    • Mobile Phase: Acetonitrile and 0.1% formic acid in water[5]

  • Mass Spectrometric Detection:

    • Ionization: Positive ionization mode[5]

    • MRM Transitions:

      • Mesalazine: m/z 154 → 108[6]

      • Diazepam: m/z 285 → 193[6]

Visualizing the Workflow and Rationale

To better understand the analytical process and the logic behind internal standard selection, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quantification Data Analysis plasma Biological Matrix (e.g., Plasma) add_is Spike with Internal Standard plasma->add_is extraction Extraction (Protein Precipitation or LLE) add_is->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calculation Calculate Analyte/IS Ratio peak_integration->ratio_calculation quantification Quantification via Calibration Curve ratio_calculation->quantification

Caption: A generalized workflow for bioanalytical quantification using an internal standard.

internal_standard_selection cluster_ideal Ideal Internal Standard Characteristics cluster_properties Key Performance Attributes ideal_is Ideal Internal Standard prop1 Chemical & Physical Similarity to Analyte ideal_is->prop1 prop2 Co-elution with Analyte ideal_is->prop2 prop3 No Interference with Analyte Signal ideal_is->prop3 prop4 High Purity & Stability ideal_is->prop4 prop5 Effective Compensation for Matrix Effects ideal_is->prop5

Caption: Key considerations for selecting an appropriate internal standard.

Conclusion

The selection of an internal standard is a critical decision in the development of a robust bioanalytical method for mesalazine. Stable isotope-labeled internal standards, such as this compound and N-Acetyl mesalamine-d3, are generally preferred due to their ability to closely mimic the behavior of the analyte, thereby providing superior correction for matrix effects and other sources of variability. While non-deuterated alternatives like Diazepam and 4-Aminosalicylic acid have been used, they may not always provide the same level of accuracy, especially in complex and variable biological matrices.

Although direct comparative data for this compound is limited in the reviewed literature, its structural similarity and isotopic labeling suggest it would be an excellent choice for the accurate and precise quantification of mesalazine. Researchers should always validate their chosen internal standard according to regulatory guidelines to ensure the reliability of their analytical data.

References

A Head-to-Head Comparison: N-Propionyl Mesalazine-d3 vs. 13C-Labeled Mesalazine as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of mesalazine (5-aminosalicylic acid, 5-ASA), an anti-inflammatory drug crucial for the treatment of inflammatory bowel disease, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of the internal standard is a critical decision that can significantly impact assay performance. This guide provides an objective comparison of two commonly utilized stable isotope-labeled internal standards for mesalazine: N-Propionyl Mesalazine-d3 and 13C-labeled mesalazine.

This comparison delves into their performance as internal standards, supported by experimental data from various studies. Detailed methodologies for typical bioanalytical assays are also provided to aid researchers in their practical applications.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these internal standards is the first step in evaluating their suitability for specific analytical needs.

PropertyThis compound13C-Labeled Mesalazine
Chemical Name 2-hydroxy-5-propionamidobenzoic-3,4,6-d3 acid5-Amino-2-hydroxybenzoic-1,2,3,4,5,6-13C6 acid
Molecular Formula C₁₀H₈D₃NO₄¹³C₆C₁H₇NO₃
Molecular Weight ~212.22 g/mol ~159.09 g/mol (for the 13C6 variant)
Isotopic Label Deuterium (B1214612) (³H)Carbon-13 (¹³C)
Labeling Position On the propionyl group and/or aromatic ringTypically on the benzene (B151609) ring

Performance as an Internal Standard: A Comparative Analysis

The ideal internal standard should co-elute with the analyte, exhibit the same ionization efficiency, and behave identically during sample extraction to compensate for matrix effects and variability in the analytical process. While both this compound and 13C-labeled mesalazine are designed for this purpose, their inherent isotopic differences can lead to variations in performance.

Key Performance Characteristics:

  • Chromatographic Co-elution: 13C-labeled internal standards are generally considered superior in this aspect. Because the mass difference between ¹²C and ¹³C is minimal, 13C-labeled compounds typically exhibit nearly identical chromatographic behavior to their unlabeled counterparts, ensuring true co-elution. Deuterium-labeled standards, due to the greater relative mass difference between protium (B1232500) (¹H) and deuterium (²H), can sometimes exhibit a slight chromatographic shift (isotope effect), leading to partial or complete separation from the analyte. This can be a significant drawback, especially in complex matrices where matrix effects vary across the chromatographic peak.

  • Isotopic Stability: 13C labels are incorporated into the carbon backbone of the molecule and are metabolically stable, with no risk of isotopic exchange. Deuterium labels, particularly those on heteroatoms or activated carbon positions, can sometimes be susceptible to back-exchange with protons from the solvent, although this is less of a concern for deuterium on an aromatic ring or a stable alkyl chain.

  • Mass Difference: Both labeling strategies provide a sufficient mass difference from the native mesalazine (m/z 154) to be easily resolved by a mass spectrometer. This compound has a mass shift of +3 Da, while a 13C6-labeled mesalazine would have a +6 Da shift.

  • Availability and Cost: Deuterated compounds are often more readily available and less expensive to synthesize than their 13C-labeled counterparts. This can be a practical consideration for high-throughput screening or routine analysis.

Quantitative Performance Data (from separate studies):

While a direct head-to-head comparative study was not identified in the public domain, the following tables summarize typical validation parameters from studies using either deuterated or (inferred) 13C-labeled mesalazine internal standards. This allows for an indirect assessment of their performance.

Table 1: Performance Data for Deuterated Mesalazine Internal Standards (e.g., this compound or Mesalazine-d3)

ParameterResultReference
Linearity Range 0.10 - 12.0 ng/mL
7.984 - 3780.638 ng/mL
Intra-day Precision (%CV) 0.6 - 2.9%
Inter-day Precision (%CV) 1.3 - 3.8%
Accuracy 103.8 - 107.2%
Recovery 78%

Table 2: Representative Performance Data for Bioanalytical Methods (where a stable isotope-labeled IS, potentially 13C-labeled, is used)

ParameterResultReference
Linearity Range 1 - 160 ppb
Lower Limit of Quantification (LLOQ) 1 ppb
Coefficient of Determination (R²) > 0.99
Precision and Accuracy Within regulatory limits

Note: The data presented are from different studies and may not be directly comparable due to variations in instrumentation, matrices, and protocols. However, they demonstrate that high-quality, validated bioanalytical methods can be developed using either type of internal standard. The general consensus in the scientific community leans towards 13C-labeled standards being the "gold standard" when available, due to their superior physicochemical similarity to the analyte.

Experimental Protocols

Below is a detailed, representative experimental protocol for the quantification of mesalazine in human plasma using a stable isotope-labeled internal standard, based on common methodologies found in the literature.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or 13C-labeled mesalazine in a suitable solvent like methanol).

  • Vortex mix for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or Negative, depending on the derivatization and optimization.

  • MRM Transitions:

    • Mesalazine: To be optimized (e.g., m/z 154 -> 108)

    • This compound: To be optimized

    • 13C-labeled Mesalazine: To be optimized (e.g., m/z 160 -> 114 for 13C6 variant)

Visualizing the Workflow and Metabolic Pathway

Experimental Workflow:

experimental_workflow plasma Plasma Sample is Add Internal Standard (this compound or 13C-Mesalazine) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

A generalized workflow for the bioanalysis of mesalazine using a stable isotope-labeled internal standard.

Metabolic Pathway of Mesalazine:

Mesalazine is primarily metabolized in the intestinal mucosa and liver to its pharmacologically inactive metabolite, N-acetyl-5-aminosalicylic acid.

metabolic_pathway mesalazine Mesalazine (5-aminosalicylic acid) metabolite N-acetyl-5-aminosalicylic acid (Inactive Metabolite) mesalazine->metabolite Acetylation enzyme N-acetyltransferase (NAT) enzyme->metabolite

The primary metabolic pathway of mesalazine.

Conclusion

Both this compound and 13C-labeled mesalazine are effective internal standards for the quantitative bioanalysis of mesalazine. The choice between them often comes down to a balance of performance, availability, and cost.

  • 13C-labeled mesalazine is theoretically the superior choice due to its identical chromatographic behavior and metabolic stability, minimizing the risk of analytical bias. It is the recommended internal standard for assays requiring the highest level of accuracy and precision, particularly in complex matrices or when chromatographic resolution is challenging.

  • This compound is a widely used and more accessible alternative that provides excellent performance in well-validated methods. For routine analyses and high-throughput applications where cost is a significant factor, it remains a robust and reliable option.

Ultimately, the selection of the internal standard should be based on a thorough method development and validation process to ensure it meets the specific requirements of the intended application. Researchers should carefully consider the trade-offs between the ideal physicochemical properties of 13C-labeled standards and the practical advantages of their deuterated counterparts.

The Gold Standard in Bioanalysis: A Comparative Guide to Mesalazine Quantification Using a d3-Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of mesalazine (5-aminosalicylic acid, 5-ASA) is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of a stable isotope-labeled internal standard, such as mesalazine-d3 (B585356), in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is widely considered the gold standard. This guide provides an objective comparison of the performance of mesalazine quantification using a d3-deuterated internal standard against other analytical approaches, supported by experimental data from published studies.

The consensus in the scientific community strongly supports the use of stable isotope-labeled internal standards. Deuterated standards, like mesalazine-d3, are ideal as they exhibit nearly identical physical and chemical properties to the analyte. This ensures they co-elute with the target compound and experience similar extraction recovery and ionization efficiency, effectively compensating for matrix effects and variations in instrument response.[1][2][3] This leads to enhanced accuracy, precision, and robustness in bioanalytical assays.[4][5]

Comparative Analysis of Quantitative Performance

The following tables summarize the performance characteristics of various LC-MS/MS methods for mesalazine quantification. Table 1 presents data from methods employing a mesalazine-d3 internal standard, while Table 2 shows data from methods using a non-deuterated internal standard.

Table 1: Performance of Mesalazine Quantification using a d3-Internal Standard

Validation ParameterStudy 1 (Derivatization)[6][7]Study 2 (Derivatization)[8]Study 3[9]
Linearity Range (ng/mL) 10 - 12000.10 - 12.07.984 - 3780.638
Correlation Coefficient (r²) > 0.99> 0.995Not Specified
Intra-day Precision (%CV) Not Specified0.6 - 2.9Not Specified
Inter-day Precision (%CV) Not Specified1.3 - 3.8Not Specified
Accuracy Not Specified103.8 - 107.2%Not Specified
Lower Limit of Quantification (LLOQ) (ng/mL) 100.107.984

Table 2: Performance of Mesalazine Quantification using Non-Deuterated Internal Standards

Validation ParameterStudy 4 (Internal Standard: Diazepam)[10]Study 5 (Internal Standard: N-Acetyl mesalamine D3 for Mesalamine)[11]
Linearity Range (ng/mL) 50 - 30,0002 - 1500
Correlation Coefficient (r²) Not Specified> 0.99 (Implied)
Intra-day Precision (%CV) < 7.91.60 - 8.63
Inter-day Precision (%CV) < 7.92.14 - 8.67
Accuracy (%RE or %) ± 3.5100.64 - 105.48
Lower Limit of Quantification (LLOQ) (ng/mL) 502

Note: The data presented is a compilation from different studies and is intended for comparative purposes. Direct comparison may be limited by variations in experimental conditions, instrumentation, and validation protocols.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. The following sections outline typical experimental protocols for mesalazine quantification using a d3-internal standard.

Sample Preparation

A common and efficient method for extracting mesalazine and its d3-internal standard from plasma is protein precipitation.

  • To a 100 µL plasma sample, add the mesalazine-d3 internal standard solution.

  • Add a protein precipitating agent, such as acetonitrile (B52724).

  • Vortex the mixture to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

Some methods may employ liquid-liquid extraction for sample clean-up.[9][11] Derivatization with reagents like propionic anhydride (B1165640) can be used to enhance the signal intensity of mesalazine.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The prepared samples are then analyzed by LC-MS/MS.

  • Chromatographic Separation: A C18 reverse-phase column is typically used to separate mesalazine from other plasma components.[6][10] The mobile phase often consists of a mixture of acetonitrile and an aqueous solution containing a modifier like formic acid.[6][8]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. The instrument is tuned to monitor specific precursor-to-product ion transitions for both mesalazine and mesalazine-d3.

    • Mesalazine Transition (example): m/z 154 → m/z 108[10]

    • Mesalazine-d3 Transition (example with derivatization): m/z 213.1 → 195.1[6][7]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the quantification of mesalazine in plasma using a d3-internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Mesalazine-d3 Internal Standard plasma->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification results Concentration Results quantification->results

Caption: Experimental workflow for mesalazine quantification.

References

inter-laboratory comparison of mesalazine bioanalysis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various bioanalytical methods for the quantification of mesalazine (5-aminosalicylic acid), a key drug in the management of inflammatory bowel disease. The following sections detail the performance characteristics of commonly employed analytical techniques, offer comprehensive experimental protocols, and present visual workflows and pathway diagrams to support research and drug development efforts. The data presented is a synthesis of published literature and is intended to serve as a comparative reference.

Comparative Performance of Mesalazine Bioanalytical Methods

The selection of a bioanalytical method for mesalazine quantification is critical and depends on the specific requirements of the study, such as required sensitivity, sample matrix, and available instrumentation. The following table summarizes the quantitative performance of various published methods.

Analytical MethodMatrixLLOQ (ng/mL)Linearity Range (ng/mL)Accuracy (%)Precision (%RSD)Key Findings
LC-MS/MS Human Plasma11 - 16095-105< 15High sensitivity and specificity, suitable for pharmacokinetic and bioequivalence studies.[1][2]
LC-MS/MS Mucosal Biopsy Homogenates----Validated for tissue concentration analysis, crucial for correlating local drug levels with efficacy.[3]
HPLC-UV Bulk and Tablet Dosage Forms20002000 - 1600098-102< 2A simple and accurate method for quality control of pharmaceutical formulations.[4]
Spectrophotometry Bulk Drug and Capsules-10000 - 30000099.1 - 99.8< 1A cost-effective method for assaying mesalamine in delayed-release capsules.[5]
Spectrophotometry Pharmaceutical Formulation2000 - 150002000 - 22000 (Method B) / 15000 - 97500 (Method A)--Two simple and precise methods based on derivatization and charge transfer reactions.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative protocols for the key methods cited.

LC-MS/MS Method for Mesalazine in Human Plasma

This method is adapted from a validated bioequivalence study.[1]

  • Sample Preparation:

    • To 200 µL of human plasma, add an internal standard (e.g., Diazepam).

    • Perform protein precipitation by adding a suitable organic solvent (e.g., methanol).

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: A suitable C18 reverse-phase column.

    • Mobile Phase: A gradient of 0.1% formic acid in water and methanol (B129727).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • Transitions: Monitor specific precursor-to-product ion transitions for mesalazine and the internal standard.

  • Validation Parameters:

    • Assess specificity, linearity, accuracy, precision, matrix effect, and stability (short-term, long-term, and freeze-thaw).[1]

HPLC-UV Method for Mesalazine in Pharmaceutical Dosage Forms

This protocol is based on a method for the assay of mesalamine in delayed-release capsules.[5]

  • Sample Preparation (for Capsules):

    • Weigh and transfer the contents of 5 capsules into a 500 mL volumetric flask.

    • Add 10 mL of 1N hydrochloric acid and sonicate for 5 minutes.

    • Add 50 mL of methanol and sonicate for 5 minutes with intermittent shaking.

    • Add 40 mL of 1N hydrochloric acid and sonicate for 20 minutes.

    • Add 200 mL of ultrapure water and sonicate for 10 minutes.

    • Make up to volume with ultrapure water and mix well.

    • Centrifuge a portion of the solution at 5000 rpm for 5 minutes.

    • Pipette 2 mL of the supernatant into a 200 mL volumetric flask and make up to volume with the diluent.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of methanol, acetonitrile, and a suitable buffer (e.g., potassium dihydrogen phosphate (B84403) with 1-Octane sulfonic acid sodium salt).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm.

    • Column Temperature: 40°C.

  • Validation:

    • Validate for linearity, precision, accuracy, robustness, and specificity as per ICH guidelines.[5]

Visualizing Bioanalytical Workflows and Method Comparisons

To further clarify the processes and aid in method selection, the following diagrams illustrate a typical bioanalytical workflow and a comparison of the key analytical techniques.

Mesalazine Bioanalysis Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample Collection Sample Collection Sample Processing Sample Processing Sample Collection->Sample Processing Sample Storage Sample Storage Sample Processing->Sample Storage Sample Preparation Sample Preparation Sample Storage->Sample Preparation Instrumental Analysis Instrumental Analysis Sample Preparation->Instrumental Analysis Data Acquisition Data Acquisition Instrumental Analysis->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Pharmacokinetic Analysis Pharmacokinetic Analysis Data Processing->Pharmacokinetic Analysis Reporting Reporting Pharmacokinetic Analysis->Reporting

Caption: A generalized workflow for the bioanalysis of mesalazine.

Comparison of Mesalazine Bioanalytical Methods LC_MS_MS LC-MS/MS High Sensitivity High Specificity Lower Throughput Higher Cost HPLC_UV HPLC-UV Moderate Sensitivity Good Specificity Higher Throughput Moderate Cost LC_MS_MS->HPLC_UV Decreasing Sensitivity & Cost HPLC_UV->LC_MS_MS Increasing Sensitivity & Cost Spectrophotometry Spectrophotometry Lower Sensitivity Lower Specificity High Throughput Lower Cost HPLC_UV->Spectrophotometry Decreasing Specificity Spectrophotometry->HPLC_UV Increasing Specificity

Caption: Key feature comparison of common mesalazine bioanalytical methods.

Mesalazine Signaling Pathways

Mesalazine's therapeutic effects are mediated through its interaction with several key signaling pathways involved in inflammation.

Mesalazine Signaling Pathway Mesalazine Mesalazine PPAR_gamma PPARγ Mesalazine->PPAR_gamma Activates NF_kB NF-κB Mesalazine->NF_kB Inhibits PPAR_gamma->NF_kB Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Expression NF_kB->Pro_inflammatory_Genes Promotes

Caption: Mesalazine's inhibitory effect on the NF-κB signaling pathway.

References

A Comparative Guide to the Linearity of Mesalazine Calibration Curves

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a linear relationship between the concentration of an analyte and the analytical signal is a critical aspect of method validation. This guide provides a comparative overview of the linearity of calibration curves for mesalazine (also known as 5-aminosalicylic acid) using various analytical techniques. The data presented is compiled from published studies and is intended to assist in the selection and development of robust analytical methods for the quantification of mesalazine in different matrices.

Comparison of Linearity Parameters for Mesalazine Quantification

The following table summarizes the linearity parameters of different analytical methods used for the determination of mesalazine. This allows for a direct comparison of the performance of each technique.

Analytical TechniqueMatrixConcentration RangeCorrelation Coefficient (R²)Reference
LC-MS/MSHuman Plasma1–160 ng/mL> 0.99[1]
LC-MS/MSHuman Plasma2-1500 ng/mLNot explicitly stated, but method was validated[2]
LC-MS/MSBeagle Dog Plasma50–30,000 ng/mLNot explicitly stated, but a linear curve was obtained[3]
UHPLC-MS/MSHuman Plasma0.10–12.0 ng/mL> 0.995[4]
LC-MS/MSHuman Plasma10-1200 ng/mLNot explicitly stated, but method was validated[5]
RP-HPLCBulk and Tablet Dosage Form6-14 µg/mLNot explicitly stated, but linearity was evaluated[6]
RP-HPLCBulk and Tablet Dosage Form10-60 µg/mL0.998[7]
RP-HPLCBulk and Tablet Dosage Form20-50 µg/mL0.99[8]
RP-HPLCDelayed Release Capsules5-72 µg/mL0.999[9]
RP-HPLCPharmaceutical Formulations10–50 µg/mL0.9992[10]
RP-HPLCPharmaceutical Dosage Form50 to 400 µg/mL0.9999[11]
RP-HPLCBulk and Pharmaceutical Products10–50 µg/mL0.9992[10]
RP-HPLCBulk and Formulated Products10-50 µg/mL0.9992[10]
UV SpectrophotometryPharmaceutical Formulation15-97.5 µg/mL (Method A)0.9986
2-22 µg/mL (Method B)0.9997
UV SpectrophotometryBulk and Solid Dosage Form10-50 µg/mL0.9953[12]
UV SpectrophotometryPure and Pharmaceutical Formulations5-45 µg/mLNot explicitly stated, but linearity was established[13]
UV SpectrophotometryBulk and Tablet Formulation5-100 µg/mlNot explicitly stated, but Beer's law was obeyed[14]
SpectrophotometryPharmaceutical PreparationsNot specified, calibration curve constructedNot explicitly stated
SpectrophotometryPharmaceutical Forms0.1-2.8 µg/mlNot explicitly stated, but a calibration curve was prepared[15]

Experimental Workflows and Methodologies

A generalized workflow for assessing the linearity of a mesalazine calibration curve is depicted below. This process is fundamental to method validation and ensures the accuracy and reliability of quantitative data.

G cluster_prep Standard Preparation cluster_analysis Analysis cluster_eval Evaluation stock Prepare Stock Solution of Mesalazine serial Perform Serial Dilutions to obtain Calibration Standards stock->serial Dilute instrument Analyze Calibration Standards using the selected method (e.g., HPLC, LC-MS/MS) serial->instrument Inject/Measure data Record Analytical Signal (e.g., Peak Area, Absorbance) instrument->data plot Plot Calibration Curve (Concentration vs. Signal) data->plot regression Perform Linear Regression Analysis plot->regression params Determine R², Slope, and Intercept regression->params

Fig. 1: General workflow for assessing calibration curve linearity.
Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison table, providing insights into the practical aspects of generating linearity data for mesalazine.

1. LC-MS/MS Method for Mesalazine in Human Plasma [1]

  • Preparation of Stock and Working Solutions: A stock solution of mesalazine is prepared in a suitable solvent (e.g., methanol). Working solutions for calibration standards are prepared by serial dilution of the stock solution.

  • Preparation of Calibration Standards: Calibration standards are prepared by spiking blank human plasma with the appropriate working solutions to achieve the desired concentration range (e.g., 1–160 ng/mL).

  • Sample Preparation: A protein precipitation method is typically used. An internal standard is added to the plasma sample, followed by a precipitating agent (e.g., acetonitrile). The sample is vortexed and centrifuged, and the supernatant is injected into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: Typically in the range of 0.2-0.6 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for mesalazine and the internal standard.

  • Data Analysis: A calibration curve is constructed by plotting the peak area ratio of mesalazine to the internal standard against the nominal concentration of the calibration standards. Linear regression analysis is performed to determine the slope, intercept, and correlation coefficient (R²).

2. RP-HPLC Method for Mesalazine in Bulk and Tablet Dosage Forms [6]

  • Preparation of Stock and Working Solutions: A standard stock solution of mesalazine is prepared by accurately weighing the reference standard and dissolving it in a suitable diluent (e.g., a mixture of the mobile phase). Working standard solutions are prepared by diluting the stock solution.

  • Preparation of Calibration Standards: A series of calibration standards are prepared by diluting the working standard solution to cover the desired concentration range (e.g., 6-14 µg/mL).

  • Sample Preparation (Tablets): A number of tablets are weighed to determine the average weight. The tablets are then crushed into a fine powder. A quantity of the powder equivalent to a known amount of mesalazine is accurately weighed and transferred to a volumetric flask. The powder is dissolved in the diluent, sonicated to ensure complete dissolution, and then diluted to the mark. The solution is filtered before injection.

  • Chromatographic Conditions:

    • Column: An ODS C18 column is a common choice.

    • Mobile Phase: A mixture of a buffer solution (e.g., phosphate (B84403) buffer pH 6.8) and an organic solvent (e.g., methanol) in a specific ratio (e.g., 60:40 v/v).[6]

    • Flow Rate: Typically around 1.0-1.2 mL/min.[6]

    • Detection: UV detection at a specific wavelength (e.g., 235 nm).[6]

  • Data Analysis: A calibration curve is generated by plotting the peak area of mesalazine against the corresponding concentration of the standards. The linearity is assessed by calculating the correlation coefficient (R²) from the linear regression of the data.

3. UV Spectrophotometric Method for Mesalazine in Pharmaceutical Formulations

  • Preparation of Stock Solution: An accurately weighed quantity of pure mesalazine is dissolved in a suitable solvent (e.g., 0.1% trifluoroacetic acid in water) to prepare a stock solution of known concentration.[12]

  • Preparation of Calibration Standards: A series of standard solutions are prepared by diluting the stock solution to different concentrations within the desired range (e.g., 10-50 µg/mL).[12]

  • Sample Preparation (Tablets): A specific number of tablets are weighed and finely powdered. A portion of the powder equivalent to a known weight of mesalazine is accurately weighed and dissolved in the solvent. The solution is sonicated and then filtered to remove any insoluble excipients. The filtrate is then diluted to a suitable concentration for analysis.[12]

  • Spectrophotometric Measurement: The absorbance of each standard solution and the sample solution is measured at the wavelength of maximum absorbance (λmax) for mesalazine (e.g., 300 nm) against a solvent blank.[12]

  • Data Analysis: A calibration curve is constructed by plotting the absorbance values of the standard solutions against their respective concentrations. The linearity of the method is evaluated by the correlation coefficient (R²) of the resulting curve. The concentration of mesalazine in the sample solution is determined from the calibration curve.

Conclusion

The linearity of calibration curves for mesalazine has been successfully demonstrated across a range of analytical techniques, including LC-MS/MS, RP-HPLC, and UV spectrophotometry. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the matrix, and the available instrumentation. LC-MS/MS methods generally offer the highest sensitivity and are suitable for bioanalytical applications in complex matrices like plasma. RP-HPLC methods provide a robust and reliable approach for the quality control of pharmaceutical dosage forms. UV spectrophotometry, while being a simpler and more accessible technique, can also provide linear and accurate results for the quantification of mesalazine in pharmaceutical formulations, particularly at higher concentrations. The data and protocols presented in this guide serve as a valuable resource for researchers in the development and validation of analytical methods for mesalazine.

References

Quantitative Analysis of Mesalazine in Human Plasma: A Comparative Guide to Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various bioanalytical methods for the quantification of mesalazine (5-aminosalicylic acid, 5-ASA) in human plasma, with a specific focus on the lower limit of quantification (LLOQ). Accurate and sensitive determination of mesalazine is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document summarizes key performance data, details experimental protocols, and visualizes a general workflow for plasma sample analysis.

Comparative Performance of Analytical Methods

The choice of analytical technique significantly impacts the sensitivity, specificity, and throughput of mesalazine quantification. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard, offering superior sensitivity and specificity compared to other methods like high-performance liquid chromatography with ultraviolet (HPLC-UV) or fluorescence (HPLC-FL) detection. The following table summarizes the LLOQ and other key parameters from various published methods.

MethodLLOQ (ng/mL)Internal StandardSample PreparationLinearity Range (ng/mL)Reference
LC-MS/MS 1DiazepamProtein Precipitation1 - 160[1]
UHPLC-MS/MS 0.10Mesalazine-d3Derivatization followed by Liquid-Liquid Extraction (LLE)0.10 - 12.0[2][3]
LC-MS/MS 2.00N-Acetyl mesalamine D3Liquid-Liquid Extraction (LLE)2 - 1500[4]
LC-MS/MS 7.984Mesalamine D3Liquid-Liquid Extraction (LLE)7.984 - 3780.638[5]
LC-MS/MS 10DimenhydrinateProtein Precipitation10 - 1000[3]
HPLC-FL 250NortriptylinePre-column Derivatization250 - 1500[6]
HPLC-UV 361.3Not SpecifiedNot SpecifiedNot Specified[7]

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical assays. Below are summaries of the experimental protocols for some of the key methods listed above.

Highly Sensitive UHPLC-MS/MS Method

This method achieves a very low LLOQ of 0.10 ng/mL through a derivatization step.

  • Sample Preparation: The protocol involves derivatization with propionyl anhydride (B1165640) followed by liquid-liquid extraction (LLE) to enhance signal intensity and minimize matrix effects from human plasma.[2][3]

  • Chromatography: Chromatographic separation is performed on a Kinetex XB-C18 column (100x4.6mm, 2.6µ) with a gradient elution using a mobile phase consisting of 0.1% formic acid in water and acetonitrile (B52724).[2][3] The retention times for the derivatized mesalazine and its deuterated internal standard (mesalazine-d3) are approximately 3.08 and 3.07 minutes, respectively.[2][3]

  • Mass Spectrometry: Detection is carried out using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in the negative ion, multiple reaction monitoring (MRM) mode. The transitions monitored are m/z 208.1→107.0 for the mesalazine derivative and m/z 211.1→110.1 for the internal standard derivative.[2][3]

LC-MS/MS Method for Simultaneous Quantification of Mesalazine and its Metabolite

This method allows for the concurrent measurement of mesalazine and its major metabolite, N-acetyl mesalamine.

  • Sample Preparation: A liquid-liquid extraction (LLE) procedure is employed using methyl t-butyl ether to extract mesalazine, N-acetyl mesalamine, and the internal standard (N-acetyl mesalamine D3) from plasma samples.[4] Prior to extraction, a derivatization step using propionic anhydride in methanol (B129727) is performed.[4]

  • Chromatography: Separation is achieved on a Thermo HyPURITY C18 column (150 x 4.6 mm, 5 µm) with an isocratic mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) and methanol (85:15, v/v) at a flow rate of 0.6 mL/min.[4]

  • Mass Spectrometry: The analysis is performed using an LC-MS/MS system, with validation over a linear concentration range of 2-1500 ng/mL for mesalazine.[4]

HPLC with Fluorescence Detection (HPLC-FL)

This method utilizes pre-column derivatization to enable sensitive fluorescence detection.

  • Sample Preparation: Mesalazine in plasma is derivatized with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) before injection into the HPLC system.[6]

  • Chromatography: The fluorescent derivative is separated on a C18 analytical column (150 × 4.6 mm, 2.6 μm) at 30°C. The mobile phase consists of acetonitrile and 0.1% o-phosphoric acid in water (70:30, v/v) with an isocratic elution at a flow rate of 1.0 mL/min.[6] Nortriptyline is used as the internal standard.[6]

  • Detection: The derivative is detected by a fluorescence detector with an excitation wavelength (λex) of 280 nm and an emission wavelength (λem) of 325 nm. The retention time for the derivatized mesalazine is approximately 3.08 minutes.[6]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the determination of mesalazine in plasma, from sample collection to final data analysis.

G cluster_0 Sample Collection & Processing cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Processing & Quantification Plasma_Collection Collect Blood Sample (e.g., in K2EDTA tubes) Centrifugation Centrifuge to Separate Plasma Plasma_Collection->Centrifugation Plasma_Storage Store Plasma (e.g., at -80°C) Centrifugation->Plasma_Storage Thawing Thaw Plasma Sample Plasma_Storage->Thawing Add_IS Add Internal Standard (e.g., Mesalazine-d3) Thawing->Add_IS Extraction Perform Extraction (e.g., LLE or Protein Precipitation) Add_IS->Extraction Evaporation Evaporate Supernatant Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject Sample into LC-MS/MS System Reconstitution->Injection Chromatography Chromatographic Separation (e.g., C18 Column) Injection->Chromatography MS_Detection Mass Spectrometric Detection (MRM Mode) Chromatography->MS_Detection Peak_Integration Integrate Analyte and IS Peak Areas MS_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve (Peak Area Ratio vs. Conc.) Peak_Integration->Calibration_Curve Quantification Calculate Mesalazine Concentration Calibration_Curve->Quantification Final_Report Final_Report Quantification->Final_Report Final Report with LLOQ Determination

Caption: General workflow for mesalazine quantification in plasma.

References

A Comparative Guide to Recovery and Matrix Effect Validation for Mesalazine Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the validation of bioanalytical methods for the quantification of mesalazine, with a specific focus on recovery and matrix effect. The information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies of mesalazine. The data and protocols presented are compiled from various scientific publications and are intended to offer a comparative perspective on different methodologies.

Quantitative Data Summary

The following tables summarize the recovery and matrix effect data from different validated bioanalytical methods for mesalazine analysis. These values are crucial for assessing the performance and reliability of an assay.

Table 1: Comparison of Recovery Data for Mesalazine Assays

Analytical MethodSample PreparationRecovery (%)Internal Standard (IS)IS Recovery (%)Source
UHPLC-MS/MSDerivatization followed by Liquid-Liquid Extraction (LLE)82-95Mesalazine-d3~78[1]
RP-HPLCNot specified99.72Not applicableNot applicable[2]
RP-HPLCNot specified98.0 - 101.3Not applicableNot applicable[3]

Table 2: Comparison of Matrix Effect Data for Mesalazine Assays

Analytical MethodBiological MatrixMatrix Effect (%)Internal Standard (IS)CommentsSource
LC-MS/MSBeagle Dog PlasmaWithin ±9.8DiazepamThe matrix effect was considered negligible.[4][5]
LC-MS/MSHuman PlasmaEvaluated from at least six different sources/lots. Accuracy within ±15% and precision (%CV) not greater than 15% for each source.DiazepamCompliant with ICH M10 and EMEA guidelines.[6][7]
UHPLC-MS/MSHuman PlasmaMinimized by derivatization and LLE.Mesalazine-d3The sample preparation technique was designed to remove interference and minimize matrix effect.[1]

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental results. Below are protocols for key experiments in mesalazine assay validation.

Protocol 1: Sample Preparation using Protein Precipitation (LC-MS/MS)

This protocol is a common and rapid method for sample clean-up.

  • Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Aliquoting: Transfer a specific volume (e.g., 500 µL) of plasma into a clean microcentrifuge tube.[6]

  • Internal Standard Spiking: Add a small volume (e.g., 50 µL) of the internal standard working solution (e.g., 5 ppm diazepam) to the plasma sample.[6]

  • Protein Precipitation: Add a precipitating agent, typically three volumes of ice-cold acetonitrile, to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for a set time (e.g., 1 minute) to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube for analysis.

  • Analysis: Inject a portion of the supernatant into the LC-MS/MS system.

Protocol 2: Recovery and Matrix Effect Evaluation (LC-MS/MS)

This protocol outlines the procedure to assess the extraction recovery and matrix effect as per regulatory guidelines.[7][8][9]

1. Preparation of Solutions:

  • Set A (Analyte in Post-Extracted Matrix): Extract blank biological matrix from at least six different sources. Spike the extracted matrix with the analyte and internal standard at low and high QC concentrations. This represents 100% recovery.
  • Set B (Analyte in Extracted Matrix): Spike the biological matrix from the same six sources with the analyte and internal standard at low and high QC concentrations. Then, perform the extraction procedure.
  • Set C (Analyte in Neat Solution): Prepare solutions of the analyte and internal standard in the mobile phase at the same low and high QC concentrations.

2. Calculation of Recovery:

  • The recovery of the analyte is calculated by comparing the mean peak area of Set B to the mean peak area of Set A.
  • Recovery (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

3. Calculation of Matrix Effect:

  • The matrix effect is determined by comparing the mean peak area of the analyte in the post-extracted matrix (Set A) to the mean peak area of the analyte in the neat solution (Set C).
  • Matrix Factor = Mean Peak Area of Set A / Mean Peak Area of Set C
  • The % Matrix Effect = (Matrix Factor - 1) * 100
  • The coefficient of variation (%CV) of the matrix factor across the different sources should be ≤15%.

Visualizations

The following diagrams illustrate the workflow for bioanalytical method validation and the logical relationship in assessing recovery and matrix effect.

G cluster_0 Method Development cluster_1 Method Validation MD1 Select Analytical Technique (e.g., LC-MS/MS) MD2 Optimize Chromatographic Conditions MD1->MD2 MD3 Develop Sample Preparation Procedure MD2->MD3 MV1 Selectivity & Specificity MD3->MV1 MV4 Recovery MD3->MV4 MV5 Matrix Effect MD3->MV5 MV2 Calibration Curve & Linearity MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV6 Stability MV3->MV6

Caption: Experimental Workflow for Bioanalytical Method Validation.

G cluster_recovery Recovery Assessment cluster_matrix Matrix Effect Assessment cluster_is Internal Standard Role A Set A: Post-Extraction Spike (Represents 100% Recovery) Rec_Calc Recovery (%) = (Area B / Area A) * 100 A->Rec_Calc B Set B: Pre-Extraction Spike B->Rec_Calc IS_Rec Compensates for variability in Recovery Rec_Calc->IS_Rec C Set C: Neat Solution ME_Calc Matrix Factor = Area A / Area C C->ME_Calc IS_ME Compensates for variability in Matrix Effect ME_Calc->IS_ME A_ME Set A: Post-Extraction Spike A_ME->ME_Calc IS Internal Standard (IS) IS->IS_Rec IS->IS_ME

Caption: Logical Relationship in Recovery and Matrix Effect Validation.

References

A Comparative Guide to Extraction Methods for 5-Aminosalicylic Acid (5-ASA) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 5-aminosalicylic acid (5-ASA), the active metabolite of several drugs used to treat inflammatory bowel disease, is crucial for pharmacokinetic studies and therapeutic drug monitoring. The selection of an appropriate extraction method from biological matrices is a critical first step in the bioanalytical workflow, directly impacting the reliability and sensitivity of the analysis. This guide provides an objective comparison of three commonly employed extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), supported by experimental data to inform your method development.

At a Glance: Performance Comparison of 5-ASA Extraction Methods

The following table summarizes the key performance metrics for each extraction method based on published data. These values can serve as a general guideline for selecting the most suitable method for your specific analytical needs.

Performance MetricProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE) with DerivatizationSolid-Phase Extraction (SPE)
Recovery (%) >90[1]>80 (for N-propionyl-5-ASA)[2]≥80[3]
Matrix Effect (%) Not explicitly stated, but can be significantMinimized by derivatization and cleanup≤15[3]
Limit of Quantification (LOQ) 50 ng/mL[1]~49.2 ng/mL (318 pmol/mL)[2]0.91 ng/mL[3]
Limit of Detection (LOD) Not explicitly stated~7.7 ng/mL (50 pmol/mL)[2]Not explicitly stated
Throughput HighModerateModerate to High (amenable to automation)
Selectivity LowModerate to HighHigh
Cost per Sample LowModerateHigh

In-Depth Look: Experimental Protocols

Detailed methodologies are essential for reproducing and adapting extraction techniques. Below are representative protocols for each of the compared methods.

Protein Precipitation (PPT)

PPT is a straightforward and rapid method for removing proteins from biological samples, typically plasma or serum.

Experimental Protocol:

  • To 100 µL of plasma sample, add 300 µL of ice-cold methanol (B129727).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the analyte.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.[1]

Liquid-Liquid Extraction (LLE) with Derivatization

Due to the polar and amphoteric nature of 5-ASA, direct LLE can be challenging. Derivatization to a more lipophilic form can significantly improve extraction efficiency.[2]

Experimental Protocol:

  • Deproteination: To a plasma sample, add perchloric acid (HClO4) to precipitate proteins.[2]

  • Derivatization: Add propionic anhydride (B1165640) to the deproteinized sample to convert 5-ASA to the more lipophilic N-propionyl-5-ASA.[2]

  • Extraction: Perform liquid-liquid extraction of the N-acyl-ASA derivatives from the aqueous sample into an immiscible organic solvent such as diethyl ether or ethyl acetate.[2]

  • Phase Separation: Centrifuge to separate the aqueous and organic layers.

  • Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for analysis.[2]

Solid-Phase Extraction (SPE)

SPE offers high selectivity and can effectively remove interfering matrix components, leading to cleaner extracts and reduced matrix effects. Polymeric reversed-phase SPE sorbents, such as Oasis PRiME HLB, have shown excellent performance for a wide range of analytes.[3]

Experimental Protocol (using Oasis PRiME HLB):

  • Sample Pre-treatment: Dilute the plasma sample with an equal volume of aqueous acid (e.g., 4% phosphoric acid) to disrupt protein binding.

  • Load: Directly load the pre-treated sample onto the Oasis PRiME HLB µElution plate without prior conditioning and equilibration steps.

  • Wash: Wash the sorbent with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute: Elute the retained 5-ASA with a small volume of a strong organic solvent (e.g., methanol or acetonitrile, potentially with a pH modifier like formic acid).

  • The eluate can be directly injected or diluted for LC-MS/MS analysis.[3]

Visualizing the Workflows

To better illustrate the procedural differences, the following diagrams outline the key steps in each extraction method.

PPT_Workflow Start Plasma Sample Add_MeOH Add Methanol (Protein Precipitation) Start->Add_MeOH Vortex Vortex Add_MeOH->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analyze LC-MS/MS Analysis Collect_Supernatant->Analyze LLE_Workflow Start Plasma Sample Deproteinate Deproteinate (e.g., with Acid) Start->Deproteinate Derivatize Derivatize (e.g., with Propionic Anhydride) Deproteinate->Derivatize Add_Solvent Add Organic Solvent (LLE) Derivatize->Add_Solvent Separate_Phases Separate Phases Add_Solvent->Separate_Phases Evaporate Evaporate & Reconstitute Separate_Phases->Evaporate Analyze LC-MS/MS Analysis Evaporate->Analyze SPE_Workflow Start Plasma Sample Pretreat Pre-treat Sample (e.g., Acidification) Start->Pretreat Load Load onto SPE Cartridge Pretreat->Load Wash Wash Load->Wash Elute Elute Wash->Elute Analyze LC-MS/MS Analysis Elute->Analyze

References

A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Mesalazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of mesalazine (5-aminosalicylic acid). The following sections detail the performance characteristics, experimental protocols, and underlying principles of each technique, offering valuable insights for method selection and validation in research and quality control settings.

Performance Comparison: HPLC vs. LC-MS/MS for Mesalazine Analysis

The choice between HPLC and LC-MS/MS for mesalazine quantification hinges on the specific requirements of the analysis, particularly the need for sensitivity, selectivity, and throughput. While both are powerful analytical techniques, LC-MS/MS generally offers superior performance for bioanalytical applications. Traditional HPLC methods are robust and widely available but may lack the sensitivity and specificity required for detecting low concentrations of mesalazine in complex biological matrices[1]. In contrast, LC-MS/MS provides enhanced sensitivity and specificity by monitoring unique precursor-to-product ion transitions, which significantly reduces interference from endogenous plasma components[1].

The following tables summarize the key performance parameters of representative HPLC and LC-MS/MS methods for mesalazine analysis, compiled from various validated studies.

Table 1: Comparison of HPLC and LC-MS/MS Method Performance for Mesalazine Quantification

ParameterHPLCLC-MS/MSReference
Linearity Range 6 - 160 µg/mL1 - 30,000 ng/mL[1][2][3][4]
Correlation Coefficient (r²) > 0.999> 0.99[1][2][3]
Limit of Detection (LOD) 0.19 µg/mLNot typically reported (LLOQ used)[5]
Lower Limit of Quantification (LLOQ) 1.8 µg/mL0.1 - 50 ng/mL[1][5][6]
Accuracy (% Recovery) 98.0% - 101.3%Within ±15% of nominal[4][6][7][8]
Precision (%RSD) < 2%< 15%[4][7][8]
Specificity Good, but susceptible to matrix interferenceExcellent, high selectivity[1]
Run Time 5 - 15 minutes3.5 - 8 minutes[4][9][10]

Experimental Protocols

Detailed methodologies for representative HPLC and LC-MS/MS assays are provided below. These protocols are based on validated methods reported in the literature and serve as a practical guide for laboratory implementation.

Representative HPLC-UV Method Protocol

This protocol outlines a typical Reverse-Phase HPLC (RP-HPLC) method with UV detection for the quantification of mesalazine in pharmaceutical dosage forms.

1. Sample Preparation (for Tablet Dosage Form):

  • Weigh and finely powder 20 mesalamine tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of mesalamine and transfer it to a 100 mL volumetric flask.

  • Add 50 mL of diluent (e.g., a mixture of phosphate (B84403) buffer and methanol) and sonicate to dissolve.

  • Make up the volume to 100 mL with the diluent, mix well, and filter through a 0.45 µm filter.

  • Further dilute the solution as required to fall within the calibration curve range.

2. Chromatographic Conditions:

  • Column: Xterra ODS C18 (250 mm x 4.6 mm, 5 µm particle size)[4].

  • Mobile Phase: Phosphate buffer (pH 6.8) and methanol (B129727) in a 60:40 (v/v) ratio[4].

  • Flow Rate: 1.2 mL/min[4].

  • Injection Volume: 20 µL[4].

  • Detection: UV at 235 nm[4].

  • Column Temperature: Ambient.

  • Retention Time: Approximately 2.172 minutes[4].

Representative LC-MS/MS Method Protocol

This protocol describes a robust LC-MS/MS method for the determination of mesalazine in human plasma, suitable for pharmacokinetic and bioequivalence studies.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add an internal standard solution (e.g., Diazepam or a deuterated mesalazine analog)[1][8].

  • Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • Column: Waters Spherisorb C6 (150 × 4.6 mm, 5 µm) or equivalent C18 column[1][8].

  • Mobile Phase: A gradient or isocratic mixture of 0.2% formic acid in water and methanol (e.g., 20:80 v/v)[8].

  • Flow Rate: 1.0 mL/min with a split ratio if necessary[8].

  • Injection Volume: 5-20 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode[8].

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM).

    • Mesalazine Transition: m/z 154 → m/z 108[8].

    • Internal Standard (Diazepam) Transition: m/z 285 → m/z 193[8].

Visualizing Mesalazine's Metabolic Pathway and Analytical Workflow

To further elucidate the context of mesalazine analysis, the following diagrams, generated using the DOT language, illustrate its metabolic fate and a typical analytical workflow.

Mesalazine Mesalazine (5-ASA) Metabolite N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) (Inactive Metabolite) Mesalazine->Metabolite Acetylation (Intestinal Mucosa & Liver) Excretion Renal Excretion Metabolite->Excretion

Mesalazine Metabolic Pathway

The diagram above illustrates the primary metabolic pathway of mesalazine, which undergoes acetylation in the intestinal mucosa and liver to form its main inactive metabolite, N-acetyl-5-aminosalicylic acid, before being excreted by the kidneys.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (e.g., with Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant HPLC HPLC Separation Supernatant->HPLC For HPLC LCMSMS LC-MS/MS Analysis Supernatant->LCMSMS For LC-MS/MS Quantification Quantification HPLC->Quantification LCMSMS->Quantification

Analytical Workflow for Mesalazine

This workflow diagram outlines the key steps involved in the analysis of mesalazine in a biological matrix, from sample preparation through to instrumental analysis and data quantification.

References

Navigating Internal Standard Selection in Bioanalytical Method Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous validation of bioanalytical methods is a cornerstone of generating reliable data for pharmacokinetic and toxicokinetic studies. A critical element of this validation is the appropriate selection and use of an internal standard (IS). The internal standard is a compound of known concentration added to calibrators, quality control (QC) samples, and study samples to correct for variability during sample processing and analysis.[1] This guide provides a comprehensive comparison of regulatory guidelines, performance characteristics of different internal standards, and detailed experimental protocols to support robust bioanalytical method development and validation.

The harmonization of guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) under the International Council for Harmonisation (ICH) M10 guideline has streamlined global drug submissions.[2] Adherence to these principles is crucial for ensuring the quality and consistency of bioanalytical data.[2]

Comparison of Key Guideline Requirements for Internal Standards

The following table summarizes the key recommendations from the FDA, EMA, and the harmonized ICH M10 guideline concerning the use of internal standards in bioanalytical method validation.

ParameterFDA (Bioanalytical Method Validation Guidance for Industry, 2018)EMA (Guideline on bioanalytical method validation, 2011)ICH (M10 Bioanalytical Method Validation, 2022)
IS Selection A suitable internal standard should be used to facilitate quantification.[3] Stable isotope-labeled (SIL) internal standards are preferred where feasible.[3]A suitable internal standard (IS) should be added during sample processing in chromatographic methods.[3]A suitable internal standard (IS) should be added to all calibration standards, QCs, and study samples.[3] The use of a SIL-IS is recommended.[2][3] The absence of an IS requires justification.[4][5]
Interference/Crosstalk The IS should be assessed to avoid interference from the analyte and other matrix components.[6]The response of interfering components at the retention time of the IS should be less than 5% of the IS response in the zero standard.[3]The response of any interfering peak at the retention time of the internal standard in blank samples should be less than 5% of the internal standard response in the LLOQ sample.[2] The response of any interfering peak at the retention time of the analyte in the zero sample (blank + IS) should be less than 20% of the analyte response at the LLOQ.[2]
IS Response Monitoring Not explicitly detailed in the 2018 guidance, but the general principle of ensuring method consistency applies.The internal standard response should be monitored for significant differences from the response for the calibration standard and QC samples.[7]The internal standard responses of the study samples should be monitored to identify any systemic variability.[8]
Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards

The two primary types of internal standards used in bioanalytical assays are Stable Isotope-Labeled (SIL) internal standards and structural analog internal standards.[1] While SIL internal standards are generally considered the gold standard, practical considerations may sometimes necessitate the use of a structural analog.[1]

Performance CharacteristicStable Isotope-Labeled (SIL) Internal StandardStructural Analog Internal Standard
Chemical & Physical Properties Virtually identical to the analyte.[1]Similar, but not identical, to the analyte.[1]
Chromatographic Behavior Typically co-elutes with the analyte.[1]Elutes close to the analyte, but may have a different retention time.[1]
Matrix Effect Compensation Excellent, as it is affected by the matrix in the same way as the analyte.[9]May not fully compensate for matrix effects due to differences in physicochemical properties.[9]
Accuracy & Precision Generally provides higher accuracy and precision due to superior compensation for variability.[1][9]Can provide acceptable accuracy and precision, but may be less robust than a SIL IS.[1]
Potential Issues Isotopic crosstalk with the analyte if the mass difference is insufficient; potential for isotopic exchange (especially with deuterium (B1214612) labels); can mask underlying assay problems like poor extraction recovery or instability.[1][9][10]Differences in physicochemical properties can lead to differential extraction, chromatography, and ionization, resulting in inadequate compensation for variability.[1]
Cost and Availability Can be complex and expensive to synthesize and may not be commercially available for all analytes.[9]Often more readily available and less expensive than SIL-ISs.[9]

Experimental Protocols

Protocol 1: Evaluation of Internal Standard Interference

Objective: To assess the potential for interference at the retention time of the internal standard from endogenous matrix components and the analyte.[3]

Methodology:

  • Prepare Blank Samples: Obtain at least six individual sources of the appropriate blank biological matrix.[2]

  • Prepare Zero Samples: To five of the blank matrix samples, add the internal standard at the working concentration.[3]

  • Prepare Analyte-Spiked Sample: To the sixth blank matrix sample, add the analyte at the Upper Limit of Quantification (ULOQ) concentration without the internal standard.[3]

  • Sample Processing: Process all prepared samples using the established bioanalytical method.[3]

  • Analysis: Analyze the processed samples according to the bioanalytical method.

  • Acceptance Criteria:

    • The response of any interfering peak at the retention time of the internal standard in the blank samples should be less than 5% of the internal standard response in the Lower Limit of Quantification (LLOQ) sample.[2]

    • The response of any interfering peak at the retention time of the analyte in the zero sample (blank + IS) should be less than 20% of the analyte response at the LLOQ.[2]

Protocol 2: Monitoring Internal Standard Response Variability

Objective: To establish acceptance criteria for internal standard response variability and monitor it during study sample analysis to identify potential issues.[3]

Methodology:

  • Method Validation Runs: During method validation, analyze multiple batches of calibration standards and QCs.

  • Calculate Mean IS Response: For each validation run, calculate the mean peak area response of the internal standard across all calibration standards and QCs.[3]

  • Establish Acceptance Criteria: Based on the data from the validation runs, establish acceptance criteria for IS response variability in analytical runs of study samples. A common approach is to set a limit, for example, that the IS response of a sample should be within 50% to 150% of the mean IS response of the calibrators and QCs in the run.

  • Study Sample Analysis: During the analysis of study samples, add the internal standard at the same concentration to all samples.

  • Monitor IS Response: For each analytical run, plot the IS peak area for every sample in the order of injection.[2]

  • Evaluation: Compare the IS response of each study sample against the established acceptance criteria. Significant deviations may indicate issues such as inconsistent sample extraction, instrument malfunction, or matrix effects.[3]

Visualizing Key Workflows and Logical Relationships

cluster_selection Internal Standard Selection Workflow start Start: Need for Internal Standard sil_available Is a Stable Isotope-Labeled (SIL) IS available? start->sil_available use_sil Select SIL-IS (Preferred Choice) sil_available->use_sil Yes analog_available Is a suitable Structural Analog IS available? sil_available->analog_available No end_selection Proceed to Method Validation use_sil->end_selection use_analog Select Structural Analog IS analog_available->use_analog Yes justify_no_is Justify the absence of an IS (Requires strong scientific rationale) analog_available->justify_no_is No use_analog->end_selection justify_no_is->end_selection

Caption: Workflow for the selection of a suitable internal standard.

cluster_validation Internal Standard Validation Experimental Workflow start_val Start: IS Selected interference_check Perform Interference Check (Blank, Zero, ULOQ samples) start_val->interference_check pass_interference Interference within acceptance criteria? interference_check->pass_interference matrix_effect Evaluate Matrix Effect on IS pass_interference->matrix_effect Yes reselect_is Re-evaluate/Select new IS or modify method pass_interference->reselect_is No pass_matrix Matrix effect acceptable? matrix_effect->pass_matrix stability Assess IS Stability (Stock solution, processed sample) pass_matrix->stability Yes pass_matrix->reselect_is No pass_stability Stability meets criteria? stability->pass_stability end_val IS Validated for Use pass_stability->end_val Yes pass_stability->reselect_is No

Caption: Experimental workflow for internal standard validation.

References

A Comparative Guide to the Robustness of Mesalazine Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the development and quality control of pharmaceuticals, the reliability of analytical methods is paramount. For mesalazine, an anti-inflammatory drug crucial in the treatment of inflammatory bowel disease, ensuring the consistency and accuracy of its quantification is a critical step. This guide provides a detailed comparison of the robustness of common analytical methods used for mesalazine quantification, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance under deliberate variations in experimental parameters.

The primary methods for quantifying mesalazine include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The robustness of an analytical method is its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the determination of mesalazine in bulk drug and pharmaceutical dosage forms.[1][2] The robustness of an HPLC method is typically evaluated by intentionally altering parameters such as the mobile phase composition, flow rate, detection wavelength, and column temperature.[2]

A typical experimental workflow for testing the robustness of an HPLC method for mesalazine quantification is illustrated below.

cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis with Varied Parameters cluster_data Data Acquisition and Analysis cluster_eval Robustness Evaluation prep_std Prepare Standard Mesalazine Solution hplc_system HPLC System prep_std->hplc_system prep_sample Prepare Sample Solution (e.g., from tablets) prep_sample->hplc_system params Introduce Deliberate Variations: - Flow Rate (e.g., ±0.1 mL/min) - Mobile Phase Composition (e.g., ±2% organic) - Wavelength (e.g., ±2 nm) - Temperature (e.g., ±2°C) hplc_system->params analysis Inject Standard and Sample Solutions params->analysis acquire_data Acquire Chromatograms analysis->acquire_data analyze_data Calculate System Suitability Parameters (e.g., Tailing Factor, Plate Count) and Assay Results acquire_data->analyze_data calc_rsd Calculate %RSD for Assay Results analyze_data->calc_rsd evaluate Evaluate %RSD against Acceptance Criteria (e.g., %RSD < 2%) calc_rsd->evaluate

HPLC Robustness Testing Workflow

Experimental Protocol for HPLC Robustness Testing:

A common approach involves preparing a standard solution of mesalazine and a sample solution from the pharmaceutical dosage form. These solutions are then analyzed using an HPLC system under both the normal and deliberately varied conditions. For each condition, parameters like the peak area, retention time, tailing factor, and theoretical plates are recorded. The robustness is evaluated by calculating the relative standard deviation (%RSD) for the assay results under the varied conditions. A low %RSD value, typically less than 2%, indicates that the method is robust.[1][2]

Table 1: Comparison of Robustness Parameters for HPLC Methods

Parameter VariedVariationMethod 1Method 2[2]Method 3[3]
Mobile Phase Composition ± 2% water content%RSD < 2%--
Organic Ratio Change--%Assay: 99.3% - 101.4%
Flow Rate ± 0.1 mL/min%RSD < 2%--
0.8 mL/min vs 1.2 mL/min--%Assay: 99.3% - 99.4%
Detection Wavelength ± 2 nm%RSD < 2%--
225 nm vs 230 nm-%RSD < 2%-
Column Temperature ± 2°C%RSD < 2%--
23°C vs 27°C-%RSD < 2%-
Mobile Phase pH ± 0.2--%Assay: 99.3% - 101.5%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS methods offer higher sensitivity and specificity for the quantification of mesalazine, especially in biological matrices like human plasma.[4][5] The robustness of an LC-MS/MS method is assessed by evaluating the influence of variations in chromatographic conditions and mass spectrometric parameters.

The workflow for testing the robustness of an LC-MS/MS method is similar to that of HPLC, with the addition of mass spectrometer parameter evaluation.

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis with Varied Parameters cluster_data Data Acquisition and Analysis cluster_eval Robustness Evaluation prep_plasma Spike Plasma with Mesalazine and IS extraction Protein Precipitation or Liquid-Liquid Extraction prep_plasma->extraction lcms_system LC-MS/MS System extraction->lcms_system params Introduce Deliberate Variations: - Mobile Phase Composition - Flow Rate - Column Temperature - Ion Source Parameters lcms_system->params analysis Inject Extracted Samples params->analysis acquire_data Acquire Mass Spectra (SRM/MRM) analysis->acquire_data analyze_data Calculate Peak Area Ratios (Analyte/IS) acquire_data->analyze_data calc_accuracy_precision Determine Accuracy and Precision analyze_data->calc_accuracy_precision evaluate Evaluate Accuracy and Precision against Acceptance Criteria calc_accuracy_precision->evaluate

LC-MS/MS Robustness Testing Workflow

Experimental Protocol for LC-MS/MS Robustness Testing:

For LC-MS/MS methods, robustness is often demonstrated through the validation of parameters such as precision and accuracy under slightly modified conditions.[4] A study quantifying mesalazine in human plasma demonstrated robustness through short-term and long-term stability tests, including freeze-thaw cycles.[4] Another study in beagle dog plasma showed good precision and accuracy with intra- and inter-day precisions being less than 7.9% and accuracy within ±3.5%.[5]

Table 2: Robustness and Stability Data for an LC-MS/MS Method [4]

Stability TestConditionResult
Short-term Stability Room TemperatureStable
Long-term Stability FrozenStable
Freeze-Thaw Cycles Multiple CyclesStable
UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more cost-effective alternative for mesalazine quantification.[6][7] Robustness is evaluated by varying parameters like the pH of the buffer, the concentration of reagents, and the reaction time and temperature.[6]

The logical relationship for evaluating the robustness of a spectrophotometric method is depicted below.

cluster_prep Reaction Mixture Preparation cluster_reaction Reaction Under Varied Conditions cluster_measurement Spectrophotometric Measurement cluster_eval Robustness Evaluation prep_mesalazine Prepare Mesalazine Solution add_reagents Add Buffer and Reagents prep_mesalazine->add_reagents params Introduce Deliberate Variations: - pH - Reagent Concentration - Reaction Time - Reaction Temperature add_reagents->params reaction Allow Reaction to Proceed params->reaction measure_abs Measure Absorbance at λmax reaction->measure_abs evaluate Calculate % Recovery and Compare with Standard measure_abs->evaluate

Spectrophotometry Robustness Evaluation

Experimental Protocol for UV-Vis Spectrophotometry Robustness Testing:

The robustness of spectrophotometric methods is tested by observing the effect of small variations in experimental conditions on the absorbance of the resulting solution. For instance, in a method involving a reaction with 1,2-naphthoquinone-4-sulphonate (NQS), the pH was varied, and the optimal absorbance was found at pH 12.0.[6] Another method using trifluoroacetic acid as a solvent demonstrated robustness by showing that changes in the analyst and environmental conditions did not affect the results.[7]

Table 3: Robustness Evaluation of a UV-Vis Spectrophotometric Method [6]

Parameter VariedVariationEffect on Analytical Performance
pH Small variations around optimal pHEvaluated for impact on absorbance
Reagent Concentration Small variationsEvaluated for impact on absorbance
Reaction Time Small variationsEvaluated for impact on absorbance
Reaction Temperature Small variationsEvaluated for impact on absorbance

Conclusion

All three methods—HPLC, LC-MS/MS, and UV-Vis spectrophotometry—can be validated to be robust for the quantification of mesalazine.

  • HPLC methods demonstrate excellent robustness with respect to common chromatographic variables, making them highly reliable for routine quality control in pharmaceutical manufacturing.

  • LC-MS/MS methods, while more complex, show high robustness and are particularly suited for bioanalytical applications where high sensitivity and specificity are required.

  • UV-Vis spectrophotometric methods, though generally less specific than chromatographic techniques, can be robust within optimized parameters and offer a simple, rapid, and cost-effective option for the analysis of bulk drug and simple dosage forms.

The choice of method will ultimately depend on the specific application, the required level of sensitivity and selectivity, and the available instrumentation. This guide provides the foundational data and experimental insights to aid researchers in selecting and validating the most appropriate method for their needs.

References

A Comparative Guide to the Pharmacokinetics of Mesalazine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mesalazine, or 5-aminosalicylic acid (5-ASA), is a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis. Its therapeutic efficacy is largely dependent on the topical delivery of the active drug to the inflamed mucosa of the colon. To achieve this, various oral formulations have been developed with different drug release mechanisms designed to minimize systemic absorption in the upper gastrointestinal tract and maximize concentrations at the site of action. This guide provides a comparative overview of the pharmacokinetics of these formulations, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

The primary goal of mesalazine formulations is to ensure the drug is released in the distal ileum and colon. This is achieved through several strategies, including pH-dependent coatings, time-dependent release mechanisms, and pro-drug formulations that are activated by colonic bacteria. These different approaches result in varied pharmacokinetic profiles, which can influence both efficacy and safety.

Comparative Pharmacokinetic Data

The systemic exposure to mesalazine and its primary metabolite, N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), varies between formulations. The following tables summarize key pharmacokinetic parameters from comparative studies.

Formulation TypeBrand ExamplesCmax (ng/mL)Tmax (hours)AUC (ng·h/mL)Urinary Excretion (% of dose)Fecal Excretion (% of dose)
pH-Dependent Release (Eudragit-S/L coated) Asacol, Salofalk, Mesasal, ClaversalVariable, generally < 1000[1]~6-12[2]Variable10-56[3]20-64[3]
Time-Dependent Release (Ethylcellulose coated) PentasaVariable, generally < 1000[1]~3-4[4]Variable15-53[3]12-59[3]
Multi-Matrix System (MMX) Lialda, MezavantDose-proportional increase[5]~2 (pediatric)[5]Dose-proportional increase[5]22-29[5][6]~78% passes unabsorbed through upper GI[7][8]
Pro-drugs (Azo-bond) Sulfasalazine, Olsalazine, BalsalazideLower for 5-ASA vs. parent drugDelayedVariable11-35[3]22-75[3]

Note: Values represent ranges and means reported across various studies and are subject to inter-individual variability.

Key Experimental Protocols

The data presented in this guide are derived from clinical trials with specific methodologies. Understanding these protocols is crucial for interpreting the pharmacokinetic data.

Representative Study Design for Pharmacokinetic Comparison

A common approach to comparing different mesalazine formulations is through a randomized, open-label, parallel-group or crossover study in healthy volunteers or patients with quiescent IBD.[9][10]

  • Participants: Healthy adult volunteers or patients with a confirmed diagnosis of ulcerative colitis in remission. Key exclusion criteria often include a history of significant gastrointestinal, renal, or hepatic disease, and the use of medications that could interfere with gastrointestinal pH or motility.

  • Dosing Regimen: Subjects are administered single or multiple doses of the different mesalazine formulations according to the study design. For multiple-dose studies, a washout period of at least 7 days is typically implemented between treatment phases in a crossover design.[11]

  • Sample Collection:

    • Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration (e.g., pre-dose, and at 1, 2, 4, 6, 8, 12, 18, 24, 32, and 48 hours post-dose). Plasma is separated by centrifugation and stored at -80°C until analysis.

    • Urine and Fecal Collection: Urine and feces are often collected over a 24- to 96-hour period to determine the extent of drug excretion.[3][11]

  • Bioanalytical Method: The concentrations of mesalazine and its metabolite, N-Ac-5-ASA, in plasma, urine, and feces are quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[12] This method offers high sensitivity and selectivity for the analytes. The sample preparation typically involves protein precipitation followed by liquid-liquid or solid-phase extraction.[7][12]

Visualizing Key Pathways and Processes

Mesalazine's Anti-inflammatory Signaling Pathway

One of the primary mechanisms of action of mesalazine is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[1][3][9][13] Mesalazine has also been shown to act as an agonist for peroxisome proliferator-activated receptor-gamma (PPAR-γ), which exerts anti-inflammatory effects.[5][14]

Mesalazine_Signaling_Pathway cluster_stimulus Pro-inflammatory Stimuli cluster_pathway Intracellular Signaling cluster_nucleus Nuclear Events TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκB Complex NFkB_p65_p50 NF-κB (p65/p50) NFkB_IkB->IkB Degradation NFkB_nuc Active NF-κB NFkB_IkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes Induces Mesalazine Mesalazine Mesalazine->IKK Inhibits PPARg PPAR-γ Mesalazine->PPARg Activates PPARg->NFkB_nuc Inhibits PK_Study_Workflow cluster_screening Phase 1: Subject Recruitment cluster_dosing Phase 2: Study Execution cluster_analysis Phase 3: Sample Analysis & Data Interpretation Screening Screening of Volunteers (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization to Formulation A or B Informed_Consent->Randomization Dosing Drug Administration (Single or Multiple Dose) Randomization->Dosing Sampling Blood, Urine, and/or Fecal Sample Collection Dosing->Sampling Crossover Crossover Dosing->Crossover Washout Period (Crossover Design) Sample_Processing Sample Processing and Storage (-80°C) Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis of 5-ASA and N-Ac-5-ASA Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC) Bioanalysis->PK_Analysis Stat_Analysis Statistical Comparison of Formulations PK_Analysis->Stat_Analysis Crossover->Dosing

References

The Critical Choice: How Internal Standards Dictate Bioequivalence Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

The Gold Standard vs. The Practical Alternative: A Comparative Overview

The two primary choices for internal standards in bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS), are stable isotope-labeled internal standards (SIL-IS) and structural analogs. While SIL-IS are widely considered the "gold standard," practical considerations sometimes necessitate the use of structural analogs.[1] The choice between them involves a trade-off between ideal physicochemical mimicry and factors like cost and availability.

Table 1: Comparison of Internal Standard Types

FeatureStable Isotope-Labeled IS (SIL-IS)Structural Analog ISKey Considerations for Bioequivalence
Physicochemical Properties Nearly identical to the analyte, ensuring similar behavior during sample processing and analysis.[2]Similar, but not identical, to the analyte.The closer the properties, the better the compensation for variability, leading to more reliable pharmacokinetic data.
Chromatographic Behavior Co-elutes with the analyte, providing optimal compensation for matrix effects.Elutes close to the analyte, but separation can occur, potentially leading to differential matrix effects.[3]Co-elution is critical for accurate quantification, as it ensures both analyte and IS are subjected to the same ionization conditions.
Extraction Recovery Tracks the analyte's recovery with high fidelity due to identical properties.[2]May have different extraction recovery, introducing a potential source of error.[1]Consistent recovery is essential for accurate measurement of drug concentrations across all study samples.
Ionization Efficiency Experiences the same degree of ionization suppression or enhancement as the analyte.[2]May have different ionization efficiency, leading to biased results if matrix effects are present.[4]Matrix effects are a significant challenge in bioanalysis; a well-matched IS is the primary defense against them.
Availability and Cost Can be expensive and time-consuming to synthesize.Often more readily available and less expensive.Project timelines and budget can influence the choice, but the potential for compromised data quality must be weighed.
Potential Pitfalls Deuterium-labeled IS can sometimes exhibit chromatographic shifts or back-exchange.[3]May not adequately compensate for all sources of variability; requires more rigorous validation to demonstrate suitability.Thorough validation is crucial regardless of the IS type, but it is especially critical for structural analogs.

The Workflow of Internal Standard Selection and Validation

The selection and validation of an internal standard is a critical part of the overall bioanalytical method validation process, as stipulated by regulatory bodies like the FDA and EMA.[1] A systematic approach ensures that the chosen IS is fit for purpose and will not compromise the bioequivalence study's outcome.

Internal Standard Selection and Validation Workflow Internal Standard Selection and Validation Workflow cluster_selection Selection Phase cluster_validation Validation Phase cluster_application Application Phase start Define Analyte Properties is_choice Choose IS Type (SIL-IS or Analog) start->is_choice source_is Source Potential IS Candidates is_choice->source_is prelim_eval Preliminary Evaluation (Mass Spec Response, Stability) source_is->prelim_eval selectivity Selectivity & Specificity prelim_eval->selectivity Proceed with best candidate(s) accuracy_precision Accuracy & Precision selectivity->accuracy_precision matrix_effect Matrix Effect accuracy_precision->matrix_effect stability Stability Evaluation matrix_effect->stability is_monitoring Monitor IS Response in Study Samples stability->is_monitoring Validated Method data_analysis Pharmacokinetic & Statistical Analysis is_monitoring->data_analysis be_conclusion Bioequivalence Conclusion data_analysis->be_conclusion

A flowchart illustrating the key stages of internal standard selection, validation, and application in a bioequivalence study.

Experimental Protocols for Ensuring a Defensible Choice

Detailed experimental protocols are essential for validating the chosen internal standard and demonstrating its suitability to regulatory agencies.

Protocol 1: Accuracy and Precision Determination
  • Objective: To determine the accuracy and precision of the bioanalytical method using the selected internal standard.[1]

  • Methodology:

    • Prepare calibration standards and quality control (QC) samples at a minimum of three concentrations (low, medium, and high) by spiking the analyte and a constant concentration of the IS into the biological matrix.

    • Analyze five replicates of each QC concentration in three separate analytical runs.

    • Calculate the concentration of the analyte in each QC sample using the calibration curve.

    • Determine the accuracy as the percent bias from the nominal concentration and the precision as the percent coefficient of variation (%CV).

  • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal values (±20% at the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[1]

Protocol 2: Matrix Effect Evaluation
  • Objective: To assess the impact of the biological matrix on the ionization of the analyte and the internal standard.[1]

  • Methodology:

    • Obtain at least six different lots of the biological matrix from individual donors.

    • Prepare two sets of samples:

      • Set A: Analyte and IS spiked into the extracted matrix from each donor.

      • Set B: Analyte and IS in a neat solution.

    • Calculate the matrix factor for both the analyte and the IS by comparing the peak areas in Set A to those in Set B.

    • Calculate the IS-normalized matrix factor.

  • Acceptance Criteria: The %CV of the IS-normalized matrix factor across the different lots of the matrix should not exceed 15%.

Impact on Bioequivalence: A Case Study Perspective

Table 2: Comparison of Quantification Methods for Cephalexin (B21000)

ParameterInternal Standard Method (Paracetamol as IS)External Standard Method
Linear Range 0.25 - 50 µg/mL2.5 - 50 µg/mL
LLOQ 0.25 µg/mL2.5 µg/mL
Precision HigherLower, especially at low concentrations
Accuracy HigherLower, especially at low concentrations

Data summarized from a study on cephalexin bioanalysis.[5]

While this study did not compare two different internal standards, it clearly demonstrates that the use of an appropriate IS significantly improves the method's performance, particularly at the lower concentrations that are critical for accurately defining the terminal phase of the pharmacokinetic profile.[5] A higher LLOQ, as seen with the external standard method, could lead to an underestimation of the Area Under the Curve (AUC), a key parameter in bioequivalence assessment.

In another example, a study on the depsipeptide kahalalide F found that substituting a structural analog IS with a stable isotope-labeled IS resulted in a statistically significant improvement in both the precision and accuracy of the assay.[4] This highlights the potential for a suboptimal analog IS to introduce variability that could obscure the true relationship between the test and reference products.

Conclusion: A Foundation for Reliable Bioequivalence Assessment

The selection of an internal standard is not a trivial step in the bioanalytical process for bioequivalence studies. It is a critical decision that directly impacts data quality and the ultimate regulatory outcome. While SIL-IS are the preferred choice for their superior ability to mimic the analyte, a thoroughly validated structural analog can be a viable alternative. By following a systematic selection and validation workflow, grounded in robust experimental protocols, researchers can ensure that their chosen internal standard provides a solid foundation for a reliable and defensible bioequivalence assessment. Continuous monitoring of the internal standard's performance during the analysis of study samples is also crucial to detect any unforeseen issues that may arise.

References

Justifying the Use of a Deuterated Internal Standard in Regulatory Submissions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and regulatory submissions, the accuracy, precision, and reliability of bioanalytical data are of paramount importance. A critical component in achieving high-quality data from liquid chromatography-mass spectrometry (LC-MS) assays is the appropriate choice and use of an internal standard (IS). This guide provides a comprehensive comparison to justify the use of deuterated internal standards over other alternatives, supported by experimental data and in alignment with global regulatory expectations.

Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely recognized by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) as the gold standard for quantitative bioanalysis.[1] The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, which has been adopted by both the FDA and EMA, provides a unified framework that emphasizes the importance of a suitable internal standard to ensure method reliability.[2][3] Deuterated standards are preferred because their physicochemical properties are nearly identical to the analyte of interest.[4] This similarity allows them to effectively compensate for variability during sample preparation, chromatography, and ionization, most notably mitigating matrix effects.[4][5]

The Critical Role of an Internal Standard

An internal standard is essential in LC-MS-based bioanalysis to correct for variability throughout the analytical process.[6] An ideal IS should mimic the analyte's behavior during sample preparation, extraction, and chromatographic separation, as well as in the ion source of the mass spectrometer. This mimicry allows for the normalization of the analyte's response, thereby compensating for potential variations and ensuring reliable quantification.[4]

Performance Comparison: Deuterated vs. Alternative Internal Standards

The superiority of a deuterated internal standard stems from its near-identical chemical and physical properties to the analyte. This ensures that any variations encountered during the analytical workflow affect both the analyte and the IS to the same extent, leading to a consistent response ratio and, consequently, more accurate and precise quantification. One of the most significant advantages is the mitigation of matrix effects.[5] Biological matrices like plasma and urine are complex and can contain endogenous components that co-elute with the analyte, leading to ion suppression or enhancement in the mass spectrometer. Because a deuterated IS co-elutes with the analyte, it experiences the same matrix effects, allowing for effective normalization.[4] An analog IS, with its different retention time, may elute in a region with a different matrix effect profile, leading to inaccurate results.[7]

Quantitative Data Comparison

The following tables summarize experimental data from comparative studies, highlighting the superior performance of deuterated internal standards.

Table 1: Comparison of Bioanalytical Method Performance with Different Internal Standards for a Novel Anticancer Drug (Hypothetical Data)

ParameterAcceptance Criteria (ICH M10)Deuterated ISStructural Analog IS
Linearity (r²) ≥ 0.99> 0.998> 0.98
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.4% to +8.1%-25% to +30%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)≤ 8.2%≤ 25%
Matrix Effect (% CV) ≤ 15%< 10%> 20%
Recovery (% CV) Consistent and reproducible< 15%Variable

Data synthesized from a study on the LC-MS/MS analysis of a novel anticancer drug. The deuterated IS clearly demonstrates superior accuracy and precision across the concentration range. The data for the alternative IS is hypothetical and represents potential outcomes when using a non-SIL internal standard.[5]

Table 2: Accuracy and Precision Data for Immunosuppressive Drugs Using Deuterated vs. Analog Internal Standards

AnalyteInternal Standard TypeAccuracy Range (%)Precision Range (% CV)
Tacrolimus Deuterated (Tacrolimus-¹³C, d₂)91-1102.5-5.0
Analog (Ascomycin)91-1103.0-6.0
Sirolimus Deuterated (Sirolimus-d₃)91-1103.0-5.5
Analog (Everolimus)91-1104.0-7.0
Everolimus Deuterated (Everolimus-d₄)91-1102.0-4.5
Analog (Sirolimus)91-1103.5-6.5
Ciclosporin A Deuterated (Ciclosporin A-d₄)91-1103.5-6.0
Analog (Ciclosporin D)91-1104.5-8.0

This study on four immunosuppressive drugs found that while both deuterated and analog ISs could meet validation criteria, the results with the deuterated IS were generally more consistent with tighter precision.[1]

Experimental Protocols

Detailed and validated experimental protocols are crucial for ensuring the reliability of bioanalytical data submitted to regulatory agencies. The following are generalized methodologies for key validation experiments as outlined in the ICH M10 guideline.

Selectivity
  • Objective: To demonstrate that the method can differentiate and quantify the analyte and the deuterated IS from endogenous matrix components and other potential interferences.[1]

  • Protocol:

    • Analyze at least six individual lots of blank biological matrix.

    • Spike one set of these blank matrices with the deuterated IS only (zero sample).

    • Spike another set of blank matrices with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated IS.

    • Evaluate the chromatograms for any interfering peaks at the retention times of the analyte and the IS.[1]

  • Acceptance Criteria:

    • The response of any interfering peak in the blank matrix should be ≤ 20% of the analyte response at the LLOQ.[2]

    • The response of any interfering peak should be ≤ 5% of the IS response.[2]

Accuracy and Precision
  • Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[1]

  • Protocol:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

    • Analyze at least five replicates of each QC level in at least three separate analytical runs.

    • Calculate the mean concentration and the coefficient of variation (CV%) for each QC level within each run (intra-run) and across all runs (inter-run).[1]

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).[8]

    • Precision: The CV% should not exceed 15% (20% at the LLOQ).[8]

Matrix Effect
  • Objective: To assess the impact of the biological matrix on the ionization of the analyte and the deuterated IS.[1]

  • Protocol:

    • Extract blank matrix from at least six different sources.

    • Post-extraction, spike the extracts with the analyte and deuterated IS at low and high concentrations.

    • Prepare corresponding neat solutions of the analyte and IS in the reconstitution solvent at the same concentrations.

    • Calculate the matrix factor (MF) for the analyte and the IS by comparing the peak areas in the presence and absence of the matrix.

    • Calculate the IS-normalized MF.[1]

  • Acceptance Criteria: The CV% of the IS-normalized MF across the different matrix lots should be ≤ 15%.[1]

Stability
  • Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.[1]

  • Protocol:

    • Prepare low and high concentration QC samples.

    • Expose the QC samples to different conditions, including:

      • Freeze-Thaw Stability: Multiple freeze-thaw cycles.

      • Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics sample handling.

      • Long-Term Stability: At the intended storage temperature for a duration that covers the expected sample storage time.

      • Post-Preparative Stability: In the autosampler for a duration that covers the expected analytical run time.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Justification and Workflow

Diagrams can effectively illustrate the logical reasoning behind the selection of a deuterated internal standard and the experimental process.

G cluster_0 Justification for Deuterated Internal Standard cluster_1 A Bioanalytical Method Goal: Accurate & Precise Quantification B Challenges in Bioanalysis A->B C Solution: Internal Standard (IS) B->C V Variability in: - Sample Preparation - Matrix Effects - Instrument Response D Ideal IS Characteristics C->D E Deuterated IS (Stable Isotope Labeled) D->E Best Fit F Structural Analog IS D->F Alternative G Superior Performance & Regulatory Acceptance E->G F->G May have limitations

Caption: Logical pathway for selecting a deuterated internal standard.

G cluster_0 Bioanalytical Workflow with Deuterated Internal Standard P1 Sample Collection (e.g., Plasma) P2 Spiking with Deuterated IS P1->P2 P3 Sample Preparation (e.g., Protein Precipitation, LLE, SPE) P2->P3 P4 LC-MS/MS Analysis P3->P4 P5 Data Processing (Analyte/IS Ratio) P4->P5 P6 Quantification & Reporting P5->P6

References

Safety Operating Guide

Proper Disposal of N-Propionyl Mesalazine-d3: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of N-Propionyl Mesalazine-d3, ensuring operational integrity and regulatory compliance for researchers, scientists, and drug development professionals.

This document provides detailed procedural guidance for the safe handling and disposal of this compound, a deuterated derivative of mesalazine used in research and development. Adherence to these protocols is critical to maintaining a safe laboratory environment and ensuring compliance with waste disposal regulations.

Immediate Safety and Handling Precautions

This compound is classified with specific hazards that necessitate careful handling during any procedure, including disposal. According to its Safety Data Sheet (SDS), the compound is a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] It may also cause an allergic skin reaction.[1]

Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:

  • Protective gloves: Chemical-resistant gloves are mandatory to prevent skin contact.[1][2]

  • Eye protection: Safety glasses or goggles to shield from potential splashes.[1][2]

  • Face protection: A face shield may be necessary for larger quantities or when there is a risk of dust generation.[1]

  • Lab coat: To protect from contamination of personal clothing.

Engineering Controls:

  • All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risks.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and identifying information for this compound.

PropertyValueSource
Molecular Formula C₁₀H₈D₃NO₄[3]
Molecular Weight 212.22 g/mol [3][4]
CAS Number 1330265-97-8[4]
Hazard Statements H315, H317, H319, H335[1]
Signal Word Warning[1][2]
LD50 Oral (Rat) 2,800 mg/kg (for Mesalazine)[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. This is in line with general prudent laboratory practices and regulations for chemicals with irritant and sensitizing properties. The product is supplied under the TSCA R&D Exemption, which mandates that disposal must comply with all applicable federal, state, and local regulations.[5][6][7]

Experimental Protocol: Hazardous Chemical Waste Disposal

  • Segregation:

    • Do not mix this compound waste with non-hazardous waste.

    • Keep solid waste separate from liquid waste.

    • Ensure incompatible chemicals are not mixed in the same waste container.

  • Waste Container Selection:

    • Use a designated, leak-proof, and compatible container for hazardous chemical waste.

    • The container must have a secure screw-top cap to prevent spills and evaporation.

    • For solid waste, a clearly labeled, sealed bag or container is appropriate.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify the contents fully: "this compound". Avoid using chemical formulas or abbreviations.

    • List the associated hazards (e.g., "Irritant," "Sensitizer").

    • Indicate the accumulation start date on the label.

  • Accumulation and Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from general lab traffic and clearly marked.

    • Ensure secondary containment (such as a spill tray) is used to mitigate potential leaks.

  • Disposal Request and Collection:

    • Once the waste container is full, or in accordance with your institution's policies, arrange for its disposal.

    • Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[2]

  • Empty Container Disposal:

    • A container that held this compound is considered empty once all contents have been removed by standard practices.

    • The empty container should be managed as hazardous waste unless it has been triple-rinsed.

    • The rinsate from cleaning the container must be collected and disposed of as hazardous waste.

    • Once properly decontaminated, deface the original label and dispose of the container according to institutional guidelines for non-hazardous lab waste.

Logical Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start Start: Material for Disposal cluster_assessment Hazard Assessment cluster_procedure Disposal Procedure cluster_end Final Disposition start This compound is_hazardous Skin/Eye/Resp Irritant? H315, H317, H319, H335 start->is_hazardous hazardous_waste Treat as Hazardous Chemical Waste is_hazardous->hazardous_waste Yes segregate Segregate Waste hazardous_waste->segregate label_container Label Container Correctly segregate->label_container store_safe Store in Satellite Accumulation Area label_container->store_safe contact_ehs Contact EHS for Pickup store_safe->contact_ehs end Licensed Disposal contact_ehs->end

Caption: Disposal decision workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling N-Propionyl Mesalazine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This document provides essential safety and logistical information for the handling and disposal of N-Propionyl Mesalazine-d3. As your trusted partner in laboratory safety, we aim to provide value beyond the product itself, ensuring your research is conducted in the safest possible environment.

Hazard Identification and Immediate Precautions

Based on available safety data for similar compounds, this compound is presumed to:

  • Cause skin irritation.[3]

  • Cause serious eye irritation.[3]

  • May cause respiratory irritation.[3]

It is crucial to handle this compound with appropriate care to avoid direct contact and inhalation.

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required when handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses if there is a risk of splashing.[4]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for short-term protection. Always inspect gloves for integrity before use and change them immediately upon contamination.[4]
Body Protection Laboratory CoatA long-sleeved lab coat that fits properly and is kept buttoned is required to protect the skin.[4]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 Approved RespiratorUse in a well-ventilated area. If engineering controls are insufficient to maintain exposure below permissible limits, a respirator is necessary.[3][4]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to ensure safety. The following step-by-step procedures and diagrams outline the recommended workflow.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review Safety Data Sheet (SDS) Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prepare_Work_Area Prepare Work Area in Ventilated Hood Don_PPE->Prepare_Work_Area Weigh_Compound Weigh Compound Carefully Prepare_Work_Area->Weigh_Compound Dissolve_Compound Dissolve in Appropriate Solvent Weigh_Compound->Dissolve_Compound Perform_Experiment Perform Experiment Dissolve_Compound->Perform_Experiment Decontaminate_Surfaces Decontaminate Work Surfaces Perform_Experiment->Decontaminate_Surfaces Dispose_Waste Dispose of Waste in Labeled Container Decontaminate_Surfaces->Dispose_Waste Doff_PPE Doff PPE and Wash Hands Dispose_Waste->Doff_PPE

Figure 1: Step-by-step workflow for handling this compound.
Detailed Experimental Protocol

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for Mesalazine.

    • Put on all required personal protective equipment as detailed in the table above.

    • Ensure the work area, preferably a chemical fume hood, is clean and operational.

  • Handling:

    • Carefully weigh the required amount of this compound, avoiding the creation of dust.

    • Dissolve the compound in the desired solvent, using a closed or covered container to minimize vapors.

    • Proceed with the experimental procedure, maintaining awareness of potential hazards.

  • Cleanup and Disposal:

    • After the experiment is complete, decontaminate all work surfaces with an appropriate cleaning agent.

    • Dispose of all waste, including unused compound, solutions, and contaminated consumables, in a clearly labeled hazardous waste container in accordance with local, state, and federal regulations.

    • Carefully remove PPE, avoiding contamination of skin and clothing. Wash hands thoroughly with soap and water.

Emergency Response Plan

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency Response Workflow

The following diagram outlines the immediate steps to take in an emergency situation.

cluster_emergency Emergency Event cluster_response Immediate Response cluster_action Specific Actions Exposure_Spill Exposure or Spill Occurs Evacuate_Area Evacuate Immediate Area Exposure_Spill->Evacuate_Area Alert_Supervisor Alert Supervisor and Safety Officer Exposure_Spill->Alert_Supervisor Administer_First_Aid Administer First Aid Exposure_Spill->Administer_First_Aid Spill_Containment Spill: Contain and clean up with appropriate materials. Evacuate_Area->Spill_Containment Consult_SDS Consult SDS for Specific Instructions Alert_Supervisor->Consult_SDS Skin_Contact Skin Contact: Wash with plenty of water. Administer_First_Aid->Skin_Contact Eye_Contact Eye Contact: Rinse with water for several minutes. Administer_First_Aid->Eye_Contact Inhalation Inhalation: Move to fresh air. Administer_First_Aid->Inhalation

Figure 2: Emergency response plan for incidents involving this compound.
First Aid Measures

  • If on Skin: Immediately wash the affected area with plenty of water. Remove contaminated clothing.

  • If in Eyes: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[3]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting.

In all cases of exposure, seek medical attention and show the Safety Data Sheet to the attending physician.

By adhering to these safety protocols, you can minimize risks and ensure a safe laboratory environment for your critical research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.